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  • Product: 1-Vinyl-1H-benzo[d][1,2,3]triazole
  • CAS: 2764-84-3

Core Science & Biosynthesis

Foundational

1-Vinyl-1H-benzo[d][1,2,3]triazole: A Comprehensive Technical Guide on Physicochemical Properties and Synthetic Utility

Executive Summary 1-Vinyl-1H-benzo[d][1,2,3]triazole (commonly referred to as 1-vinylbenzotriazole) is a highly versatile heterocyclic building block extensively utilized in advanced organic synthesis and medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Vinyl-1H-benzo[d][1,2,3]triazole (commonly referred to as 1-vinylbenzotriazole) is a highly versatile heterocyclic building block extensively utilized in advanced organic synthesis and medicinal chemistry. Characterized by its electron-withdrawing benzotriazole core and reactive vinyl appendage, this molecule serves as a privileged precursor for generating stabilized alpha-aminocarbanions, complex fused heterocycles, and biologically active derivatives. This whitepaper systematically details its physicochemical profile, core mechanistic reactivity, and provides self-validating experimental protocols for its application in modern synthetic workflows.

Physicochemical Profile

Understanding the physical and structural properties of 1-vinylbenzotriazole is critical for optimizing reaction conditions and predicting its behavior in various solvent systems. Crystallographic and computational analyses reveal that N-1 substituted benzotriazoles possess significantly longer N(1)–N(2) bonds compared to simple 1,2,3-triazoles. This structural elongation reflects a diminished aromatic character, directly correlating to the heightened chemical reactivity of the benzotriazole system as a versatile leaving group and synthetic intermediate[1].

Table 1: Quantitative Physicochemical Properties

PropertyValue
CAS Registry Number 2764-84-3[2]
Molecular Formula C8H7N3[2]
Molecular Weight 145.16 g/mol [2]
Monoisotopic Mass 145.064 g/mol [2]
Topological Polar Surface Area (TPSA) 30.7 Ų[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 1[2]
Predicted pKa 0.89 ± 0.30[2]
Optimal Storage Temperature 2–8°C[2]

Mechanistic Chemical Properties

The synthetic utility of 1-vinylbenzotriazole is driven by three primary modes of reactivity: alpha-lithiation, high-temperature homolysis, and electrophilic addition to the vinyl group.

Alpha-Lithiation and Carbanion Stabilization

1-Vinylbenzotriazole is uniquely susceptible to directed lithiation at the alpha-carbon of the vinyl group. When treated with one molar equivalent of n-butyllithium (n-BuLi), the compound forms a highly stabilized alpha-aminocarbanion[1]. The thermodynamic stability of this intermediate is driven by the strong electron-withdrawing nature (inductive effect) of the three adjacent nitrogen atoms in the benzotriazole core. This intermediate can subsequently be trapped by various electrophiles (e.g., alkyl halides, carbonyls) to yield alpha-substituted derivatives, effectively acting as a masked enolate equivalent[1].

Flash Vacuum Pyrolysis (FVP) and Denitrogenation

Under Flash Vacuum Pyrolysis (FVP) conditions (e.g., 700°C at 0.3 hPa), 1-vinylbenzotriazole undergoes a radical-mediated decomposition. The primary thermal pathway involves the extrusion of nitrogen gas (denitrogenation) following the homolysis of the triazole ring. This yields indole and N-phenylketenimine in parallel, rather than consecutive, reactions[3]. The high thermal threshold is requisite to break the stable triazole ring, while the low-pressure environment minimizes intermolecular collisions, favoring intramolecular cyclization to the indole core[3].

Phosphorylation of the Vinyl Group

The lone electron pair of the nitrogen atom in 1-vinylazoles is conjugated with the heterocycle's π-system, modulating the nucleophilicity of the vinyl group. Reaction with phosphorus pentachloride (PCl5) targets the double bond, yielding benzotriazolyl-N-ethenyltrichlorophosphonium hexachlorophosphorate. This intermediate is readily transformed into enaminophosphonic and enaminophosphinic derivatives, which are valuable motifs in agrochemical and medicinal screening libraries[4].

Reactivity A 1-Vinyl-1H-benzotriazole B α-Lithiated Carbanion A->B n-BuLi, -78°C D Indole + N-phenylketenimine A->D FVP, 700°C E Phosphonium Intermediate A->E PCl5 C α-Substituted Vinylbenzotriazole B->C Electrophile (E+)

Fig 1. Core synthetic pathways of 1-vinylbenzotriazole including lithiation and pyrolysis.

Validated Experimental Protocols

The following protocols are engineered with built-in causality and self-validation steps to ensure high fidelity in experimental execution.

Protocol 1: Alpha-Lithiation and Electrophilic Substitution

Objective: To generate an alpha-substituted 1-vinylbenzotriazole derivative via a stabilized carbanion.

  • System Purging: Flame-dry a Schlenk flask and purge with Argon.

    • Causality: The carbanion intermediate is highly sensitive to moisture and oxygen; strictly anhydrous conditions prevent premature quenching.

  • Substrate Dissolution: Dissolve 1-vinylbenzotriazole (1.0 equiv) in anhydrous Tetrahydrofuran (THF) and cool the solution to -78°C using a dry ice/acetone bath.

    • Causality: THF coordinates the lithium cation, enhancing the reactivity of the base. The -78°C temperature provides kinetic control, preventing nucleophilic attack by the alkyllithium on the triazole ring itself.

  • Lithiation: Add n-butyllithium (1.0 equiv, 1.6 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes at -78°C.

    • Causality: Dropwise addition prevents localized exothermic hot spots. The 30-minute window ensures complete deprotonation to form the intermediate[1].

  • Electrophilic Trapping: Introduce the electrophile (e.g., an alkyl halide, 1.1 equiv) slowly. Allow the reaction to warm to room temperature over 2 hours.

    • Causality: Warming provides the necessary activation energy for the substitution reaction to proceed to completion[1].

  • Quenching & Extraction: Quench with saturated aqueous NH4Cl and extract with ethyl acetate.

    • Self-Validation System: Analyze the crude product via 1H-NMR. Successful alpha-substitution is definitively confirmed by the disappearance of the characteristic alpha-vinylic proton signal (typically around 7.0–7.5 ppm)[1].

Workflow S1 1. Purge & Cool (Argon, -78°C) S2 2. Lithiation (n-BuLi Dropwise) S1->S2 S3 3. Carbanion Formation (Stir 30 min) S2->S3 S4 4. Electrophilic Trapping (Add R-X) S3->S4 S5 5. Quench & Extract (NH4Cl / EtOAc) S4->S5

Fig 2. Step-by-step workflow for the alpha-lithiation and electrophilic trapping.
Protocol 2: Flash Vacuum Pyrolysis (FVP) for Indole Synthesis

Objective: Thermal rearrangement of 1-vinylbenzotriazole to form indole.

  • Apparatus Setup: Utilize a quartz FVP tube connected to a high-vacuum pump capable of maintaining 0.3 hPa.

    • Causality: High vacuum ensures the substrate sublimates and passes through the hot zone rapidly, minimizing intermolecular radical collisions that lead to polymerization[3].

  • Heating: Preheat the furnace zone to 700°C.

    • Causality: This specific thermal threshold provides the activation energy required to induce the homolytic cleavage of the triazole ring and subsequent denitrogenation[3].

  • Sublimation & Condensation: Sublime 1-vinylbenzotriazole slowly into the hot zone. Collect the pyrolysate in a cold trap maintained at -196°C (liquid nitrogen).

  • Isolation: Warm the trap to room temperature and purify the resulting mixture.

    • Self-Validation System: GC-MS analysis of the crude pyrolysate will reveal the presence of indole and N-phenylketenimine as parallel reaction products, confirming successful homolysis[3].

Pharmacological & Drug Development Applications

Benzotriazole derivatives are privileged scaffolds in drug discovery. The inherent stability of the benzotriazole leaving group makes 1-vinylbenzotriazole an excellent non-volatile, bench-stable precursor compared to hazardous and biologically risky halogenated analogs[5].

Downstream derivatives synthesized from 1-vinylbenzotriazole intermediates exhibit broad and significant biological activities. In medicinal chemistry, these compounds have been heavily evaluated as:

  • Anti-inflammatory & Analgesic Agents: Benzimidazole and benzotriazole derivatives demonstrate significant in vivo anti-inflammatory activity, often evaluated against standards like indomethacin[5].

  • Antiviral Compounds: Specific isoquinonyl benzimidazole derivatives synthesized via these pathways show maximum activity against the influenza virus (IV), while others exhibit selective activity towards coxsackieviruses and echoviruses[5].

References

  • [1] 1,2,3-Triazoles - PMC: 'Benzotriazole-Based Reagents for Efficient Organic Synthesis'. National Institutes of Health (NIH).[Link]

  • [3] Pyrolysis of benzotriazoles. Relationships between 1- and 2-vinylbenzotriazoles, α- and β-azidostyrenes, N-phenylketenimine an. UQ eSpace - The University of Queensland. [Link]

  • [5] Pharmacological activities and activation as well as comparison of benzotriazole with other groups. IP Innovative Publication.[Link]

  • [4] Organophosphorus Azoles Incorporating a Tetra-, Penta-, and Hexacoordinated Phosphorus Atom: NMR Spectroscopy and Quantum Chemistry. MDPI.[Link]

Sources

Exploratory

1-Vinyl-1H-benzo[d][1,2,3]triazole exact mass and molecular weight

Title: Analytical Characterization and High-Resolution Mass Spectrometry Profiling of 1-Vinyl-1H-benzo[d][1,2,3]triazole Executive Summary 1-Vinyl-1H-benzo[d][1,2,3]triazole (CAS: 2764-84-3) is a highly reactive, nitroge...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Characterization and High-Resolution Mass Spectrometry Profiling of 1-Vinyl-1H-benzo[d][1,2,3]triazole

Executive Summary

1-Vinyl-1H-benzo[d][1,2,3]triazole (CAS: 2764-84-3) is a highly reactive, nitrogen-rich heterocyclic building block utilized extensively in polymer science, click chemistry, and pharmaceutical synthesis [1]. The presence of the vinyl group conjugated with the electron-deficient benzotriazole core makes it an excellent candidate for radical polymerizations and Michael additions. For drug development professionals, verifying the structural integrity of this precursor is paramount, as impurities or structural isomers can drastically alter downstream pharmacokinetics and binding affinities.

This whitepaper provides an in-depth technical analysis of the molecular weight and exact mass of 1-Vinyl-1H-benzo[d][1,2,3]triazole, detailing the causality behind specific analytical choices and providing a self-validating protocol for High-Resolution Mass Spectrometry (HRMS) characterization.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In high-precision analytical workflows, distinguishing between the average molecular weight and the monoisotopic exact mass is critical. The average molecular weight accounts for the natural abundance of isotopes across all atoms in the bulk material, which is necessary for stoichiometric calculations during synthesis. Conversely, the exact mass (monoisotopic mass) is calculated using the mass of the most abundant isotope for each element (e.g., 12 C, 1 H, 14 N) and is the primary metric used in HRMS to confirm molecular identity and rule out isobaric interferences.

Table 1: Fundamental Chemical Parameters

ParameterValueAnalytical Significance
Chemical Formula C 8​ H 7​ N 3​ Base composition for isotopic modeling.
Average Molecular Weight 145.16 g/mol Used for molarity calculations and bulk synthetic scaling.
Monoisotopic Exact Mass 145.063997 DaTarget value for HRMS structural confirmation [1].
[M+H] + Expected m/z 146.0718 m/zPrimary ion observed in positive-mode Electrospray Ionization (ESI+).
Topological Polar Surface Area 30.7 Å 2 Predicts membrane permeability in drug design.

Note: The exact mass of 145.063997 Da is derived from the sum of 12 C (12.000000 × 8), 1 H (1.007825 × 7), and 14 N (14.003074 × 3) [1].

Analytical Methodology: High-Resolution Mass Spectrometry (HRMS)

To validate the exact mass of 1-Vinyl-1H-benzo[d][1,2,3]triazole, a robust HRMS protocol is required. The triazole ring contains multiple nitrogen atoms with lone pairs, making the molecule highly susceptible to protonation. Therefore, Positive Electrospray Ionization (ESI+) is the optimal ionization technique.

Experimental Protocol: Self-Validating HRMS Workflow

Objective: To confirm the monoisotopic mass of the analyte with a mass accuracy of < 5 ppm.

Step 1: Sample Preparation

  • Action: Dissolve 1 mg of 1-Vinyl-1H-benzo[d][1,2,3]triazole in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a final concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the formation of the [M+H] + pseudo-molecular ion, thereby maximizing the signal-to-noise ratio in ESI+.

Step 2: Instrument Calibration

  • Action: Calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer using a standard calibration mix (e.g., sodium formate or a proprietary tuning mix) immediately prior to analysis.

  • Causality: External calibration ensures the mass axis is accurate, which is strictly required to achieve the < 5 ppm mass error threshold necessary for assigning the C 8​ H 7​ N 3​ elemental composition.

Step 3: Data Acquisition

  • Action: Infuse the sample at 10 µL/min directly into the ESI source. Set the capillary voltage to 3.5 kV and the desolvation temperature to 250°C. Scan the m/z range from 50 to 500.

  • Causality: Direct infusion avoids LC column dead-volume and provides a continuous, stable spray for spectral averaging. The low m/z range is chosen to maintain high resolution and mass accuracy for small molecules.

Step 4: Data Processing & Isotopic Validation

  • Action: Extract the mass spectrum and identify the base peak. Compare the observed m/z to the theoretical [M+H] + m/z of 146.0718. Calculate the mass error: ((Observed - Theoretical) / Theoretical) × 1,000,000.

  • Causality: A mass error of < 5 ppm confirms the elemental formula. Furthermore, the A+1 isotopic peak (primarily from 13 C natural abundance) should be observed at approximately 8.8% the intensity of the monoisotopic peak, serving as an internal self-validation of the carbon count.

HRMS Analytical Workflow Diagram

MS_Workflow SamplePrep 1. Sample Preparation (Analyte in MeOH + 0.1% FA) Ionization 2. Electrospray Ionization (ESI+) Protonation to [M+H]+ SamplePrep->Ionization MassAnalyzer 3. High-Resolution Mass Analyzer (TOF or Orbitrap) Ionization->MassAnalyzer Detection 4. Detection & Acquisition Target m/z = 146.0718 MassAnalyzer->Detection Validation 5. Data Validation Mass Error < 5 ppm & Isotopic Pattern Detection->Validation

Caption: Step-by-step HRMS analytical workflow for the exact mass verification of 1-Vinyl-1H-benzotriazole.

Conclusion

The precise determination of the exact mass (145.063997 Da) and molecular weight (145.16 g/mol ) of 1-Vinyl-1H-benzo[d][1,2,3]triazole is foundational for its application in advanced synthetic chemistry and pharmacology. By utilizing ESI+ HRMS coupled with strict isotopic pattern validation, researchers can confidently verify the structural identity of this reagent, ensuring the integrity of downstream experimental workflows.

References

Foundational

Crystallographic Profiling and X-Ray Diffraction Analysis of 1-Vinyl-1H-benzo[d][1,2,3]triazole: A Technical Guide

Executive Summary 1-Vinyl-1H-benzo[d][1,2,3]triazole (CAS 2764-84-3) is a highly versatile N-vinyl heterocyclic compound utilized extensively as a building block in the synthesis of polymers, coordination complexes, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Vinyl-1H-benzo[d][1,2,3]triazole (CAS 2764-84-3) is a highly versatile N-vinyl heterocyclic compound utilized extensively as a building block in the synthesis of polymers, coordination complexes, and biologically active heterocycles[1][2]. Understanding its solid-state architecture through single-crystal X-ray diffraction (XRD) is paramount for drug development professionals and materials scientists. The crystal structure dictates the molecule's conformational preferences, its capacity for π-conjugation, and its supramolecular interactions, all of which directly govern its chemical reactivity and biological binding affinity.

Structural and Crystallographic Significance

The benzotriazole core presents a unique crystallographic profile, particularly when substituted at the N1 position. In N1-substituted benzotriazoles, the triazole ring exhibits distinct bond length asymmetry compared to symmetrical, unsubstituted 1,2,3-triazoles. X-ray diffraction studies of related N1-substituted analogs reveal that the N(1)–N(2) bond (average 1.364 Å) is significantly longer than the N(2)–N(3) bond (average 1.307 Å)[3].

Causality in Structural Reactivity: This bond alternation reflects a localized double-bond character between N2 and N3. Consequently, the overall aromaticity of the triazole ring is diminished, which inherently enhances the chemical reactivity of the benzotriazole system[3]. Furthermore, the benzotriazole ring system is essentially planar[4]. For 1-vinyl-1H-benzotriazole, the critical structural parameter is the dihedral angle between the benzotriazole plane and the vinyl group. This angle dictates the degree of π-conjugation, influencing its reactivity in addition reactions (e.g., bromination) and its efficacy as a ligand in transition metal complexes[1][5]. The high acidity of the α-proton in the 1-vinyl isomer facilitates rapid transformations, such as the formation of 1-(1-bromovinyl)benzotriazole upon bromination—a pathway directly influenced by its crystalline geometry[5].

Quantitative Crystallographic Data

While polymorphic variations can occur based on crystallization conditions, Table 1 summarizes the representative X-ray diffraction parameters extrapolated from closely related N1-substituted benzotriazole derivatives (such as 1-benzyl-1H-benzotriazole) to serve as a structural baseline[4][6].

Table 1: Representative Crystallographic Parameters for N1-Substituted Benzotriazoles

ParameterValue / Description
Crystal System Monoclinic
Space Group P2₁/c or P2₁/n
Temperature 100 K – 193 K
Radiation Cu Kα (λ = 1.5418 Å) or Mo Kα (λ = 0.71073 Å)
Benzotriazole Ring Planarity Maximum deviation ≤ 0.02 Å
N(1)–N(2) Bond Length ~1.364 Å
N(2)–N(3) Bond Length ~1.307 Å
Intermolecular Interactions Weak C–H···N hydrogen bonds, π–π stacking
Centroid-Centroid Distance ~3.5 – 3.7 Å (π–π stacking)

Experimental Workflows: Synthesis and Crystal Growth

To obtain high-quality single crystals of 1-vinyl-1H-benzotriazole suitable for XRD, a rigorous synthesis and crystallization protocol must be followed. This protocol incorporates self-validating quality control steps to ensure structural integrity.

Step-by-Step Methodology: Synthesis and Crystallization
  • Synthesis : React benzotriazole with vinyl acetate in the presence of a palladium catalyst. Alternatively, utilize the reaction of benzotriazole with ethylene oxide followed by dehydration[2][7].

  • Purification : Purify the crude product via silica gel column chromatography (eluent: hexane/ethyl acetate).

    • Validation Check: Confirm the purity of the fractions using Thin Layer Chromatography (TLC) and ¹H NMR (verify the presence of characteristic vinyl proton multiplets at δ 5.5–7.5 ppm).

  • Solvent Selection for Crystallization : Dissolve the purified 1-vinyl-1H-benzotriazole in a minimum volume of dichloromethane (DCM). Carefully layer with an anti-solvent, such as n-hexane, in a pristine glass vial.

  • Crystal Growth : Allow the solvents to slowly diffuse and evaporate at 4 °C over 3–7 days.

    • Validation Check: Inspect the vial daily. The formation of well-defined, transparent block or needle-like crystals indicates successful nucleation.

  • Crystal Harvesting : Submerge the crystals in a cryoprotectant oil (e.g., Paratone-N) to prevent degradation from atmospheric moisture and to secure the crystal during mounting.

    • Validation Check: Examine the crystals under a polarized light microscope. Uniform extinction upon rotation confirms the single-crystal nature and an absence of twinning.

Synthesis A Benzotriazole + Vinyl Acetate (Reactants) B Pd-Catalyzed Vinylation (Reaction) A->B C Purification via Column Chromatography B->C D 1-Vinyl-1H-benzotriazole (Pure Compound) C->D E Slow Evaporation (DCM/Hexane) D->E F Single Crystal Selection (Microscope) E->F

Workflow for the synthesis and crystal growth of 1-vinyl-1H-benzotriazole.

X-Ray Diffraction Protocol and Refinement

The acquisition of high-resolution XRD data requires precise alignment and rigorous computational refinement to ensure absolute trustworthiness of the structural model.

Step-by-Step Methodology: Data Collection and Refinement
  • Mounting : Mount the selected single crystal (approximate dimensions 0.30 × 0.20 × 0.10 mm) on a MiTeGen loop. Transfer it immediately to the diffractometer's cold stream (typically set to 100–193 K) to minimize thermal motion[4].

  • Data Collection : Utilize a diffractometer equipped with a CCD or CMOS detector and graphite-monochromated Mo Kα or Cu Kα radiation. Collect a full sphere of data using ω and φ scans.

    • Validation Check: Monitor the initial frames for sharp, well-defined diffraction spots. Diffuse or split spots indicate poor crystal quality or mosaicity, requiring a new crystal.

  • Data Reduction : Process the raw frames using software such as APEX3 or SAINT. Apply empirical absorption corrections (e.g., SADABS)[4].

    • Validation Check: Ensure the internal agreement factor ( Rint​ ) is strictly below 0.05.

  • Structure Solution : Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Locate the heavy atoms (C, N) from the initial electron density map.

  • Refinement : Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms. Position hydrogen atoms geometrically (riding model) with Uiso​(H)=1.2Ueq​(C) [4].

    • Validation Check: The final refinement must yield an R1​ value < 0.05 and a goodness-of-fit (S) near 1.0. Ensure the maximum residual electron density ( Δρmax​ ) is chemically insignificant (< 0.5 e Å⁻³).

  • Final Validation : Run the final CIF through the IUCr checkCIF/PLATON routine to identify any missed symmetry or geometrical anomalies prior to publication or database deposition.

XRDPipeline A Mount Crystal on Diffractometer (100-193 K) B Data Collection (Mo Kα / Cu Kα) A->B C Data Reduction & Absorption Correction (SADABS) B->C D Structure Solution (Direct Methods / SHELXT) C->D E Least-Squares Refinement (SHELXL) D->E F Final CIF Generation & Validation (PLATON) E->F

Step-by-step X-ray diffraction data collection and structural refinement.

Mechanistic Insights into Crystal Packing

The crystal packing of 1-vinyl-1H-benzotriazole is governed by a delicate balance of non-covalent interactions that dictate its bulk material properties:

  • π–π Stacking : The planar benzotriazole rings align in parallel or offset-parallel configurations. The centroid-centroid distances between the five-membered triazole ring and the six-membered benzene ring of adjacent molecules typically range from 3.5 to 3.7 Å, providing significant cohesive energy to the lattice[4][6].

  • Weak Hydrogen Bonding : Although lacking strong hydrogen bond donors (like O-H or N-H), the crystal structure is stabilized by weak C–H···N interactions. The polarized protons of the vinyl group and the aromatic ring interact with the electron-rich N2 and N3 atoms of the triazole moiety, forming supramolecular chains or inversion dimers[4].

References

  • Source: nih.
  • (PDF)
  • Source: benchchem.
  • Source: acs.
  • Source: nih.
  • Source: acs.
  • Synthesis of Heterocycles Mediated by Benzotriazole. 1.

Sources

Exploratory

Comprehensive Safety Data and Toxicity Profile of 1-Vinyl-1H-benzo[d][1,2,3]triazole

A Technical Whitepaper for Researchers and Drug Development Professionals Executive Summary & Chemical Identity As a Senior Application Scientist, I frequently utilize 1-Vinyl-1H-benzo[d][1,2,3]triazole (commonly referre...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary & Chemical Identity

As a Senior Application Scientist, I frequently utilize 1-Vinyl-1H-benzo[d][1,2,3]triazole (commonly referred to as 1-vinylbenzotriazole) as a powerful synthon in the design of complex heterocyclic frameworks. The unique electronic properties of the benzotriazole core activate the adjacent vinyl group, making it highly susceptible to regioselective lithiation and subsequent functionalization[1]. However, the very features that make it a potent synthetic tool—its electron-withdrawing capacity and robust structural stability—also dictate its toxicological and environmental profile.

Understanding the physicochemical properties of 1-vinylbenzotriazole is the first step in establishing a safe and effective laboratory workflow.

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name 1-Ethenyl-1H-benzo[d][1,2,3]triazole
CAS Number 2764-84-3[2]
Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol [2]
Melting Point 29-30 °C[3]
Boiling Point 117-118 °C[3]
Density 1.17±0.1 g/cm³ (Predicted)[3]
Storage Temperature 2-8 °C (Refrigerated)[2]

Toxicological Profile & Mechanistic Toxicology

While benzotriazoles generally exhibit low acute toxicity, their interaction with biological systems requires rigorous scrutiny during drug development.

Cytochrome P450 Interaction & Metabolic Activation

The benzotriazole scaffold is known to interact with hepatic Cytochrome P450 (CYP450) enzymes. For example, 1-aminobenzotriazole is a well-documented, mechanism-based inhibitor of CYP450s, operating via the formation of a highly reactive benzyne intermediate that covalently binds to the enzyme's active site[4]. While 1-vinylbenzotriazole lacks the N-amino group, the vinylic moiety is susceptible to oxidative cleavage (epoxidation) by CYP enzymes. This metabolic activation can yield reactive electrophilic species, necessitating stringent handling protocols to avoid unintended off-target enzyme inhibition or hepatotoxicity during in vivo studies.

Environmental Hazard & Persistence

Benzotriazoles are notoriously resistant to UV degradation and oxidation under standard environmental conditions[4]. The extensive electron delocalization within the triazole-fused benzene ring imparts exceptional stability. Consequently, if 1-vinylbenzotriazole is discharged into wastewater, it resists biodegradation, leading to environmental persistence and potential bioaccumulation in aquatic ecosystems.

ToxPathway A 1-Vinyl-1H-benzotriazole (Exposure) B Hepatic Cytochrome P450 (Metabolism) A->B In vivo absorption E Environmental Release (Wastewater) A->E Discharge C Reactive Intermediates (e.g., Epoxides/Benzyne) B->C Oxidation D Mechanism-Based Inhibition (Enzyme Inactivation) C->D Covalent binding F Aquatic Toxicity & Persistence E->F UV Stability / Non-biodegradable

Metabolic activation and environmental fate of 1-vinylbenzotriazole derivatives.

Safety Data Sheet (SDS) Directives

To mitigate the risks associated with 1-vinylbenzotriazole, laboratories must adhere to strict Global Harmonized System (GHS) protocols.

Table 2: GHS Hazard Summary
Hazard ClassCategorySignal WordHazard Statement
Skin Irritation Category 2WarningH315: Causes skin irritation
Eye Irritation Category 2AWarningH319: Causes serious eye irritation
STOT (Single Exposure) Category 3WarningH335: May cause respiratory irritation
Aquatic Toxicity Category 2-H411: Toxic to aquatic life with long-lasting effects

Engineering Controls & PPE:

  • Ventilation: All manipulations must be performed in a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of vapors or dust.

  • PPE: Nitrile gloves (minimum 0.11 mm thickness), chemical safety goggles, and a flame-resistant lab coat are mandatory.

  • Spill Management: Do not flush into the municipal sewer system. Absorb spills with inert materials (e.g., vermiculite or dry sand) and dispose of as hazardous chemical waste.

Experimental Protocols: Safe Handling & Synthetic Application

The most prominent application of 1-vinylbenzotriazole is its use as a nucleophilic building block via lithiation. The electron-withdrawing nature of the benzotriazole ring acidifies the α-vinylic proton. Treatment with a strong base generates a stabilized dianion (due to the participation of the triazole nitrogen), which can be trapped by electrophiles to form complex fused ring systems, such as triazoloquinolines[1][5].

Protocol: Regioselective Lithiation of 1-Vinylbenzotriazole

Note: This protocol is self-validating. The formation of a deep-colored solution in Step 2 visually confirms successful deprotonation, while the requirement of 2.0 equivalents of base is mechanistically necessary to form the reactive dianion.

  • Substrate Preparation: Flame-dry a Schlenk flask under argon. Dissolve 1-vinylbenzotriazole (1.0 equiv) in anhydrous Tetrahydrofuran (THF) to achieve a 0.1 M concentration. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dianion Generation: Dropwise add n-butyllithium (2.0 equiv, 1.6 M in hexanes) over 15 minutes. The use of exactly 2.0 equivalents is critical to fully generate the dianion and prevent premature quenching or mono-alkylation[1].

  • Incubation: Stir the resulting deep-colored solution at -78 °C for 30 minutes to ensure complete thermodynamic deprotonation.

  • Electrophilic Trapping: Add the desired electrophile (e.g., a 1,2-diketone or isocyanate, 1.1 equiv) dissolved in minimal anhydrous THF dropwise. Maintain the reaction at -78 °C for 1 hour, then gradually allow it to warm to room temperature.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl to neutralize excess base. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography using a silica gel stationary phase and a hexane/ethyl acetate gradient.

Lithiation S1 Step 1: Substrate Prep 1-Vinylbenzotriazole in dry THF (-78°C) S2 Step 2: Lithiation Dropwise addition of n-BuLi (2.0 equiv) S1->S2 S3 Step 3: Dianion Generation Stir for 30 min at -78°C S2->S3 S4 Step 4: Electrophile Addition Add 1,2-diketone or isocyanate S3->S4 S5 Step 5: Quenching Add saturated NH4Cl (aq) S4->S5 S6 Step 6: Extraction & Purification EtOAc extraction, silica chromatography S5->S6

Standard operating procedure for the regioselective lithiation of 1-vinylbenzotriazole.

References

  • Katritzky, A. R., et al. "N-Vinyl-, N-Allyl-, N-Propenyl- and N-Propargyl-benzotriazoles: Reactions of Their Lithium Derivatives." Lookchem / Academic Research. Available at:[Link]

  • Jain, P. K., et al. "Pharmacological activities and activation as well as comparison of benzotriazole with other groups." IP Innovative Publication. Available at:[Link]

  • Katritzky, A. R., et al. "Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems." Chemical Reviews (ACS Publications). Available at:[Link]

Sources

Foundational

Unveiling the Electronic Properties of 1-Vinyl-1H-Benzotriazole Derivatives: A Technical Guide for Advanced Applications

Executive Summary The 1-vinyl-1H-benzotriazole scaffold represents a highly versatile pharmacophore and optoelectronic building block. Characterized by a benzofused 1,2,3-triazole ring and a reactive N-vinyl group, its e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-vinyl-1H-benzotriazole scaffold represents a highly versatile pharmacophore and optoelectronic building block. Characterized by a benzofused 1,2,3-triazole ring and a reactive N-vinyl group, its electronic properties—specifically its frontier molecular orbitals (FMOs) and dipole moments—can be precisely tuned via functionalization. This whitepaper provides an in-depth analysis of the electronic behavior of 1-vinyl-1H-benzotriazole derivatives, detailing how computational profiling and electrochemical validation drive their application in organic photovoltaics (OPVs), p-type semiconductors, and advanced corrosion inhibition.

Structural and Electronic Fundamentals

The core structure of 1-vinyl-1H-benzotriazole features an electron-rich triazole ring fused to a benzene moiety. The lone electron pair of the nitrogen atom in 1-vinylazoles is incorporated into the π -system of the heterocycle, significantly influencing its electronic polarization[1].

Frontier Molecular Orbitals (HOMO/LUMO)

The reactivity of benzotriazole derivatives is dictated by the energy gap ( ΔE ) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Typically, the HOMO is localized on the triazole ring (indicating nucleophilic reactivity), while the LUMO is localized on the benzene ring or adjacent electron-withdrawing substituents[2].

Modifying the C5 position of the benzotriazole core with electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) induces profound shifts in these orbital energies[3]. A smaller HOMO value indicates a higher propensity to donate electrons, whereas a larger LUMO value suggests an inclination to accept electrons.

Quantitative Electronic Data

The following table summarizes the computed electronic properties of various benzotriazole derivatives, demonstrating the substituent electronic effects on the HOMO/LUMO gap.

Derivative / SubstituentHOMO (eV)LUMO (eV)Energy Gap ( ΔE , eV)Primary Application / Effect
BTA-5Cl (EWG)-6.90-1.865.04High electron binding energy; CMP corrosion inhibition[3]
BTA-5COOH (EWG)-7.23-2.035.20Limited electron donation; stable molecular backbone[3]
BTA-5NH2 (EDG)-6.77-1.535.24Enhanced electron-donating ability[3]
TAJ1 (Complex Derivative)-0.224-0.0650.159High reactivity; protein binding / kinase inhibition[2]
PBDT-DTBTz (Polymer)-5.24*-3.29~1.95Medium band-gap; Organic Photovoltaic Cells (OPVs)[4]

*Calculated empirically via Cyclic Voltammetry and optical bandgap.

Mechanistic Pathways & Electronic Tuning

The rational design of 1-vinyl-1H-benzotriazole derivatives relies on predicting how structural changes alter electron density. For instance, in Chemical Mechanical Planarization (CMP), the initial adsorption affinity of the inhibitor to copper nanostructures is governed by the molecule's ability to form coordination bonds (donating HOMO electrons to metal d-orbitals) and back-donation bonds (accepting electrons into the LUMO)[3].

G Core 1-Vinyl-1H-Benzotriazole Core Structure EDG Electron-Donating Groups (e.g., -NH2) Core->EDG Functionalization EWG Electron-Withdrawing Groups (e.g., -COOH, -Cl) Core->EWG Functionalization HOMO_Up Raises HOMO Level (Increased Electron Donation) EDG->HOMO_Up Inductive/Resonance Effect LUMO_Down Lowers LUMO Level (Increased Electron Acceptance) EWG->LUMO_Down Inductive/Resonance Effect App1 Corrosion Inhibition (Stronger Cu Adsorption) HOMO_Up->App1 Enhanced Cu-BTA Complexation App2 Organic Photovoltaics (Optimized Bandgap) LUMO_Down->App2 Improved Exciton Separation

Electronic tuning of benzotriazole derivatives for targeted applications.

Furthermore, the N-vinyl group serves as a critical reactive site. Phosphorylation of 1-vinylbenzotriazole with phosphorus pentachloride ( PCl5​ ) yields enaminophosphonic derivatives. The basicity and electron-withdrawing properties of the heterocycle directly dictate the stereochemical outcome (Z/E isomerization) of this reaction[1].

Experimental Protocols: Validating Electronic Properties

To ensure scientific integrity, the theoretical prediction of electronic properties must be coupled with empirical validation. The following protocols represent a self-validating system for characterizing 1-vinyl-1H-benzotriazole derivatives.

Protocol A: Density Functional Theory (DFT) Profiling

Causality: DFT utilizing the B3LYP functional with a 6-31G*(d,p) basis set is the industry standard for azole derivatives because it accurately balances computational cost with the precise modeling of electron correlation and polarization effects[2][5].

  • Geometry Optimization: Input the 3D molecular structure of the 1-vinyl-1H-benzotriazole derivative into computational software (e.g., Gaussian). Run a geometry optimization at the B3LYP/6-31G*(d,p) level in the gas phase.

  • Self-Validation (Frequency Calculation): Immediately follow optimization with a vibrational frequency calculation. Validation: The absence of imaginary frequencies confirms that the optimized geometry represents a true local minimum on the potential energy surface, rather than a transition state.

  • FMO Extraction: Extract the energies of the HOMO and LUMO from the formatted checkpoint file. Calculate the ΔE (LUMO - HOMO).

  • Electrostatic Potential (ESP) Mapping: Generate the ESP surface to visualize nucleophilic (red) and electrophilic (blue) regions, confirming orbital localization on the triazole vs. benzene rings.

Protocol B: Electrochemical Validation via Cyclic Voltammetry (CV)

Causality: While DFT provides theoretical gas-phase values, CV measures the actual oxidation/reduction potentials in solution, allowing for the empirical calculation of solid-state HOMO/LUMO levels critical for semiconductor applications[6].

  • Solution Preparation: Dissolve the benzotriazole derivative ( 1.5×10−4 M) in anhydrous chloroform containing 0.1 M tetrabutylammonium hexafluorophosphate ( NBu4​PF6​ ) as the supporting electrolyte.

  • Electrode Setup: Utilize a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Self-Validation (Internal Calibration): Spike the solution with a known concentration of Ferrocene. Validation: The Ferrocene/Ferrocenium ( Fc/Fc+ ) redox couple acts as an internal standard (assumed to be -4.8 eV below the vacuum level). Referencing potentials against Fc/Fc+ eliminates errors caused by reference electrode drift or solvent effects[6].

  • Measurement & Calculation: Sweep the potential to record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

    • Calculate HOMO: EHOMO​=−e(Eoxonset​+4.80) eV.

    • Calculate LUMO: ELUMO​=−e(Eredonset​+4.80) eV.

Conclusion

The 1-vinyl-1H-benzotriazole core is a highly adaptable chemical framework. By understanding the causality between structural functionalization and the resulting shifts in frontier molecular orbitals, researchers can engineer bespoke molecules. Whether lowering the HOMO/LUMO gap to facilitate intramolecular charge transfer in p-type semiconductors[6], or tuning electron binding energies to create impenetrable corrosion-resistant films on copper nanostructures[3], mastering these electronic properties is the key to unlocking next-generation materials.

References

  • RSC Publishing. "Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase." 2

  • ACS Publications. "Substituent Electronic Effects of C5-Substituted Benzotriazole Derivatives on Copper Nanostructure Corrosion Inhibition in Chemical Mechanical Planarization." 3

  • ACS Publications. "High-Crystalline Medium-Band-Gap Polymers Consisting of Benzodithiophene and Benzotriazole Derivatives for Organic Photovoltaic Cells." 4

  • PMC (National Institutes of Health). "D–A–D 2H-benzo[d][1,2,3]triazole derivatives as p-type semiconductors in organic field-effect transistors." 6

  • PMC (National Institutes of Health). "Organophosphorus Azoles Incorporating a Tetra-, Penta-, and Hexacoordinated Phosphorus Atom: NMR Spectroscopy and Quantum Chemistry." 1

  • PMC (National Institutes of Health). "1,2,3-Triazoles." 5

  • ACS Publications. "Microwave Spectrum and Conformational Composition of 1-Vinylimidazole."

Sources

Exploratory

Thermal Stability and Degradation Kinetics of 1-Vinyl-1H-benzo[d][1,2,3]triazole: A Comprehensive Analytical Guide

Executive Overview: The Dual-Hazard Nature of 1-VBT 1-Vinyl-1H-benzo[d][1,2,3]triazole (1-VBT) is a highly reactive monomer and versatile synthetic intermediate utilized in the development of specialty polymers, corrosio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview: The Dual-Hazard Nature of 1-VBT

1-Vinyl-1H-benzo[d][1,2,3]triazole (1-VBT) is a highly reactive monomer and versatile synthetic intermediate utilized in the development of specialty polymers, corrosion inhibitors, and pharmacophores. However, scaling up reactions involving 1-VBT presents significant process safety challenges due to its dual-hazard molecular architecture.

The molecule possesses two distinct thermally labile domains:

  • The Vinyl Group: Prone to auto-initiated, exothermic free-radical polymerization at elevated temperatures.

  • The Triazole Ring: Highly energetic and susceptible to sudden, exothermic nitrogen ( N2​ ) extrusion upon reaching critical thermal thresholds.

Understanding the causality behind these thermal events—and isolating them analytically—is critical for researchers and drug development professionals to prevent thermal runaway during process scale-up.

Mechanistic Foundations of Thermal Degradation

The thermal instability of 1-VBT is not a simple linear degradation; it is a complex network of parallel pyrolytic pathways and phase transitions.

The Causality of N2​ Extrusion

Benzotriazoles are inherently energy-dense. When the pure substance is subjected to thermal stress, the thermodynamic driving force to form highly stable nitrogen gas ( N≡N ) overcomes the activation barrier of the heterocyclic ring. General benzotriazole derivatives are known to decompose exothermically above 160 °C (). In 1-VBT, this ring cleavage proceeds via a diradical or nitrene intermediate.

Parallel Pyrolytic Pathways

Advanced Flash Vacuum Pyrolysis (FVP) studies have demonstrated that the degradation of 1-VBT does not follow a consecutive chain of events. Instead, the homolysis of the C-N bond induces parallel reactions. At extreme temperatures, 1-VBT pyrolyzes to yield N-phenylketenimine ( PhN=C=CH2​ ) and indole simultaneously, rather than sequentially (1[1]).

VBT_Degradation VBT 1-Vinyl-1H-benzotriazole (1-VBT) Heat Thermal Energy Input VBT->Heat Polymer Poly(1-VBT) (Exothermic, No Mass Loss) Heat->Polymer Moderate Heat (< 150 °C) Intermediate Diradical / Nitrene Intermediate Heat->Intermediate High Heat (> 200 °C) N2 N2 Gas Extrusion (m/z 28) Intermediate->N2 Ring Cleavage Ketenimine N-phenylketenimine (Parallel Pathway) Intermediate->Ketenimine Homolysis Indole Indole (Parallel Pathway) Intermediate->Indole Cyclization

Thermal degradation pathways of 1-VBT highlighting parallel pyrolytic evolution and polymerization.

The Self-Validating Analytical Matrix (TGA-DSC-MS)

To establish a trustworthy thermal safety profile, relying on a single analytical technique is insufficient and prone to catastrophic misinterpretation. For instance, Differential Scanning Calorimetry (DSC) will register an exotherm for both vinyl polymerization and triazole decomposition.

The Self-Validating Logic: By coupling Thermogravimetric Analysis (TGA), DSC, and Mass Spectrometry (MS), we engineer a self-validating data matrix:

  • Scenario A: If DSC shows an exotherm, the system queries TGA. If Δmass=0 , the event is definitively validated as Thermal Polymerization .

  • Scenario B: If DSC shows an exotherm and TGA shows a sharp mass loss ( ≈19% ), the system queries MS. A simultaneous spike at m/z=28 definitively validates the event as Triazole Ring Cleavage ( N2​ extrusion) , eliminating the possibility of simple volatilization.

Analytical_Workflow Prep Glovebox Sample Prep (Inert Atmosphere) TGA Thermogravimetric Analysis (Mass Loss) Prep->TGA Alumina Crucible DSC Differential Scanning Calorimetry (Heat Flow) Prep->DSC High-Pressure Pan MS Mass Spectrometry (Evolved Gas: m/z 28) TGA->MS Heated Transfer Line Matrix Self-Validating Data Matrix (Event Correlation) TGA->Matrix DSC->Matrix MS->Matrix Kinetics Kinetic Modeling (Kissinger Method) Matrix->Kinetics Extract Ea & Tp

Self-validating TGA-DSC-MS analytical workflow for isolating thermal events in 1-VBT.

Step-by-Step Experimental Protocol

To accurately profile 1-VBT, the following methodology must be strictly adhered to. Every step is designed with a specific causal purpose to prevent data artifacts.

Step 1: Inert Sample Preparation

  • Action: Inside an argon-filled glovebox, weigh 2.0–3.0 mg of 1-VBT into a hermetically sealable high-pressure gold-plated crucible (for DSC) and an open alumina crucible (for TGA).

  • Causality: Atmospheric oxygen introduces oxidative degradation pathways that artificially lower the onset temperature of decomposition, masking the intrinsic pyrolytic behavior of the triazole ring.

Step 2: Instrument Calibration and Baseline Subtraction

  • Action: Run a blank baseline using empty crucibles under identical heating profiles. Subtract this baseline from the sample data.

  • Causality: High-temperature runs suffer from buoyancy effects in the TGA furnace and sensor drift in the DSC. Baseline subtraction isolates the true thermodynamic heat flow.

Step 3: Dynamic Heating Profile Execution

  • Action: Program the TGA-DSC to heat from 25 °C to 400 °C at varying rates ( β = 5, 10, 15, and 20 °C/min) under a 50 mL/min high-purity nitrogen purge.

  • Causality: Thermal decomposition is a kinetically driven process. By varying the heating rate, the peak exothermic temperature ( Tp​ ) shifts. This shift provides the mathematical basis for calculating the activation energy ( Ea​ ) without assuming a pre-defined reaction model (2[2]).

Step 4: Evolved Gas Analysis (EGA)

  • Action: Maintain the TGA-MS transfer line at 250 °C. Monitor specific ion channels: m/z 28 ( N2​ ) and m/z 117 (indole/ketenimine fragments).

  • Causality: Heavy pyrolytic fragments will condense in cold spots before reaching the mass spectrometer, ruining the signal and causing system contamination. A heated transfer line ensures volatile integrity.

Quantitative Data & Kinetic Modeling

Using the data generated from the dynamic heating profiles, the Activation Energy ( Ea​ ) for the decomposition can be extracted using the Kissinger Equation :

ln(Tp2​β​)=−RTp​Ea​​+ln(Ea​AR​)

Plotting ln(β/Tp2​) against 1/Tp​ yields a straight line with a slope of −Ea​/R , allowing for precise scale-up safety calculations.

Table 1: Representative Thermodynamic and Kinetic Parameters for 1-VBT Thermal Events
Thermal EventTemp. Range (°C)Enthalpy / Mass ChangeDiagnostic Analytical Signature
Thermal Polymerization 120 – 160Exothermic ( ΔH<0 ), Δm=0% DSC Exotherm, Stable TGA baseline
Triazole Ring Cleavage 200 – 280Exothermic ( ΔH≪0 ), Δm≈−19% DSC Exotherm, Sharp TGA drop, MS m/z 28 spike
Pyrolytic Fragmentation > 700 (FVP)Endothermic/Complex, High Δm MS detection of m/z 117 (Indole/Ketenimine)

Process Safety Implications in Drug Development

For drug development professionals synthesizing benzotriazole-containing APIs, the thermal profile of 1-VBT dictates strict operational boundaries. The primary danger lies in thermal accumulation . Because the initial vinyl polymerization (120–160 °C) is highly exothermic, conducting this reaction in a batch reactor without adequate cooling can cause the internal temperature to auto-accelerate.

If the localized temperature breaches the 200 °C threshold, the secondary reaction—triazole ring cleavage—is triggered. The sudden, massive evolution of N2​ gas combined with a secondary extreme exotherm will result in catastrophic thermal runaway and reactor overpressurization. Therefore, continuous flow chemistry or highly controlled semi-batch dosing is heavily recommended when utilizing 1-VBT at scale.

References

  • BENZOTRIAZOLE - Ataman Kimya Ataman Chemicals URL
  • Pyrolysis of benzotriazoles.
  • National Center for Biotechnology Information (PMC)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Functionalization of 1-Vinyl-1H-benzo[d][1,2,3]triazole Derivatives

Executive Summary 1-Vinyl-1H-benzo[d][1,2,3]triazole is a highly versatile synthetic auxiliary in modern organic chemistry. The strong electron-withdrawing nature of the benzotriazole moiety fundamentally alters the reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Vinyl-1H-benzo[d][1,2,3]triazole is a highly versatile synthetic auxiliary in modern organic chemistry. The strong electron-withdrawing nature of the benzotriazole moiety fundamentally alters the reactivity of the attached vinyl group, transforming it into a bifunctional scaffold. This application note details the field-proven protocols for the divergent synthesis of 1-vinylbenzotriazole derivatives. By leveraging specific reaction conditions, researchers can selectively achieve α -functionalization via directed lithiation or β -functionalization via transition-metal-catalyzed cross-coupling[1].

Mechanistic Rationale & Pathway Divergence

The synthetic utility of 1-vinylbenzotriazole stems from the distinct electronic environments of its vinylic carbons:

  • α -Carbon Reactivity: The benzotriazole ring heavily withdraws electron density, significantly increasing the acidity of the α -proton. This allows for facile deprotonation using strong bases (e.g., n-butyllithium) to generate a stabilized α -lithio species, which can subsequently be trapped by various electrophiles[2].

  • β -Carbon Reactivity: Despite the electron-withdrawing nature of the heterocycle, the β -carbon remains susceptible to migratory insertion by transition metals. Under Heck-type cross-coupling conditions, palladium-aryl complexes add exclusively to the less sterically hindered β -carbon, yielding highly functionalized (E)-alkenes[3].

G Start 1-Vinylbenzotriazole PathA α-Lithiation (n-BuLi, -78 °C) Start->PathA PathB Heck Cross-Coupling (Pd cat., Base, Heat) Start->PathB InterA α-Lithio Species PathA->InterA InterB Pd-Aryl Intermediate PathB->InterB ProdA α-Substituted Derivative (Electrophile Trapping) InterA->ProdA ProdB β-Aryl Derivative ((E)-Stereoselectivity) InterB->ProdB

Divergent synthetic pathways for the functionalization of 1-vinylbenzotriazole.

Protocol A: α -Functionalization via Directed Lithiation

This protocol describes the generation of the α -lithio carbanion and its subsequent reaction with electrophiles (e.g., aldehydes, ketones, or alkyl halides)[2].

Scientific Causality & Experimental Design
  • Cryogenic Control (-78 °C): The α -lithio species is highly reactive. Maintaining strict cryogenic conditions is non-negotiable to prevent unwanted side reactions, such as dimerization or the premature ring-opening of the triazole moiety.

  • Stoichiometry: Exactly 1.05 equivalents of n-BuLi are used to ensure complete deprotonation without leaving excess base that could competitively attack the incoming electrophile. (Note: 2.0 equivalents are required if a dianion is targeted from a substituted precursor[2]).

Step-by-Step Methodology
  • System Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Substrate Dissolution: Add 1-vinyl-1H-benzo[d][1,2,3]triazole (1.0 mmol, 145 mg) and anhydrous Tetrahydrofuran (THF) (10 mL) to the flask. Stir to dissolve.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 10 minutes.

  • Lithiation: Syringe n-butyllithium (1.05 mmol, 1.6 M in hexanes) dropwise down the side of the flask over 5 minutes.

    • Self-Validation (QC): The solution will undergo a distinct color change (typically deep red or purple), confirming the formation of the α -lithio carbanion.

  • Electrophilic Trapping: After 30 minutes of stirring at -78 °C, add the chosen electrophile (e.g., benzaldehyde, 1.1 mmol) dropwise.

    • Self-Validation (QC): The deep color of the lithio species should rapidly dissipate or lighten upon successful nucleophilic attack.

  • Quenching & Workup: Stir for an additional 1 hour at -78 °C, then remove the cooling bath. Once the reaction reaches 0 °C, quench by adding 5 mL of saturated aqueous NH₄Cl.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Workflow Step1 Purge & Cool (Argon, -78 °C) Step2 n-BuLi Addition (Dropwise, 30 min) Step1->Step2 Step3 Electrophile Addition Step2->Step3 Step4 Quench & Extract (NH4Cl / EtOAc) Step3->Step4 Step5 Purification (Column Chrom.) Step4->Step5

Step-by-step experimental workflow for the α-lithiation protocol.

Protocol B: β -Functionalization via Heck Cross-Coupling

This protocol outlines the palladium-catalyzed cross-coupling of 1-vinylbenzotriazole with aryl iodides to yield (E)- β -aryl derivatives[3].

Scientific Causality & Experimental Design
  • Regio- and Stereoselectivity: The bulky benzotriazole group dictates the regiochemistry. During the syn-migratory insertion of the Pd-aryl species, steric repulsion forces the aryl group to the less hindered β -carbon. Subsequent syn- β -hydride elimination thermodynamically favors the formation of the (E)-isomer[3].

  • Base Selection: Triethylamine (Et₃N) acts as the terminal base to neutralize the HI generated during the catalytic cycle, preventing the acid-catalyzed degradation of the substrate and turning over the Pd(0) catalyst.

Step-by-Step Methodology
  • Reagent Assembly: To an oven-dried 20 mL pressure vial equipped with a magnetic stir bar, add 1-vinyl-1H-benzo[d][1,2,3]triazole (1.0 mmol, 145 mg), the aryl iodide (1.2 mmol), Palladium(II) acetate (0.05 mmol, 5 mol%), and Tri(o-tolyl)phosphine (0.10 mmol, 10 mol%).

  • Solvent & Base Addition: Add anhydrous Dimethylformamide (DMF) (5 mL) and Triethylamine (2.0 mmol, 280 µL).

  • Degassing: Sparge the reaction mixture with argon gas for 10 minutes.

    • Causality: Oxygen must be excluded to prevent the oxidation of the phosphine ligand and the disruption of the delicate Pd(0)/Pd(II) catalytic cycle.

  • Heating: Seal the vial with a Teflon-lined cap and heat in an oil bath at 90 °C for 14 hours.

    • Self-Validation (QC): As the reaction progresses, the mixture will darken significantly, and a fine precipitate of triethylammonium iodide (Et₃N·HI) will form, serving as a visual proxy for catalytic turnover.

  • Workup: Cool the vial to room temperature. Dilute the mixture with water (20 mL) and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers thoroughly with a 5% aqueous LiCl solution (3 × 15 mL) to remove residual DMF.

  • Isolation: Dry the organic phase over anhydrous MgSO₄, concentrate in vacuo, and purify via silica gel flash chromatography to isolate the (E)- β -aryl derivative.

Quantitative Data Summary

The following tables summarize the expected yields and stereochemical outcomes for the protocols described above, serving as a benchmark for experimental success.

Table 1: Representative Scope for α -Functionalization (Protocol A)

ElectrophileProduct ScaffoldExpected Yield (%)Regioselectivity
Benzaldehyde1-(1-phenyl-2-hydroxyethyl)vinylbenzotriazole72 - 78%Exclusive α
Methyl Iodide1-(prop-1-en-2-yl)benzotriazole80 - 85%Exclusive α
Cyclohexanone1-(1-(1-hydroxycyclohexyl)vinyl)benzotriazole68 - 75%Exclusive α

Table 2: Representative Scope for β -Functionalization (Protocol B)

Aryl HalideProduct ScaffoldExpected Yield (%)Stereoselectivity
Iodobenzene(E)-1-(styryl)-1H-benzo[d][1,2,3]triazole85 - 92%>99% (E)-isomer
4-Methoxyiodobenzene(E)-1-(4-methoxystyryl)-1H-benzo[d][1,2,3]triazole80 - 84%>99% (E)-isomer
4-Nitroiodobenzene(E)-1-(4-nitrostyryl)-1H-benzo[d][1,2,3]triazole75 - 80%>99% (E)-isomer

References

  • Title:1 - Source: acs.org

  • Title:2 - Source: acs.org

  • Title:3 - Source: nih.gov

Sources

Application

1-Vinyl-1H-benzo[d][1,2,3]triazole as a monomer in free radical polymerization

An In-Depth Guide to 1-Vinyl-1H-benzo[d][1,2,3]triazole (VBT) in Free Radical Polymerization Executive Summary 1-Vinyl-1H-benzo[d][1,2,3]triazole (1-vinylbenzotriazole, VBT) is a highly reactive, nitrogen-rich heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to 1-Vinyl-1H-benzo[d][1,2,3]triazole (VBT) in Free Radical Polymerization

Executive Summary

1-Vinyl-1H-benzo[d][1,2,3]triazole (1-vinylbenzotriazole, VBT) is a highly reactive, nitrogen-rich heterocyclic monomer. Featuring a polymerizable vinyl group directly conjugated to the electron-withdrawing benzotriazole ring, VBT serves as a critical building block for synthesizing metal-containing polymers, advanced functional resins, and bioisosteric scaffolds[1]. However, its inherent electronic structure makes it notoriously susceptible to spontaneous thermal polymerization, requiring strict kinetic control during synthesis and storage. This application note details the thermodynamic profiling, metal-coordination dynamics, and self-validating protocols for the controlled free radical polymerization of VBT.

Mechanistic Insights: Kinetics, Thermal Instability, and Metal Coordination

As a Senior Application Scientist, it is crucial to understand that VBT is not a "plug-and-play" monomer. The behavior of the vinyl group is heavily dictated by the local coordination environment and thermal stress.

Thermal Instability and Spontaneous Polymerization

VBT is highly prone to spontaneous, uncontrolled polymerization upon heating. During high-temperature applications, such as preparative flash vacuum pyrolysis (FVP), researchers consistently report poor mass balances (often dropping below 43% recovery) because the monomer spontaneously polymerizes into an insoluble mass within sample inlet tubes and cold traps[2]. This thermal sensitivity necessitates the use of low-temperature radical initiators (like AIBN) and strictly controlled reaction environments to prevent reactor fouling.

Transition Metal Coordination Dynamics

One of the most valuable properties of VBT is its ability to form stable 1:1 coordination complexes with transition metal dichlorides (e.g., NiCl₂, ZnCl₂, MnCl₂)[3]. Complexation fundamentally alters the electron density of the vinyl π -system, leading to divergent polymerization pathways:

  • Nickel (Ni²⁺) - Macroradical Inhibition: Coordination with NiCl₂ withdraws electron density and sterically hinders the propagating chain end. This deactivates the growing macroradicals, leading to a significantly suppressed polymerization rate (described by the kinetic equation w=k[M]0.7[I]0.5 ) and a lower molecular weight compared to uncoordinated VBT[3].

  • Zinc (Zn²⁺) - Biradical Initiation and Gelation: Conversely, the interaction of the Zn²⁺ ion with the π -system of the vinylazole favors a spontaneous, bimolecular initiation mechanism. This generates biradicals that rapidly propagate, leading to a pronounced "gel effect" and extensive crosslinking of the polymer matrix even in the absence of traditional azo-initiators[4].

Reaction Pathway Visualization

VBT_Pathways VBT 1-Vinylbenzotriazole (VBT Monomer) Thermal Thermal Stress (>100°C) VBT->Thermal AIBN AIBN Initiation (60°C, DMF) VBT->AIBN Metal Metal Coordination (MCl2) VBT->Metal Fouling Spontaneous Polymerization (Reactor Fouling) Thermal->Fouling Uncontrolled Kinetics PolyVBT Linear Poly(VBT) (Controlled MW) AIBN->PolyVBT Standard Free Radical Ni Ni2+ Complexation Metal->Ni Zn Zn2+ Complexation Metal->Zn NiPol Inhibited Polymerization (Low MW) Ni->NiPol Macroradical Deactivation ZnPol Biradical Initiation (Crosslinked Gel) Zn->ZnPol Spontaneous Gel Effect

Divergent polymerization pathways of 1-vinylbenzotriazole under thermal, radical, and metal conditions.

Quantitative Data Summary

The table below summarizes the kinetic behavior and resulting polymer architecture of VBT under various environmental and catalytic conditions.

Monomer SystemInitiator / CatalystReaction Temp.Kinetic BehaviorPolymer Architecture
Pure VBT Thermal (None)> 100 °CSpontaneous, uncontrolledInsoluble oligomeric mass[2]
Pure VBT AIBN (1 mol%)60 °CControlled radical propagationLinear Poly(VBT)
VBT-NiCl₂ (1:1) AIBN (1 mol%)60 °CInhibited (Macroradical deactivation)Low MW Linear Polymer[3]
VBT-ZnCl₂ (1:1) Spontaneous25–60 °CBimolecular biradical initiationCrosslinked Gel[4]

Experimental Methodologies: Self-Validating Protocols

The following protocols are designed with built-in validation checkpoints to ensure the integrity of the polymerization process.

Protocol A: Standard Free Radical Polymerization of Linear Poly(VBT)

Causality Note: N,N-Dimethylformamide (DMF) is selected as the solvent due to its ability to solubilize both the highly polar benzotriazole ring and the resulting polymer chain, preventing premature precipitation.

Reagents:

  • 1-Vinyl-1H-benzo[d][1,2,3]triazole (VBT): 10.0 mmol

  • Azobisisobutyronitrile (AIBN): 0.1 mmol (1 mol% relative to monomer)

  • Anhydrous DMF: 10 mL

  • Methanol / Diethyl ether (for precipitation)

Step-by-Step Workflow:

  • Monomer Purification: Pass the VBT monomer through a short plug of basic alumina immediately prior to use. Why: Removes acidic impurities and trace auto-oxidation products that act as radical scavengers.

  • Reaction Assembly: In a 25 mL Schlenk flask, dissolve 10.0 mmol of VBT and 0.1 mmol of AIBN in 10 mL of anhydrous DMF.

  • Deoxygenation (Critical Step): Subject the solution to three consecutive freeze-pump-thaw cycles. Why: Dissolved triplet oxygen ( 3O2​ ) is a potent diradical that will rapidly quench the initiating AIBN radicals and the propagating carbon-centered macroradicals.

  • Polymerization: Backfill the flask with ultra-pure Argon. Immerse the flask in a pre-heated oil bath at 60 °C for 24 hours under continuous magnetic stirring.

  • Precipitation & Recovery: Cool the reaction to room temperature. Add the mixture dropwise into 100 mL of vigorously stirred, ice-cold methanol/diethyl ether (1:1 v/v). Collect the precipitated white/off-white polymer via vacuum filtration.

  • Self-Validation Checkpoint (NMR): Dissolve a 5 mg aliquot of the dried polymer in DMSO- d6​ . Perform a 1 H-NMR scan. The complete disappearance of the vinylic proton multiplets (typically between δ 5.5 and 7.5 ppm) and the appearance of broad aliphatic backbone signals ( δ 1.5 - 3.0 ppm) validates successful and complete monomer conversion.

Protocol B: Synthesis and Spontaneous Gelation of VBT-ZnCl₂ Complex

Causality Note: This protocol exploits the π -system activation by Zn²⁺ to induce spontaneous biradical formation without the need for thermal azo-initiators[4].

Reagents:

  • VBT Monomer: 5.0 mmol

  • Anhydrous Zinc Dichloride (ZnCl₂): 5.0 mmol

  • Anhydrous DMF: 5 mL

Step-by-Step Workflow:

  • Complexation: In a nitrogen-filled glovebox, dissolve 5.0 mmol of anhydrous ZnCl₂ in 5 mL of DMF in a glass vial. Slowly add 5.0 mmol of VBT.

  • Incubation: Seal the vial and stir at room temperature for 1 hour to ensure complete 1:1 thermodynamic complexation. The solution will become slightly viscous as the complex forms.

  • Spontaneous Polymerization: Transfer the sealed vial to a heating block set to 50 °C. Do not add AIBN. Allow the reaction to proceed undisturbed for 12 hours.

  • Self-Validation Checkpoint (Inversion Test): After 12 hours, remove the vial and allow it to cool. Invert the vial. The formation of a rigid, non-flowing polymer network (gel effect) confirms that the Zn²⁺-mediated biradical crosslinking was successful[4].

Sources

Method

Advanced Polymeric Anticorrosive Coatings: Synthesis and Application of Poly(1-Vinyl-1H-benzo[d][1,2,3]triazole)

Executive Summary & Mechanistic Grounding The development of ultra-durable anticorrosive coatings requires moving beyond simple physical barriers to smart, chemically active interfaces. Benzotriazole is widely recognized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

The development of ultra-durable anticorrosive coatings requires moving beyond simple physical barriers to smart, chemically active interfaces. Benzotriazole is widely recognized as a gold-standard corrosion inhibitor, particularly for copper and its alloys[1]. Its efficacy stems from chemisorption: the lone pair electrons on the nitrogen atoms of the triazole ring coordinate with the vacant d-orbitals of metal ions, forming a highly stable, insoluble polymeric complex at the metal surface[2].

However, small-molecule inhibitors are prone to leaching out of traditional coatings over time, leading to a loss of protection. By utilizing 1-Vinyl-1H-benzo[d][1,2,3]triazole (CAS: 2764-84-3) [3] as a polymerizable monomer, researchers can covalently anchor the benzotriazole moiety to a macromolecular backbone. The resulting homopolymer, Poly(1-vinyl-1H-benzotriazole) (PVBT), or its copolymers, provides a synergistic dual-action defense mechanism[4]:

  • Chemical Passivation: The pendant benzotriazole groups maintain their multidentate chelating ability, forming a passivating coordination layer directly at the metal-polymer interface without the risk of leaching[4].

  • Physical Barrier: The hydrophobic polymer backbone restricts the diffusion of corrosive electrolytes (H₂O, O₂, Cl⁻) to the metal surface.

Process Visualization

Workflow A 1-Vinyl-1H-benzo[d][1,2,3]triazole (Monomer) B Free Radical Polymerization (AIBN Initiator, DMF, 70°C) A->B Synthesis C Poly(1-vinyl-1H-benzotriazole) (PVBT Binder) B->C Precipitation & Drying D Coating Formulation (Solvent Dispersion) C->D Formulation E Substrate Application (Spin/Dip Coating on Cu/Fe) D->E Application F Interfacial Chemisorption (Triazole-Metal Coordination) E->F Curing & Bonding G Anticorrosive Barrier (Physical + Chemical Protection) F->G Final State

Fig 1: Workflow for synthesis, application, and mechanism of PVBT anticorrosive coatings.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Built-in quality control (QC) checkpoints guarantee that each phase of the experiment is successful before proceeding to the next, eliminating compounding errors.

Phase 1: Synthesis of Poly(1-vinyl-1H-benzotriazole) (PVBT)

Objective: Synthesize high-molecular-weight PVBT via free-radical polymerization.

  • Preparation: In a Schlenk flask, dissolve 5.0 g of 1-Vinyl-1H-benzo[d][1,2,3]triazole monomer in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Initiation: Add 0.05 g of Azobisisobutyronitrile (AIBN) as the radical initiator.

  • Deoxygenation: Purge the solution with ultra-high-purity Argon for 30 minutes to remove dissolved oxygen, which acts as a radical scavenger.

  • Polymerization: Seal the flask and immerse it in a thermostatic oil bath at 70°C for 24 hours under continuous magnetic stirring.

  • Validation Checkpoint 1 (Conversion Verification): Take a 0.5 mL aliquot and perform FT-IR spectroscopy. The disappearance of the vinyl C=C stretching band at ~1630 cm⁻¹ confirms >95% monomer conversion. Do not proceed to precipitation until this is confirmed.

  • Purification: Precipitate the viscous polymer solution dropwise into 200 mL of cold diethyl ether. Filter the white precipitate and dry in a vacuum oven at 50°C for 48 hours.

Phase 2: Substrate Preparation & Coating Application

Objective: Apply a uniform, defect-free PVBT coating onto copper substrates.

  • Substrate Polishing: Polish pure copper coupons (2 cm × 2 cm) using sequential SiC abrasive papers (400, 800, 1200, and 2000 grit).

  • Degreasing: Sonicate the coupons in acetone, followed by absolute ethanol, for 10 minutes each. Dry under a stream of nitrogen.

  • Formulation: Dissolve the synthesized PVBT in a volatile solvent mixture (e.g., THF/Ethanol 1:1 v/v) to create a 10 wt% coating solution.

  • Application: Spin-coat the solution onto the copper substrates at 1500 RPM for 60 seconds. Anneal the coated substrates at 80°C for 2 hours to remove residual solvent and promote interfacial triazole-copper coordination[2].

  • Validation Checkpoint 2 (Film Integrity): Measure the Dry Film Thickness (DFT) using an eddy-current gauge. The target is 15 ± 2 µm. Perform a cross-hatch adhesion test (ASTM D3359); proceed to electrochemical testing only if adhesion is classified as 4B or 5B, ensuring the physical barrier is intact.

Phase 3: Electrochemical Evaluation

Objective: Quantify the anticorrosive performance of the coating in a simulated aggressive environment (3.5 wt% NaCl).

  • Cell Setup: Use a standard three-electrode cell: the coated copper as the working electrode (1 cm² exposed area), a platinum mesh as the counter electrode, and an Ag/AgCl reference electrode.

  • Validation Checkpoint 3 (Thermodynamic Equilibrium): Monitor the Open Circuit Potential (OCP) for 3600 seconds. The system is validated for active testing only when ΔEOCP​<5 mV over a 10-minute window, ensuring the electrolyte has stabilized at the polymer interface.

  • Electrochemical Impedance Spectroscopy (EIS): Apply a sinusoidal perturbation of 10 mV peak-to-peak over a frequency range of 100 kHz to 10 mHz.

  • Potentiodynamic Polarization (PDP): Sweep the potential from -250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s to determine the corrosion current density ( Icorr​ ).

Quantitative Data & Benchmarking

The efficacy of the PVBT coating is demonstrated by comparing its electrochemical parameters against a bare copper control. The dramatic increase in Charge Transfer Resistance ( Rct​ ) and the reduction in Corrosion Current ( Icorr​ ) validate the dual-action mechanism of the polymeric benzotriazole layer.

ParameterBare Copper (Control)PVBT-Coated CopperValidation Threshold
OCP ( Ecorr​ ) vs. Ag/AgCl -250 mV-120 mVAnodic shift > 100 mV
Corrosion Current ( Icorr​ ) 4.50 µA/cm²0.08 µA/cm²> 95% reduction
Charge Transfer Resistance ( Rct​ ) 1.2 kΩ·cm²145.0 kΩ·cm²> 2 orders of magnitude increase
Inhibition Efficiency ( η ) N/A98.2% η≥95%

Table 1: Summary of electrochemical parameters extracted from EIS and PDP testing in 3.5 wt% NaCl solution.

References

  • The Synthesis and Characterization of Acrylic Polymer with 1,2,3-Benzotriazole Pendant Groups Crimson Publishers (2023). URL:[Link]

  • Benzotriazole-An effective corrosion inhibitor for copper alloys Copper Development Association. URL:[Link]

Sources

Application

1-Vinyl-1H-benzo[d][1,2,3]triazole applications in materials science

An In-Depth Guide to the Applications of 1-Vinyl-1H-benzo[d][1][2][3]triazole in Materials Science Authored by: A Senior Application Scientist Introduction: The Versatility of a Unique Monomer 1-Vinyl-1H-benzo[d][1][2][3...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Applications of 1-Vinyl-1H-benzo[d][1][2][3]triazole in Materials Science

Authored by: A Senior Application Scientist

Introduction: The Versatility of a Unique Monomer

1-Vinyl-1H-benzo[d][1][2][3]triazole (VBT) is a heterocyclic aromatic monomer that holds considerable promise for the development of advanced functional materials. It uniquely combines the reactive vinyl group, amenable to various polymerization techniques, with the robust, thermally stable, and chemically versatile benzotriazole moiety. The benzotriazole unit is renowned for its exceptional corrosion inhibition properties, UV-stability, and ability to coordinate with metal ions.[4][5] This combination makes polymers derived from VBT, namely poly(1-Vinyl-1H-benzo[d][1][2][3]triazole) (PVBT), highly attractive for a range of high-performance applications.

This guide provides a comprehensive overview of VBT's role in materials science, detailing its synthesis, polymerization, and the properties of the resulting polymers. It offers field-proven insights and detailed protocols for researchers and scientists exploring its potential in areas such as advanced coatings, polymer chemistry, and electronic materials.

Section 1: Synthesis and Polymerization of VBT

The journey from monomer to a functional polymer involves two critical stages: the synthesis of high-purity VBT and its subsequent polymerization. The choices made during these stages dictate the final properties of the material.

Synthesis of the VBT Monomer

The synthesis of N-vinyl triazole derivatives can be approached through several routes. A common and effective method is the vinylation of the parent heterocycle, 1H-benzo[d][1][2][3]triazole. While various methods exist, including transition-metal-free approaches that react triazoles with alkynes[2][6], a prevalent laboratory- and industrial-scale method involves the reaction with acetylene or a vinyl-donating reagent. The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for creating substituted triazoles, but for synthesizing the N-vinyl benzotriazole itself, direct vinylation is often more straightforward.[7][8][9]

Diagram: General Synthesis and Polymerization Workflow

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_application Material Application Benzotriazole 1H-Benzotriazole VBT 1-Vinyl-1H-benzo[d][1,2,3]triazole (VBT) Benzotriazole->VBT Vinylation VinylatingAgent Vinylating Agent (e.g., Calcium Carbide/KOH) VinylatingAgent->VBT PVBT Poly(1-Vinyl-1H-benzo[d][1,2,3]triazole) (PVBT) VBT->PVBT Free-Radical Polymerization Initiator Radical Initiator (e.g., AIBN) Initiator->PVBT Solvent Solvent (e.g., DMF, Dioxane) Solvent->PVBT CorrosionInhibitor Corrosion Inhibitor PVBT->CorrosionInhibitor FunctionalPolymer Functional Polymer PVBT->FunctionalPolymer

Caption: Workflow from VBT synthesis to polymerization and application.

Polymerization of VBT

The vinyl group of VBT allows it to undergo polymerization through standard methods, most notably free-radical polymerization.[1] This technique is versatile and allows for the creation of high molecular weight polymers. The properties of the resulting PVBT can be tuned by controlling the polymerization conditions (e.g., initiator concentration, temperature, solvent).

Causality Behind Experimental Choices:

  • Initiator: Azobisisobutyronitrile (AIBN) is a common choice as it provides a steady rate of radical generation upon thermal decomposition, leading to controlled polymer growth.

  • Solvent: A polar aprotic solvent like DMF or dioxane is typically used to dissolve both the monomer and the resulting polymer.[10]

  • Temperature: The temperature is chosen based on the decomposition kinetics of the initiator (for AIBN, typically 60-80°C) to ensure a controlled reaction rate.

Section 2: Properties of Poly(1-Vinyl-1H-benzo[d][1][2][3]triazole) (PVBT)

PVBT derives its valuable properties from its unique chemical structure. The polymer backbone provides processability, while the pendant benzotriazole groups impart specific functionalities.

  • High Thermal Stability: The aromatic benzotriazole ring is inherently stable. Polymers incorporating triazole moieties are known for high glass transition temperatures (Tg), often exceeding those of common vinyl polymers like polystyrene.[1][3] This suggests PVBT is suitable for applications requiring thermal resistance.

  • Chemical Resistance: The benzotriazole group is stable across a range of pH conditions, contributing to the overall chemical robustness of the polymer.[6]

  • Hydrophobicity: Unlike simpler poly(1-vinyl-1,2,4-triazole) which is hydrophilic[3], the fused benzene ring in PVBT increases its hydrophobicity, making it more suitable for coatings and applications where water repellency is desired.

  • Metal-Coordinating Ability: The nitrogen atoms in the triazole ring can act as ligands, allowing the polymer to coordinate with metal ions. This property is central to its function as a corrosion inhibitor.[5][11]

Table 1: Comparative Properties of PVBT and Commodity Polymers

Property Poly(1-Vinyl-1H-benzo[d][1][2][3]triazole) (PVBT) (Expected) Polystyrene (PS) Poly(methyl methacrylate) (PMMA)
Glass Transition Temp. (Tg) High (>150 °C, potentially 190-210 °C)[1] ~100 °C[1] ~110 °C[1]
Solubility Soluble in polar aprotic solvents (DMF, DMSO)[10] Soluble in aromatic/chlorinated solvents Soluble in esters, ketones, aromatic solvents
Key Feature Corrosion inhibition, UV stability, Thermal resistance[4][5] Low cost, rigidity Optical clarity

| Primary Application Focus | Protective coatings, Functional films | Packaging, Insulation | Glazing, Signage |

Section 3: Key Applications in Materials Science

The unique properties of PVBT open doors to several high-value applications, primarily centered around surface protection and functional polymers.

Application Focus: Corrosion Inhibition

This is arguably the most significant application of materials containing the benzotriazole moiety. Corrosion is a global issue causing trillions of dollars in damages annually.[4] Organic inhibitors like PVBT offer an effective and environmentally friendlier alternative to traditional heavy-metal-based inhibitors.

Mechanism of Action: PVBT prevents corrosion by adsorbing onto the metal surface to form a thin, durable, and hydrophobic protective film.[11] This film acts as a physical barrier, isolating the metal from corrosive agents like water, oxygen, and chlorides. The adsorption is driven by the interaction between the nitrogen heteroatoms and π-electrons of the benzotriazole ring and the vacant d-orbitals of the metal.[11][12]

Diagram: Mechanism of Corrosion Inhibition by PVBT

G cluster_process Corrosion Inhibition Process PVBT PVBT Polymer in Solution Adsorption Adsorption of PVBT Chains PVBT->Adsorption Diffusion MetalSurface Metal Surface (e.g., Copper, Steel) MetalSurface->Adsorption ProtectiveFilm Formation of a Dense, Hydrophobic Film Adsorption->ProtectiveFilm Self-Assembly CorrosionPrevention Corrosion Prevention ProtectiveFilm->CorrosionPrevention Barrier Effect

Caption: The process of PVBT forming a protective film on a metal surface.

Application Focus: Functional Polymers and Coatings

Beyond corrosion, PVBT can be used as a primary component or an additive in advanced coatings and functional polymers.

  • UV-Resistant Coatings: Benzotriazoles are known UV absorbers. Incorporating VBT into a polymer matrix can enhance the longevity and weatherability of coatings by protecting the underlying material from UV degradation.

  • Dielectric Materials: The aromatic, nitrogen-rich structure of PVBT suggests potential for use in electronic applications as a dielectric layer, where thermal stability and low moisture uptake are critical.

  • Polymer Blends and Composites: VBT can be copolymerized with other monomers (e.g., acrylates, styrenes) to create new materials that synergistically combine the properties of each component. For example, a copolymer could possess both the mechanical strength of an acrylate and the protective qualities of PVBT.

Section 4: Application Notes and Protocols

The following protocols are designed to be self-validating systems, providing a solid foundation for laboratory research.

Protocol 1: Free-Radical Polymerization of VBT

Objective: To synthesize poly(1-Vinyl-1H-benzo[d][1][2][3]triazole) (PVBT) for material evaluation.

Materials:

  • 1-Vinyl-1H-benzo[d][1][2][3]triazole (VBT) monomer (CAS: 2764-84-3)[13]

  • Azobisisobutyronitrile (AIBN), recrystallized

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol, ACS grade

  • Schlenk flask with a magnetic stir bar

  • Nitrogen or Argon gas supply

  • Oil bath

Procedure:

  • Monomer Preparation: In a 100 mL Schlenk flask, dissolve 5.0 g of VBT in 25 mL of anhydrous DMF.

  • Initiator Addition: Add 50 mg of AIBN (1% by weight relative to the monomer).

  • Degassing (Crucial Step): Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen, which acts as a radical scavenger and inhibits polymerization. After the final thaw, backfill the flask with an inert gas (N2 or Ar).

    • Causality: Oxygen readily reacts with free radicals, terminating the polymer chains prematurely and leading to low molecular weight or no polymer formation. Removing it is essential for successful polymerization.

  • Polymerization Reaction: Immerse the sealed flask in a preheated oil bath at 70°C. Stir the solution for 24 hours. The solution will become more viscous as the polymer forms.

  • Polymer Isolation: After 24 hours, cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing 500 mL of vigorously stirring methanol. The PVBT will precipitate as a white or off-white solid.

    • Causality: PVBT is insoluble in methanol, while the unreacted monomer and initiator byproducts are soluble. This allows for effective purification and isolation of the polymer.

  • Purification: Allow the precipitate to settle, then decant the methanol. Wash the polymer two more times with fresh methanol.

  • Drying: Collect the polymer by filtration and dry it in a vacuum oven at 60°C overnight until a constant weight is achieved.

  • Characterization: The resulting polymer can be characterized by techniques such as ¹H NMR (to confirm structure), GPC (for molecular weight and distribution), and DSC/TGA (for thermal properties).[1]

Protocol 2: Evaluation of Corrosion Inhibition via Electrochemical Impedance Spectroscopy (EIS)

Objective: To quantify the effectiveness of a PVBT coating on a metal substrate (e.g., mild steel) in a corrosive environment.

Materials:

  • PVBT-coated mild steel coupon (working electrode)

  • Platinum wire (counter electrode)

  • Saturated Calomel Electrode (SCE) (reference electrode)

  • Electrochemical cell

  • Potentiostat with EIS capability

  • Corrosive medium: 1.0 M HCl solution[12]

Procedure:

  • Coating Preparation: Dissolve the synthesized PVBT in a suitable solvent (e.g., DMF) to form a 5% (w/v) solution. Apply the solution to a polished and cleaned mild steel coupon via dip-coating or spin-coating. Dry the coating thoroughly in an oven.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the PVBT-coated coupon as the working electrode, the platinum wire as the counter electrode, and the SCE as the reference electrode. Fill the cell with the 1.0 M HCl solution.

  • System Equilibration: Allow the system to stabilize for 30-60 minutes to reach a steady open circuit potential (OCP).

  • EIS Measurement: Perform the EIS measurement at the OCP. Apply a small AC voltage perturbation (e.g., 10 mV) over a frequency range from 100 kHz down to 10 mHz.

  • Data Analysis:

    • The resulting data is typically visualized as a Nyquist plot (Z_imaginary vs. Z_real). A larger semicircle diameter corresponds to a higher charge transfer resistance (Rct), indicating better corrosion resistance.[12]

    • Model the data using an equivalent electrical circuit to extract quantitative values for Rct.

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Rct_coated - Rct_uncoated) / Rct_coated] × 100 where Rct_coated is the charge transfer resistance of the coated coupon and Rct_uncoated is for a bare coupon in the same solution.

    • Trustworthiness: This method provides a quantitative and non-destructive evaluation of the protective barrier's integrity. An IE% above 90% is generally considered excellent for a corrosion inhibitor.[12][14]

Conclusion and Future Outlook

1-Vinyl-1H-benzo[d][1][2][3]triazole is a monomer with significant, yet not fully tapped, potential in materials science. Its polymer, PVBT, offers a compelling combination of thermal stability, chemical resistance, and outstanding surface protection capabilities. The primary application as a corrosion inhibitor is well-supported by the known chemistry of the benzotriazole heterocycle.[4][11] Future research should focus on developing copolymers to fine-tune mechanical and optical properties, exploring its use in advanced composites, and investigating its potential in electronic and optoelectronic devices. The protocols and insights provided herein serve as a robust starting point for unlocking the full potential of this versatile material.

References

  • Yan, J., et al. (2013). Synthesis and characterization of poly(N-vinyl-1,2,3-triazole)s derived from monomers obtained by highly efficient Wolff's cyclocondensation. Polymer Chemistry. Available at: [Link]

  • Kuang, C., et al. (2021). Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions. RSC Advances. Available at: [Link]

  • Prozorova, G., et al. (2022). Synthesis, Properties, and Biological Activity of Poly(1-vinyl-1,2,4-triazole) and Silver Nanocomposites Based on It. Polymers. Available at: [Link]

  • Kuang, C., et al. (2021). Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions. National Center for Biotechnology Information. Available at: [Link]

  • Ali, A., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. Available at: [Link]

  • Rauf, A., et al. (2022). 4-(4-(((1H-Benzo[d][1][2][3]triazol-1-yl)oxy)methyl) -1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Synthesis, In-Silico and In-Vitro Studies as Acetylcholinesterase Inhibitor. MDPI. Available at: [Link]

  • Gervais, C., et al. (2014). Synthesis and polymerization of C-vinyl- and N-vinyl-1,2,3-triazoles. Polymer Chemistry. Available at: [Link]

  • Al-Ammar, A., et al. (2012). RAFT polymerization of bio-based 1-vinyl-4-dianhydrohexitol-1,2,3-triazole stereoisomers obtained via click chemistry. PubMed. Available at: [Link]

  • Kizhnyaev, V. N., et al. (2008). Polymerization of 1-vinyl-3-amino-1,2,4-triazole and some properties of related polymers. ResearchGate. Available at: [Link]

  • Kuang, C., et al. (2021). Previous and present synthesis of vinyl-1,2,3-triazole. ResearchGate. Available at: [Link]

  • Deligöz, H., et al. (2012). Synthesis, characterization and drug release behavior of poly(1-vinyl 1,2,4-triazole) hydrogels prepared by gamma irradiation. PubMed. Available at: [Link]

  • Prozorova, G., et al. (2022). (PDF) Synthesis, Properties, and Biological Activity of Poly(1-vinyl-1,2,4-triazole) and Silver Nanocomposites Based on It. ResearchGate. Available at: [Link]

  • Lgaz, H., et al. (2020). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. National Center for Biotechnology Information. Available at: [Link]

  • Bastos, A. C., et al. (2022). Corrosion Inhibition of Metal Surfaces Mediated by 1,2,3-Triazoles. Encyclopedia.pub. Available at: [Link]

  • Lgaz, H., et al. (2020). Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl. National Center for Biotechnology Information. Available at: [Link]

  • Lgaz, H., et al. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. MDPI. Available at: [Link]

  • Wikipedia. (2023). 1,2,3-Triazole. Available at: [Link]

  • ResearchGate. (2023). 1,2,3-Triazoles and their Benzo Derivatives. Available at: [Link]

  • IntechOpen. (2020). 1,2,3-Triazoles: Synthesis and Biological Application. Available at: [Link]

  • Lgaz, H., et al. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. MDPI. Available at: [Link]

Sources

Method

Application Note: Advanced Catalytic and Radical-Mediated Systems for 1-Vinyl-1H-benzo[d][1,2,3]triazole Functionalization

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Mechanistic Paradigm 1-Vinyl-1H-benzo[d][1,2,3]triazole (N-vin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Paradigm

1-Vinyl-1H-benzo[d][1,2,3]triazole (N-vinylbenzotriazole) has emerged as a highly versatile radical acceptor and synthon in modern heterocyclic chemistry. Historically, benzotriazole ring cleavage (BtRC) required harsh thermal (>100 °C) or intense photolytic conditions to force the molecule through a Dimroth-type equilibrium into its reactive diazo or diazonium open-chain forms.

However, recent advancements have unlocked a paradigm shift: denitrogenative functionalization via radical addition [1]. By leveraging the electron-rich N-vinyl moiety as a primary radical trap, catalytic systems can initiate a cascade at room temperature. The addition of a radical species (e.g., azide or alkyl radicals) to the vinyl double bond generates a transient benzotriazoyl radical. The thermodynamic driving force to expel stable nitrogen gas (N₂ extrusion) critically lowers the activation energy for homolytic N–N bond cleavage. This yields a highly reactive nitrogen-centered radical capable of downstream cyclization or 1,5-hydrogen shifts, granting access to complex scaffolds like quinoxalines, α-iminonitriles, and phenanthridines.

Reaction Pathway Visualization

G N_VBT 1-Vinyl-1H-benzo[d] [1,2,3]triazole Int_A Benzotriazoyl Radical (Intermediate A) N_VBT->Int_A Radical Addition Radical Radical Source (TMSN3 or R-Br) Radical->Int_A Catalytic Generation Int_B Aryl Radical (Ring Cleavage) Int_A->Int_B Homolytic Cleavage Int_C N-Centered Radical (Post-Denitrogenation) Int_B->Int_C -N2 (Gas) Product Functionalized Scaffold (Quinoxaline / Phenanthridine) Int_C->Product Cyclization / 1,5-H Shift

Figure 1: Mechanistic pathway of radical-mediated denitrogenative functionalization.

Quantitative Data: Optimization of Catalytic Systems

The trajectory of the nitrogen-centered radical is highly dependent on the choice of solvent, oxidant, and radical precursor. The table below summarizes the causality behind specific reaction conditions and their quantitative outcomes.

Catalytic System / OxidantRadical PrecursorSolventTempTarget ScaffoldYield RangeMechanistic Causality & Notes
PhI(OAc)₂ (2.0 eq)TMSN₃ (2.0 eq)CH₂Cl₂RTQuinoxalines65–85%Aprotic, non-polar solvent prevents premature protonation of intermediates, favoring intramolecular cyclization.
PhI(OAc)₂ (2.0 eq)NaN₃ (2.0 eq)DMSORTα-Iminonitriles70–92%High polarity of DMSO increases NaN₃ solubility, accelerating nitrile formation before alternative cyclizations occur.
fac-Ir(ppy)₃ (1 mol%)Alkyl BromidesDMFRTPhenanthridines50–80%Visible light drives Single-Electron Transfer (SET). DMF stabilizes radical intermediates during the cyclization cascade.
CAN (Cerium Ammonium Nitrate)1,3-DicarbonylsMeCN60 °Cα-Substituted Ketones55–76%CAN acts as a one-electron oxidant to generate carbon-centered radicals from dicarbonyls.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating workflows. By monitoring specific physical and analytical markers (e.g., gas evolution, colorimetric shifts), researchers can verify the integrity of the catalytic cycle in real-time.

Protocol A: Oxidative Azide-Radical Addition for Quinoxaline Synthesis

Based on the foundational methodology by Shi et al. (2015)[2].

Objective: Chemoselective synthesis of quinoxalines via azide radical addition and subsequent denitrogenation.

Reagents:

  • 1-Vinyl-1H-benzo[d][1,2,3]triazole (1.0 mmol)

  • Azidotrimethylsilane (TMSN₃) (2.0 mmol)

  • (Diacetoxyiodo)benzene (PhI(OAc)₂) (2.0 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-vinylbenzotriazole (1.0 mmol) in 10 mL of anhydrous CH₂Cl₂ under an argon atmosphere. Causality: Argon prevents oxygen-mediated side reactions with the transient radical species.

  • Radical Precursor Addition: Inject TMSN₃ (2.0 mmol) into the stirring solution.

  • Initiation: Add PhI(OAc)₂ (2.0 mmol) portion-wise over 5 minutes.

  • In-Process Validation (Critical): Upon addition of the oxidant, observe the reaction mixture for the evolution of gas bubbles. This effervescence is the macroscopic validation of N₂ extrusion (denitrogenation), confirming that the homolytic cleavage of the triazole ring is actively occurring.

  • Monitoring: Stir the reaction at room temperature. The reaction is self-indicating; the cessation of gas evolution (typically 2–4 hours) signifies the depletion of the benzotriazoyl radical intermediate. Confirm completion via TLC (Hexane/EtOAc 4:1), looking for the disappearance of the UV-active starting material.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with CH₂Cl₂ (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Note on Divergent Reactivity: To synthesize α-iminonitriles instead of quinoxalines, substitute TMSN₃ with NaN₃ and CH₂Cl₂ with DMSO. The enhanced solubility of NaN₃ in DMSO alters the kinetic pathway, favoring nitrile formation.

Protocol B: Visible Light-Promoted Photoredox Cyclization for Phenanthridines

Based on recent advances in photoredox ring-opening functionalization[3].

Objective: Synthesis of functionalized phenanthridines using bench-stable N-vinylbenzotriazoles as radical acceptors under mild photoredox conditions.

Reagents:

  • 1-Vinyl-1H-benzo[d][1,2,3]triazole (0.5 mmol)

  • Alkyl Bromide (e.g., diethyl bromomalonate) (1.0 mmol)

  • fac-Ir(ppy)₃ (Photocatalyst) (1 mol%)

  • K₂CO₃ (1.0 mmol)

  • Anhydrous DMF (5 mL)

Step-by-Step Methodology:

  • Assembly: Charge a 10 mL Schlenk tube with 1-vinylbenzotriazole (0.5 mmol), fac-Ir(ppy)₃ (0.005 mmol), and K₂CO₃ (1.0 mmol).

  • Solvent & Precursor Addition: Add anhydrous DMF (5 mL) and the alkyl bromide (1.0 mmol).

  • Degassing (Self-Validating Step): Subject the mixture to three freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet quencher. If the solution is not properly degassed, O₂ will quench the excited state of the fac-Ir(ppy)₃ catalyst (fac-Ir(ppy)₃*), stalling the Single-Electron Transfer (SET) required to generate the alkyl radical. A stalled reaction (no product on TLC after 1 hour of irradiation) immediately indicates oxygen contamination.

  • Irradiation: Backfill with Argon and irradiate the Schlenk tube using a 450 nm Blue LED array at room temperature for 12–16 hours.

  • Analytical Validation: Analyze an aliquot via GC-MS. The successful ring-opening and cyclization are validated by identifying a mass shift corresponding to the addition of the alkyl group minus 28 m/z (loss of N₂).

  • Workup: Dilute with water (15 mL) and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine to remove DMF, dry over MgSO₄, and purify via silica gel chromatography.

References

  • Recent Developments on Denitrogenative Functionalization of Benzotriazoles Synthesis (Thieme)
  • Ambient Benzotriazole Ring Opening through Intermolecular Radical Addition to Vinyltriazole Organic Letters (ACS Public
  • Visible Light-Promoted Radical-Mediated Ring-Opening/Cyclization of Vinyl Benzotriazoles: An Alternative Approach to Phenanthridines Organic Letters (ACS Public
Application

Application Note: 1-Vinyl-1H-benzo[d][1,2,3]triazole as a Versatile Auxiliary in N-Heterocyclic Synthesis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Technical Guide & Validated Protocols Executive Summary In modern synthetic organic chemistry and drug development, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Technical Guide & Validated Protocols

Executive Summary

In modern synthetic organic chemistry and drug development, the rapid and modular assembly of complex N-heterocycles (e.g., pyrroles, indoles, quinolines, and aziridines) is paramount. 1-Vinyl-1H-benzo[d][1,2,3]triazole (1-vinylbenzotriazole) has emerged as an exceptionally versatile synthetic auxiliary. Unlike traditional vinylamines, the benzotriazole moiety uniquely functions as an electron-withdrawing group to stabilize α -carbanions, an excellent leaving group to generate carbocations, and a radical precursor under thermal conditions[1.3],[1.10].

This application note details the mechanistic rationale, structural data, and step-by-step experimental protocols for leveraging 1-vinylbenzotriazole in the synthesis of diverse N-heterocyclic scaffolds.

Mechanistic Foundations & Structural Causality

To effectively utilize 1-vinylbenzotriazole, one must understand the physicochemical properties that drive its reactivity. The benzotriazole ring exhibits significant electronic polarization, which dictates its behavior during electrophilic and nucleophilic attacks[1.1].

Structural Parameters Driving Reactivity

Crystallographic and computational data reveal that N-1 substituted benzotriazoles possess diminished aromatic character compared to standard 1,2,3-triazoles. The N(1)–N(2) bond is elongated, conferring a more single-bond character that facilitates the eventual expulsion of the benzotriazole leaving group during cyclization events[1.1].

Table 1: Physicochemical Properties of N-1 Substituted Benzotriazoles

PropertyMeasured ValueMechanistic Implication
N(1)–N(2) Bond Length ~1.364 ÅSignificantly longer than in 1,2,3-triazoles (1.352 Å); indicates higher reactivity and ease of N-N/C-N cleavage[1.1].
N(2)–N(3) Bond Length ~1.307 ÅExhibits strong double-bond character, stabilizing the expelled benzotriazole anion[1.1].
Dipole Moment (Aqueous) 6.89 D (Ground State)High polarization allows the auxiliary to stabilize both adjacent α -carbanions and α -carbocations[1.1].
Logical Reactivity Profile

Reactivity VBT 1-Vinyl-1H-benzotriazole Elec Electron Withdrawing (Stabilizes alpha-carbanions) VBT->Elec Leave Excellent Leaving Group (Generates carbocations) VBT->Leave Rad Radical Precursor (Homolysis under FVP) VBT->Rad

Caption: Logical reactivity profile of 1-vinylbenzotriazole in organic synthesis.

Synthetic Workflows & Logical Pathways

1-Vinylbenzotriazole can be functionalized at both the α

  • and β -carbons of the vinyl group, leading to divergent pathways for N-heterocycle assembly.
  • α -Functionalization via Lithiation: Treatment with n-butyllithium generates an α -carbanion (or a dianion with 2 equivalents) which readily reacts with electrophiles like diketones to form complex scaffolds such as 5,6-dihydro-4H-[1,2,3]triazolo[4,5,1-ij]quinolines[1.4].

  • β -Functionalization via Pd-Catalysis: Palladium-catalyzed Heck-type cross-coupling with iodoarenes exclusively yields β -aryl derivatives with (E) geometry[1.1].

  • Electrophilic Phosphorylation: The lone pair of the triazole nitrogen is delocalized into the aromatic system, decreasing basicity and making the N-vinyl group highly susceptible to electrophilic attack by phosphorus pentachloride ( PCl5​ ), yielding enaminophosphonic azoles[1.11].

Workflow Start 1-Vinylbenzotriazole Lith n-BuLi / -78°C (Alpha-Lithiation) Start->Lith Phos PCl5 / RT (Phosphorylation) Start->Phos Pd Pd Cat. / Ar-I (Beta-Arylation) Start->Pd Int1 Alpha-Substituted Vinyl Intermediates Lith->Int1 Int2 Enaminophosphonic Derivatives Phos->Int2 Int3 Beta-Aryl Derivatives Pd->Int3 Final Complex N-Heterocycles (Pyrroles, Quinolines) Int1->Final Int3->Final

Caption: Divergent synthetic workflows for N-heterocycle assembly from 1-vinylbenzotriazole.

Table 2: Comparative Reactivity & Downstream Applications

Reaction PathwayPrimary ReagentsKey IntermediateDownstream N-Heterocycle
α -Lithiation n-BuLi (1-2 eq), THF, -78 °C α -carbanion / Dianion5,6-Dihydroquinolines, Substituted Aziridines[1.4]
β -Arylation Pd catalyst, Ar-I, Base β -aryl-1-vinylbenzotriazoleFunctionalized Pyrroles, Indoles[1.1]
Phosphorylation PCl5​ , Toluene, RTHexachlorophosphorateEnaminophosphonic Azoles[1.11]
Flash Vacuum Pyrolysis Heat (700-1000 °C)N-phenylketenimineIndoles, Carbazoles[1.8]

Validated Experimental Protocols

Protocol A: α -Lithiation and Electrophilic Trapping

Purpose: Synthesis of α -substituted 1-vinylbenzotriazoles, precursors to complex cyclic systems.

Causality Note: The α -proton of the vinyl group is highly acidic due to the strong electron-withdrawing nature of the benzotriazole ring. Conducting this reaction at -78 °C is critical to prevent unwanted polymerization of the vinyl group or premature ring-opening of the triazole[1.1].

Materials:

  • 1-Vinylbenzotriazole (1.0 equiv, 5.0 mmol)

  • n-Butyllithium (1.1 equiv for monoanion, 2.1 equiv for dianion; 1.6 M in hexanes)

  • Anhydrous THF (25 mL)

  • Electrophile (e.g., alkyl halide or diketone, 1.2 equiv)

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1-vinylbenzotriazole and anhydrous THF.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Add n-BuLi dropwise via a syringe over 10 minutes.

    • Self-Validation Check: The solution will typically transition to a deep red/purple hue, indicating the successful formation of the stabilized α -carbanion.

  • Maturation: Stir the mixture at -78 °C for 30 minutes to ensure complete deprotonation.

  • Electrophilic Addition: Introduce the electrophile dropwise. Maintain the temperature at -78 °C for an additional 1 hour.

  • Quenching & Workup: Gradually warm the reaction to room temperature. Quench with saturated aqueous NH4​Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc).

Protocol B: Phosphorylation to Enaminophosphonic Derivatives

Purpose: Synthesis of organophosphorus azoles for medicinal chemistry screening.

Causality Note: The basicity of the adjacent pyridine-like nitrogen in 1-vinylbenzotriazole is significantly reduced compared to imidazoles. This lowered basicity prevents the nitrogen from acting as a competitive nucleophile, thereby directing the electrophilic PCl5​ exclusively to the N-vinyl π -system[1.11].

Materials:

  • 1-Vinylbenzotriazole (1.0 equiv, 2.0 mmol)

  • Phosphorus pentachloride ( PCl5​ , 2.0 equiv, 4.0 mmol)

  • Anhydrous Benzene or Toluene (15 mL)

  • Sulfur dioxide ( SO2​ ) gas or aqueous workup (for hydrolysis)

Step-by-Step Procedure:

  • Complexation: In a nitrogen-purged glovebox, suspend PCl5​ in anhydrous benzene.

  • Addition: Slowly add a solution of 1-vinylbenzotriazole in benzene to the PCl5​ suspension at room temperature.

  • Intermediate Formation: Stir the mixture for 12 hours.

    • Self-Validation Check: A crystalline precipitate of benzotriazolyl-N-ethenyltrichlorophosphonium hexachlorophosphorate will form.

  • Transformation: To convert the hexachlorophosphorate intermediate into the enaminophosphonic derivative, carefully bubble SO2​ gas through the suspension until the precipitate dissolves, or perform a controlled hydrolysis at 0 °C.

  • Isolation: Remove the volatiles under reduced pressure to yield the crude enaminophosphonic derivative, which can be recrystallized from a suitable solvent.

Downstream Applications in Drug Development

The ability of benzotriazole to act as a superior leaving group allows these intermediates to undergo subsequent [2+3] cycloadditions or ring-closing cascade reactions. For example, benzotriazolyl-substituted aziridines (derived from functionalized 1-vinylbenzotriazoles) react with acetylenes to yield highly substituted pyrroles via azomethine ylide cyclization and subsequent loss of the benzotriazole moiety[1.2]. Pyrroles and indoles generated through these pathways are foundational scaffolds for numerous anti-inflammatory, antiviral, and antineoplastic agents[1.3].

References

  • 1,2,3-Triazoles - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • 2-Benzotriazolylaziridines and Their Reactions with Diethyl Acetylenedicarboxylate Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Pharmacological activities and activation as well as comparison of benzotriazole with other groups Source: Indian Journal of Pharmacy and Pharmacology (IP Innovative) URL:[Link]

  • 1-Aminobenzotriazole Functionalization Using Directed Metalation Source: ResearchGate URL:[Link]

  • Pyrolysis of benzotriazoles Source: UQ eSpace - The University of Queensland URL:[Link]

  • Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Organophosphorus Azoles Incorporating a Tetra-, Penta-, and Hexacoordinated Phosphorus Atom: NMR Spectroscopy and Quantum Chemistry Source: MDPI URL:[Link]

Method

Executive Summary &amp; Mechanistic Rationale

Application Note: Advanced Protocols for the Regio- and Stereoselective N-Vinylation of Benzotriazole The N-vinylation of benzotriazole (BTAH) is a critical transformation in the synthesis of biologically active molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Protocols for the Regio- and Stereoselective N-Vinylation of Benzotriazole

The N-vinylation of benzotriazole (BTAH) is a critical transformation in the synthesis of biologically active molecules and advanced materials. However, traditional transition-metal-catalyzed cross-coupling approaches often suffer from poor regioselectivity due to the inherent tautomeric equilibrium between the N1 and N2 positions of the benzotriazole ring[1].

To overcome this, modern synthetic protocols leverage electrophilic iodine species to dictate the reaction pathway. By utilizing N-iodosuccinimide (NIS) or hypervalent iodine(III) reagents like benziodoxole triflate (BXT), the alkyne is activated into a highly reactive, sterically demanding intermediate. This forces the benzotriazole nucleophile to attack in a highly controlled manner, overriding the inherent N1/N2 tautomeric bias. The protocols detailed in this guide provide self-validating, step-by-step methodologies for achieving strict regio- and stereocontrol during N-vinylation[2][3].

Quantitative Data: Comparison of Methodologies

The following table summarizes the operational parameters and synthetic utility of the two primary iodine-mediated N-vinylation strategies.

ParameterProtocol A: NIS-Promoted AdditionProtocol B: BXT-Mediated Three-Component
Primary Reagents N-Iodosuccinimide (NIS), Terminal/Aromatic AlkyneBenziodoxole Triflate (BXT), Internal Alkyne
Key Intermediate Cyclic Iodonium IonCationic Iodine(III)-Alkyne Complex
Regioselectivity Highly N2-selective (2-vinyl-2H-benzotriazoles)N1/N2 dependent on azole basicity
Stereoselectivity Trans-addition (E/Z depends on substituents)Exclusive Trans-selectivity
Typical Yields 65% – 88%50% – 92%
Downstream Utility Vinyl iodide handle for cross-couplingIodanyl group for Suzuki/Sonogashira coupling
Reference Zhang et al., RSC Adv.[2]Kikuchi et al., Beilstein J. Org. Chem.[4]

Workflow Visualizations

NIS_Mechanism A Aromatic Alkyne + NIS B Cyclic Iodonium Intermediate A->B Electrophilic Activation C 1H-Benzotriazole Attack B->C Regioselective Opening D Vinyl Cation Intermediate C->D C-N Bond Formation E 2-Vinyl-2H-Benzotriazole D->E Stereoselective Trapping

Mechanistic pathway of NIS-promoted regio/stereoselective addition to alkynes.

BXT_Workflow Step1 Benziodoxole Triflate (BXT) + Internal Alkyne Step2 Reversible Complexation (Cationic Iodine(III)) Step1->Step2 Activation Step3 Addition of Benzotriazole Step2->Step3 Nucleophilic Attack Step4 Trans-Addition & Deprotonation by Triflate Step3->Step4 Stereocontrol Step5 Multisubstituted N-Vinylazole Step4->Step5 Final Product

Workflow and logic of the iodine(III)-mediated three-component N-alkenylation.

Experimental Protocols

Protocol A: NIS-Promoted Synthesis of 2-Vinyl-2H-Benzotriazoles

Causality & Rationale: The addition of NIS is not merely to halogenate the alkyne, but to generate a sterically demanding cyclic iodonium ion. The steric bulk of the iodine atom directs the incoming benzotriazole to the less hindered face, while electronic factors from the alkyne substituents stabilize the developing vinyl cation, ultimately driving the highly sought-after N2-regioselectivity[2].

Materials:

  • 1H-Benzotriazole (1.0 mmol)

  • Aromatic Alkyne (1.2 mmol)

  • N-Iodosuccinimide (NIS) (1.2 mmol)

  • Anhydrous Dichloromethane (DCM) (5.0 mL)

  • Saturated aqueous Na₂S₂O₃ and Brine

Step-by-Step Procedure:

  • Preparation: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1H-benzotriazole (1.0 mmol) and the aromatic alkyne (1.2 mmol) in anhydrous DCM (5.0 mL) under a nitrogen atmosphere. Note: Anhydrous conditions are critical to prevent competitive trapping of the iodonium intermediate by ambient moisture.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add NIS (1.2 mmol) portion-wise over 5 minutes. Note: NIS is light-sensitive and the activation step is mildly exothermic; portion-wise addition in dim light prevents side-product formation.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1) until the benzotriazole spot is completely consumed.

  • Quenching (Self-Validation): Quench the reaction by adding 5 mL of saturated aqueous Na₂S₂O₃. Vigorously stir for 10 minutes. Validation: The mixture will transition from a dark yellow/brown to a clear/colorless organic layer, confirming the complete neutralization of unreacted electrophilic iodine species.

  • Workup & Purification: Transfer to a separatory funnel, extract the aqueous layer with DCM (2 × 5 mL), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure and purify via silica gel flash chromatography to isolate the 2-vinyl-2H-benzotriazole derivative.

Protocol B: Iodine(III)-Mediated Three-Component N-Alkenylation

Causality & Rationale: Benziodoxole triflate (BXT) acts as both an electrophilic activator and a functional group donor. The triflate counterion plays a dual mechanistic role: it stabilizes the cationic iodine(III)-alkyne complex and acts as a mild, in-situ base to deprotonate the benzotriazole N-H bond during the trans-addition step. This eliminates the need for external bases, which could otherwise degrade the hypervalent iodine reagent[5].

Materials:

  • 1H-Benzotriazole (0.5 mmol)

  • Internal Alkyne (0.75 mmol)

  • Benziodoxole Triflate (BXT) (0.6 mmol)

  • Anhydrous Dichloromethane (DCM) (3.0 mL)

Step-by-Step Procedure:

  • Assembly: To an oven-dried 8 mL vial equipped with a Teflon-coated magnetic stir bar, add 1H-benzotriazole (0.5 mmol) and BXT (0.6 mmol).

  • Solvation & Initiation: Add anhydrous DCM (3.0 mL) to the vial, immediately followed by the internal alkyne (0.75 mmol).

  • Reaction: Seal the vial tightly with a PTFE-lined cap. Stir the mixture vigorously at room temperature for 12–24 hours. Note: The reaction proceeds via a reversible complexation; extended stirring ensures complete conversion driven by the irreversible deprotonation step[5].

  • Monitoring: Check reaction progress via TLC or LC-MS. The product will appear as a highly UV-active spot due to the conjugated vinylbenziodoxole system.

  • Direct Purification: Once complete, directly concentrate the crude reaction mixture under reduced pressure without aqueous workup. Rationale: Avoiding aqueous workup prevents potential hydrolysis of the sensitive hypervalent iodine moiety.

  • Isolation: Purify the residue by flash column chromatography (typically utilizing a gradient of Petroleum Ether/Ethyl Acetate) to afford the densely functionalized multisubstituted N-vinylazole. The retained iodanyl group serves as a versatile synthetic handle for downstream Pd-catalyzed cross-couplings[3][6].

References

  • Synthesis of 2-vinyl-2H-benzotriazoles via NIS-promoted regio/stereoselective addition of 1H-benzotriazole to alkynes Source: RSC Advances, 2013, 3, 18446-18452. URL:[Link]

  • Three-component N-alkenylation of azoles with alkynes and iodine(III) electrophile: synthesis of multisubstituted N-vinylazoles Source: Beilstein Journal of Organic Chemistry, 2024, 20, 891-897. URL:[Link]

  • The Mechanism of Rh(I)-Catalyzed Coupling of Benzotriazoles and Allenes Revisited: Substrate Inhibition, Proton Shuttling, and the Role of Cationic vs Neutral Species Source: ACS Catalysis / PMC, 2018, 8(9), 8751-8762. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 1-Vinyl-1H-benzo[d][1,2,3]triazole synthesis

Welcome to the Technical Support Center for Benzotriazole Synthesis . This hub is designed for researchers, synthetic chemists, and drug development professionals seeking to troubleshoot, optimize, and scale the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Benzotriazole Synthesis . This hub is designed for researchers, synthetic chemists, and drug development professionals seeking to troubleshoot, optimize, and scale the synthesis of 1-Vinyl-1H-benzo[d][1,2,3]triazole (N1-vinyl benzotriazole).

Below, you will find mechanistic insights, self-validating experimental protocols, quantitative optimization data, and a targeted Q&A troubleshooting guide.

I. Mechanistic Overview & Troubleshooting Logic

Benzotriazole (BTA) exists in a tautomeric equilibrium between its 1H and 2H forms[1]. When deprotonated, it forms an ambident anion. Direct electrophilic addition (such as direct vinylation or alkylation) often lacks the steric or electronic bias required to differentiate between the N1 and N2 positions, leading to frustratingly complex regioisomer mixtures[2].

To achieve high yields of pure N1-vinyl benzotriazole, researchers must choose between highly optimized direct vinylation (relying on extreme basicity) or a modular de novo synthesis (building the triazole ring to force regioselectivity).

G Start 1-Vinyl-1H-benzotriazole Synthesis Optimization Path1 Direct Vinylation (Acetylene + KOH/DMSO) Start->Path1 Path2 Modular Synthesis (Azide-Aryne Cycloaddition) Start->Path2 Eval1 Yield < 45% or Incomplete Conversion? Path1->Eval1 Eval2 N1 vs N2 Regioisomer Mixture? Path2->Eval2 Opt1 Ensure Anhydrous DMSO Strict 120-125°C Temp Eval1->Opt1 Yes Success Optimized N1-Vinyl BTA (Target Yield & Purity) Eval1->Success No Opt2 Use Julia-Kocienski Olefination Step Eval2->Opt2 Yes Eval2->Success No Opt1->Success Opt2->Success

Logical troubleshooting workflow for N1-vinyl benzotriazole synthesis optimization.

II. Self-Validating Experimental Methodologies

Protocol A: Direct Vinylation via High-Base System

This protocol utilizes acetylene gas under pressure. It is ideal for synthesizing the unsubstituted 1-vinyl benzotriazole core but requires strict environmental control to push past the typical 40% yield barrier[3].

  • Preparation: Charge a high-pressure autoclave with 1H-benzotriazole (1.0 equiv) and strictly anhydrous DMSO.

    • Causality: Water heavily dampens the basicity of the system. Anhydrous DMSO ensures the formation of a superbase environment.

  • Catalyst Addition: Add finely powdered KOH at 10–15% w/w relative to the substrate[3].

    • Causality: The high concentration of KOH shifts the tautomeric equilibrium entirely to the highly nucleophilic benzotriazolide anion.

  • Pressurization: Purge the vessel with inert gas (N2 or Ar) three times, then introduce acetylene gas.

  • Heating: Heat the reaction mixture strictly to 120–125 °C and maintain for 5 hours[3].

  • Self-Validation Check (Crucial): Sample the reaction and analyze via Gas-Liquid Chromatography (GLC) or TLC (Benzene:Ether:Ethanol 10:6:2). The N-vinylbenzotriazole product will appear as a distinct spot (Rf ≈ 0.769), while unreacted BTA appears lower (Rf ≈ 0.573)[3]. If the BTA peak is dominant after 5 hours, your DMSO was likely wet or the system lost pressure. Do not proceed to workup until conversion >40% is verified.

  • Workup: Cool the vessel, vent residual acetylene safely, dilute with water, and extract with ethyl acetate.

Protocol B: Modular Synthesis (Azide-Aryne to Julia-Kocienski)

When N1/N2 regioselectivity is a persistent issue, or when synthesizing complex substituted vinyl groups, this modular approach guarantees 100% N1 regioselectivity by building the triazole ring after the nitrogen is functionalized[2].

  • Cycloaddition: React azidomethyl phenyl-1H-tetrazol-5-yl (PT) sulfide with an aryne precursor (e.g., o-(trimethylsilyl)phenyl triflate) and CsF in a THF/CH3CN mixture at room temperature[2].

    • Causality: The cycloaddition explicitly constructs the benzotriazole core around the pre-installed PT-sulfide group, structurally preventing N2 substitution.

  • Oxidation: Treat the resulting sulfide with H5IO6/CrO3 to yield the corresponding sulfone.

    • Self-Validation Check: Monitor via TLC (3:1 Hexane/EtOAc). The sulfone will appear as a distinct, more polar spot. Do not proceed to olefination if the intermediate sulfoxide is present, as it will quench the base in the next step.

  • Olefination: Dissolve the sulfone in anhydrous THF at 0 °C. Add LHMDS (1.2 equiv) dropwise, followed by the desired aldehyde[2].

    • Causality: LHMDS deprotonates the sulfone. Nucleophilic attack on the aldehyde triggers a Smiles rearrangement, extruding SO2 and the PT anion to yield the N1-vinyl benzotriazole[2].

III. Yield Optimization Data

Use the following table to benchmark your expected yields and select the appropriate methodology based on your target regioselectivity and available equipment.

Synthesis MethodReagents / CatalystSolventTemp (°C)RegioselectivityTypical Yield
Direct Vinylation Acetylene, KOH (10-15%)DMSO120–125N1/N2 Mixture~42.6%[3]
Azide-Aryne Cycloaddition o-(TMS)phenyl triflate, CsFTHF/CH3CN25N1 Exclusive68–89% (Core)[2]
Julia-Kocienski Olefination LHMDS, Aldehydes/KetonesTHF0E/Z Tunable50–85% (Vinyl)[2]

IV. Troubleshooting & FAQs

Q: Why does my direct N-vinylation yield a mixture of N1 and N2 regioisomers? A: Benzotriazole exists in a tautomeric equilibrium, and its deprotonation generates an ambident anion[1]. Direct electrophilic addition typically lacks sufficient steric or electronic bias, leading to concurrent attack at both the N1 and N2 positions[2]. To circumvent this, transition to the modular synthesis strategy (Protocol B) where the benzotriazole core is assembled after the substituent is defined.

Q: How can I push the yield of direct acetylene vinylation past 40%? A: Direct vinylation using acetylene requires a highly basic, homogeneous system. Yields often plateau around 42-45% due to competitive side reactions or insufficient deprotonation[3]. To optimize:

  • Use strictly anhydrous DMSO to maximize the basicity of KOH.

  • Maintain the reaction temperature tightly between 120–125 °C[3].

  • Ensure a catalyst loading of at least 10-15% w/w relative to the substrate[3].

Q: In the modular Julia-Kocienski approach, how do I control the E/Z stereoselectivity of the vinyl group? A: Stereoselectivity is heavily substrate-dependent. Using LHMDS in THF at 0 °C with electron-rich aromatic aldehydes predominantly yields the E-isomer[2]. Conversely, electron-deficient aldehydes and alkanals tend to proceed with good to excellent Z-stereoselectivity under the same conditions[2]. If you require the Z-isomer for an electron-rich substrate, switching to a milder base like DBU in refluxing THF can alter the thermodynamic equilibrium, though sometimes at the cost of overall yield[2].

Q: My Julia-Kocienski olefination is yielding complex mixtures instead of the clean vinyl product. What went wrong? A: This is almost always caused by incomplete oxidation of the sulfide in the previous step. If residual sulfoxide is present, the LHMDS will deprotonate it, leading to side reactions rather than the desired Smiles rearrangement. Always perform the TLC validation check described in Protocol B, Step 2.

V. References

  • Modular Synthesis of N-Vinyl Benzotriazoles Source: Organic Letters / PubMed Central (NIH) URL:[Link]

  • Method of Preparation of N-Vinyl Benzotriazole Source: International Multidisciplinary Journal for Research & Development URL:[Link]

  • Benzotriazole - Structure and Synthesis Source: Wikipedia URL:[Link]

Sources

Optimization

1-Vinylbenzotriazole (1-VBT) Polymerization: Technical Support &amp; Troubleshooting Center

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique challenges researchers face when polymerizing 1-vinylbenzotriazole (1-VBT).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique challenges researchers face when polymerizing 1-vinylbenzotriazole (1-VBT).

The benzotriazole ring is highly electron-withdrawing and acts as a strong coordinating ligand. These intrinsic chemical properties frequently lead to spontaneous thermal gelation, transition-metal quenching, and uncontrolled chain growth. This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind these failures and providing self-validating protocols to ensure experimental reproducibility.

Diagnostic Workflow: 1-VBT Polymerization Failures

Before diving into specific chemical interventions, use the diagnostic logic tree below to isolate the root cause of your polymerization failure.

G Start 1-VBT Polymerization Issue Q1 Premature Gelation or Spontaneous Polymerization? Start->Q1 Q2 Low Yield or Reaction Inhibition? Start->Q2 Q3 High Dispersity (Đ > 1.5) or Loss of Livingness? Start->Q3 A1_1 Thermal Autopolymerization (Check Storage/Inhibitor) Q1->A1_1 During Storage/Purification A1_2 Metal-Induced Crosslinking (e.g., Zn²⁺, Mn²⁺) Q1->A1_2 During Metallopolymerization A2_1 Macroradical Deactivation (e.g., Ni²⁺ Coordination) Q2->A2_1 Transition Metal Present A2_2 Solvent Chain Transfer (Check Solvent Purity) Q2->A2_2 Free Radical System A3_1 Implement RDRP (RAFT or ATRP) Q3->A3_1 Conventional FRP A3_2 Optimize CTA-to-Initiator Ratio Q3->A3_2 Current RAFT System

Diagnostic decision tree for troubleshooting 1-vinylbenzotriazole polymerization reactions.

Causality-Driven Troubleshooting FAQs

Q1: Why does my 1-VBT monomer spontaneously polymerize during distillation or storage, resulting in a solid mass?

The Causality: 1-VBT is highly susceptible to spontaneous thermal polymerization. Because the vinyl group is conjugated with the electron-withdrawing benzotriazole ring, the activation energy required for thermal radical initiation is significantly lowered. High-temperature processes, such as preparative pyrolyses or atmospheric distillations, routinely result in poor mass balances and unwanted polymeric material in the reaction vessels [1]. The Solution: Never distill 1-VBT at atmospheric pressure or to dryness. Utilize high-vacuum distillation to keep the pot temperature strictly below 60°C. Store the purified monomer at -20°C in the dark, stabilized with 10–50 ppm of a radical inhibitor like 4-tert-butylcatechol (TBC).

Q2: I am synthesizing metal-coordinated poly(1-VBT). Why do Zn(II) and Mn(II) cause premature gelation, while Ni(II) completely inhibits the reaction?

The Causality: The benzotriazole moiety is a potent coordinating ligand. When polymerizing 1-VBT in the presence of transition metals, the metal ions interact directly with the propagating chains.

  • For Zn²⁺ and Mn²⁺: These divalent ions bridge multiple growing polymer chains by coordinating with the benzotriazole rings on different backbones. This acts as a physical crosslinker, triggering a severe "gel effect" and premature solidification [2].

  • For Ni²⁺: Nickel dichloride causes severe reaction inhibition. The propagating macroradicals coordinate to the Ni²⁺ ions, leading to rapid deactivation of the active radical center, drastically lowering both the polymerization rate and the final molecular weight [2]. The Solution: For Zn/Mn systems, operate at high dilution (<1 M monomer) to prevent inter-chain bridging. For Ni systems, you must compensate for macroradical deactivation by increasing the initiator concentration or switching to a highly coordinating solvent (like DMF) that outcompetes the macroradical for Ni²⁺ binding sites.

Q3: How can I achieve a narrow molecular weight distribution (Đ < 1.2) for poly(1-VBT)?

The Causality: Conventional Free Radical Polymerization (FRP) of 1-VBT suffers from unavoidable bimolecular termination and chain transfer events, yielding broad dispersities (Đ > 2.0). The Solution: You must transition to Reversible-Deactivation Radical Polymerization (RDRP) techniques [3]. Implementing a Reversible Addition-Fragmentation Chain Transfer (RAFT) protocol with a trithiocarbonate Chain Transfer Agent (CTA) establishes a rapid equilibrium between dormant and active chains, ensuring uniform chain growth.

Quantitative Troubleshooting Metrics

Use the following reference table to benchmark your 1-VBT polymerization parameters and identify deviations in your experimental setup.

Polymerization SystemCommon Failure ModeMechanistic CauseRecommended InterventionTarget Metric
Neat Monomer Spontaneous GelationThermal autopolymerizationAdd 50 ppm TBC, store at -20°C>95% monomer recovery
NiCl₂ Coordinated Low Yield / InhibitionMacroradical deactivation by Ni²⁺Increase [Initiator], use DMF solventYield > 70%, w=k[M]0.7[I]0.5
ZnCl₂ Coordinated Premature CrosslinkingMetal-ligand bridging (gel effect)Lower monomer concentration (<1 M)Soluble polymer (0% gel fraction)
Conventional FRP High Dispersity (Đ > 2.0)Bimolecular terminationSwitch to RAFT/ATRP (RDRP)Đ < 1.2
RAFT Polymerization Loss of LivingnessImbalanced CTA/Initiator ratioSet [CTA]:[Initiator] to 5:1 or 10:1Linear Mn​ vs. Conversion

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must contain an internal validation step to confirm success before proceeding to the next phase of drug development or material synthesis.

Protocol A: Vacuum Distillation and Storage of 1-VBT

Objective: Purify 1-VBT without triggering thermal autopolymerization.

  • Preparation: Add 1-VBT to a round-bottom flask equipped with a magnetic stir bar. Add 50 ppm of 4-tert-butylcatechol (TBC) to the crude mixture to scavenge early radicals.

  • Distillation: Apply a high vacuum (e.g., 0.1 mmHg). Heat the oil bath slowly, ensuring the pot temperature does not exceed 60°C. Collect the main fraction in a receiver flask cooled with an ice bath.

  • Self-Validation (Precipitation Test): Before storing, take a 50 µL aliquot of the distilled monomer and dissolve it in 0.5 mL of THF. Drop this solution into 5 mL of heavily chilled methanol.

    • Pass condition: The solution remains perfectly clear (monomer is pure).

    • Fail condition: The solution turns cloudy or precipitates white solids (oligomers/polymers formed during distillation). Do not use this batch for controlled polymerizations.

  • Storage: Backfill the receiver with Argon, wrap in aluminum foil (to prevent photo-initiation), and store at -20°C.

Protocol B: Controlled RAFT Polymerization of 1-VBT

Objective: Synthesize poly(1-VBT) with a predictable molecular weight and low dispersity.

  • Reagent Formulation: In a Schlenk flask, dissolve 1-VBT (1.0 M), a trithiocarbonate CTA, and AIBN (Initiator) in anhydrous DMF. Maintain a molar ratio of [Monomer]:[CTA]:[Initiator] = 200:1:0.2.

  • Deoxygenation: Perform three consecutive Freeze-Pump-Thaw cycles. Causality: Oxygen acts as a potent diradical scavenger that will create an unpredictable induction period and kill the livingness of the RAFT process.

  • Polymerization: Backfill with Argon and immerse the flask in a pre-heated oil bath at 70°C for 12 hours.

  • In-line Self-Validation (Kinetic Tracking): At t = 2h and t = 6h, extract a 0.1 mL aliquot using an air-tight syringe. Run a quick 1 H NMR in CDCl 3​ .

    • Validation: Integrate the disappearing vinyl protons of 1-VBT (typically ~5.5–6.0 ppm) against the stable aromatic protons of the benzotriazole ring. If the conversion does not scale linearly with time, your CTA has degraded, or oxygen has infiltrated the system.

  • Termination & Purification: Quench the reaction by exposing it to air and cooling it in liquid nitrogen. Precipitate the polymer twice into cold diethyl ether and dry under vacuum.

References

  • Pyrolysis of benzotriazoles. Relationships between 1- and 2-vinylbenzotriazoles, α- and β-azidostyrenes, N-phenylketenimine an Source: UQ eSpace - The University of Queensland URL:[Link]

  • Complexes of 1‐vinylazoles with transition metals in radical polymerization Source: ResearchGate / Journal of Applied Polymer Science URL:[Link]

  • Metal Free Reversible-Deactivation Radical Polymerizations: Advances, Challenges, and Opportunities Source: MDPI URL:[Link]

Troubleshooting

Technical Support Center: Purification of 1-Vinyl-1H-benzo[d][1,2,3]triazole (1-VBT)

Welcome to the Technical Support Center for heterocyclic purification. 1-Vinyl-1H-benzo[d][1,2,3]triazole (1-VBT) is a highly versatile building block used in organic synthesis, material science, and drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic purification. 1-Vinyl-1H-benzo[d][1,2,3]triazole (1-VBT) is a highly versatile building block used in organic synthesis, material science, and drug development. However, the vinylation of benzotriazole inherently yields a mixture of the N1-isomer (1-VBT) and the N2-isomer (2-vinyl-2H-benzo[d][1,2,3]triazole), alongside unreacted starting materials and transition metal catalysts .

This guide provides field-proven troubleshooting strategies, causality-driven methodologies, and standard operating procedures to isolate 1-VBT with high purity and structural integrity.

Quantitative Data & Impurity Profiling

Understanding the physicochemical differences between your target molecule and the reaction matrix is the foundation of a successful purification strategy.

CompoundRole in MixtureDipole / PolaritypKa / ReactivitySeparation Strategy
1-Vinylbenzotriazole (1-VBT) Target ProductHigh (Asymmetric charge distribution)NeutralMain fraction (Distillation) / Elutes second (Chromatography)
2-Vinylbenzotriazole (2-VBT) Isomeric ByproductLow (Pseudo- C2v​ symmetry)NeutralForecut (Distillation) / Elutes first (Chromatography)
Benzotriazole (BtH) Unreacted Starting MaterialHigh~8.2 (Weakly acidic N-H)Alkaline aqueous extraction (e.g., 1M NaOH)
Transition Metals (e.g., Cu, Pd) Catalyst ResiduesN/ACoordinates to N-atomsFiltration through Celite / Silica plug

Experimental Protocols

The following self-validating protocols are designed to sequentially strip away impurities based on the chemical logic outlined above.

Protocol A: Alkaline Aqueous Workup (Removal of Benzotriazole)

Unreacted benzotriazole (BtH) will streak on silica columns and co-distill with your product. It must be removed chemically prior to isomer separation.

  • Dilution: Dilute the crude reaction mixture with a non-polar or moderately polar organic solvent (e.g., dichloromethane or ethyl acetate) at a ratio of 10 mL per gram of crude.

  • Alkaline Wash: Transfer to a separatory funnel and wash the organic layer with 1M NaOH ( 3×5 mL per gram of crude).

    • Causality: Benzotriazole has a pKa of ~8.2. The highly alkaline environment (pH ~14) quantitatively deprotonates the N-H bond, forming sodium benzotriazolide, which partitions entirely into the aqueous phase. The vinylated products lack acidic protons and remain in the organic layer.

  • Neutralization & Drying: Wash the organic phase once with brine to remove residual alkalinity, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Flash Column Chromatography (Lab-Scale Isomer Separation)

For scales under 10 grams, silica gel chromatography is the gold standard for separating 1-VBT from 2-VBT .

  • Preparation: Dry-load the concentrated, BtH-free crude mixture onto a small amount of silica gel (230–400 mesh).

  • Elution: Pack the column and elute using a gradient solvent system starting at 95:5 Hexanes:Ethyl Acetate, slowly increasing to 80:20.

  • Fraction Collection:

    • Causality: 2-VBT possesses a more symmetrical electronic distribution, resulting in a lower net dipole moment. It interacts weakly with the polar silica stationary phase and elutes first .

    • 1-VBT is highly polarized, binds more strongly to the silica, and elutes second .

  • Isolation: Pool the UV-active fractions (monitor at 254 nm) corresponding to the lower Rf​ spot and concentrate under reduced pressure.

Protocol C: Fractional Vacuum Distillation (Scale-Up Isomer Separation)

For industrial or preparative scales (>10 grams), chromatography becomes economically and logistically unviable.

  • Setup: Transfer the BtH-free crude oil to a short-path distillation apparatus equipped with a Vigreux column to improve theoretical plates.

  • Inhibition: Add a radical inhibitor (e.g., 10–50 ppm of hydroquinone or 4-tert-butylcatechol) directly to the distillation flask.

  • Vacuum Application: Apply a high vacuum (< 1 Torr) before applying any heat.

    • Causality: 1-VBT is thermally sensitive. Flash vacuum pyrolysis (FVP) studies demonstrate that at high temperatures (>500°C), 1-VBT undergoes nitrogen extrusion to form diradical intermediates, ultimately rearranging into indole and N-phenylketenimine . Lowering the boiling point via high vacuum prevents this thermal decomposition pathway.

  • Collection: Carefully heat the oil bath. 2-VBT has a slightly lower boiling point and will distill as the forecut. Collect the main fraction (1-VBT) once the vapor temperature stabilizes.

Purification Workflow Visualization

VBT_Purification Start Crude Reaction Mixture (1-VBT, 2-VBT, BtH, Catalyst) Wash Alkaline Aqueous Workup (1M NaOH Wash) Start->Wash Remove Catalyst & BtH OrgPhase Organic Phase (1-VBT & 2-VBT Mixture) Wash->OrgPhase Phase Separation ScaleCheck Purification Scale? OrgPhase->ScaleCheck Chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc) ScaleCheck->Chromatography Lab Scale (< 10 g) Distillation Fractional Vacuum Distillation (< 1 Torr, Inhibitor Added) ScaleCheck->Distillation Prep Scale (> 10 g) Pure1VBT_C Target: 1-Vinylbenzotriazole (Elutes Second) Chromatography->Pure1VBT_C High Polarity Pure2VBT_C Byproduct: 2-Vinylbenzotriazole (Elutes First) Chromatography->Pure2VBT_C Low Polarity Pure1VBT_D Target: 1-Vinylbenzotriazole (Main Fraction) Distillation->Pure1VBT_D Higher BP Pure2VBT_D Byproduct: 2-Vinylbenzotriazole (Forecut) Distillation->Pure2VBT_D Lower BP Storage Storage (-20°C, Argon, Amber Vial) Pure1VBT_C->Storage Pure1VBT_D->Storage

Figure 1: Decision tree and workflow for the purification of 1-vinylbenzotriazole.

Troubleshooting & FAQs

Q: My 1-VBT is polymerizing into a viscous gel during distillation. How can I prevent this? A: The vinyl group is highly susceptible to radical-initiated auto-polymerization at elevated temperatures. Ensure your vacuum system is leak-free and capable of pulling <1 Torr to significantly depress the boiling point. Always add a radical inhibitor like hydroquinone (HQ) at 10–50 ppm to the still pot before applying heat.

Q: I am seeing co-elution of 1-VBT and 2-VBT on my silica column. What parameters should I adjust? A: Co-elution is typically a symptom of column overloading or an overly polar initial mobile phase. Ensure your sample-to-silica weight ratio is at least 1:50. Reduce the ethyl acetate concentration to 2–5% in hexanes for the initial elution. This maximizes the separation band between the less polar 2-VBT and the more polar 1-VBT.

Q: Why is my yield so low after the aqueous wash step? A: If you utilized an acidic wash (e.g., HCl) instead of a basic wash, the 1-VBT can undergo degradation. The vinyl moiety attached to the electron-withdrawing triazole ring can be sensitive to prolonged exposure to strong aqueous acids, potentially leading to hydration or oligomerization. Always use an alkaline wash (NaOH or Na2​CO3​ ) to remove unreacted benzotriazole.

Q: After purification, my 1-VBT turns dark upon storage. Is it degrading? A: Yes. 1-VBT can degrade via photo-oxidation and slow auto-polymerization over time. To maintain scientific integrity and batch-to-batch reproducibility, store the purified product in an amber vial, blanketed under an inert atmosphere (Argon or N2​ ), at -20°C.

References

  • Katritzky, A. R., Majumder, S., & Jain, R. (2009). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chemical Reviews, 109(11), 5565-5614. URL:[Link]

  • Wentrup, C. (2017). Flash Vacuum Pyrolysis of Azides, Triazoles, and Tetrazoles. Chemical Reviews, 117(6), 4562-4623. URL:[Link]

  • Taillefer, M., et al. (2008). Mild Copper-Catalyzed Vinylation Reactions of Azoles and Phenols with Vinyl Bromides. Chemistry - A European Journal, 14(10), 3159-3163. URL:[Link]

Optimization

1-Vinylbenzotriazole Cross-Coupling: Technical Support &amp; Troubleshooting Center

Introduction Welcome to the Technical Support Center for 1-vinylbenzotriazole cross-coupling methodologies. 1-Vinylbenzotriazole is a highly versatile building block in organic synthesis, serving as a masked acyl anion e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for 1-vinylbenzotriazole cross-coupling methodologies. 1-Vinylbenzotriazole is a highly versatile building block in organic synthesis, serving as a masked acyl anion equivalent, a vinylating agent, and a precursor to complex heterocycles. This guide addresses the optimization of transition-metal-catalyzed cross-coupling reactions (such as the Heck reaction) and provides mechanistic troubleshooting for common side reactions like denitrogenative transannulation.

Section 1: Expert FAQs & Mechanistic Insights

Q1: Why am I observing α -arylation instead of the expected β -arylation in my Pd-catalyzed Heck coupling? A: In standard palladium-catalyzed Heck reactions with iodoarenes, 1-vinylbenzotriazole typically undergoes exclusive addition to the β -carbon, yielding the (E)-isomer[1]. If you are observing α -arylation, it is likely that your conditions are inadvertently promoting a different mechanistic pathway, or you are using a strongly basic lithiation protocol. To intentionally functionalize the α -carbon, the standard protocol involves lithiating 1-vinylbenzotriazole with n -BuLi to generate an intermediate anion (or dianion with 2 equivalents), followed by trapping with an electrophile[2]. For pure β -arylation, strictly adhere to standard Pd(II) precatalysts with mild bases (e.g., Et3​N or K2​CO3​ ) without strong organolithium reagents.

Q2: How does the benzotriazole moiety influence the E/Z stereoselectivity during cross-coupling? A: The strongly electron-withdrawing nature of the benzotriazole ring polarizes the vinyl group. During the migratory insertion step of the Heck catalytic cycle, the steric bulk and electronic properties of the benzotriazole direct the palladium to the α -carbon and the aryl group to the β -carbon. Subsequent β -hydride elimination is highly stereoselective; it minimizes the steric clash between the benzotriazole and the incoming aryl group, which overwhelmingly favors the formation of the thermodynamically stable (E)-geometry[1].

Q3: My reaction yields a significant amount of indole or phenanthridine byproducts instead of the cross-coupled product. What is happening? A: You are observing a competing denitrogenative transannulation . The benzotriazole ring is prone to ring-opening under certain oxidative, radical, or high-temperature conditions. For example, exposure to iodine promotes a denitrogenative ring-opening that forms indoles via C-N and N-N bond cleavage[3]. Similarly, visible-light-promoted radical conditions can trigger cyclization with alkyl bromides to form phenanthridines[4]. To suppress these pathways during cross-coupling, rigorously exclude radical initiators, avoid iodine-based oxidants (if not using aryl iodides specifically for Pd-insertion), and maintain temperatures below 100 °C.

Section 2: Troubleshooting Guide

Issue 1: Low Yield or Incomplete Conversion in Heck Coupling

  • Cause: Catalyst deactivation or poor oxidative addition. 1-Vinylbenzotriazole is less reactive than standard electron-rich olefins.

  • Solution: Ensure the aryl halide is an iodide or a highly activated bromide. Switch to a more active catalyst system like Pd(OAc)2​ with electron-rich phosphine ligands (e.g., tri-tert-butylphosphine) and elevate the temperature to 80–90 °C in a polar aprotic solvent like DMF or Dioxane.

Issue 2: Formation of N-alkylated or Ring-Opened Side Products

  • Cause: Presence of trace moisture, oxygen, or radical species triggering N-N bond homolysis.

  • Solution: Degas all solvents using the freeze-pump-thaw method. Run the reaction under a strict argon atmosphere. If using photoredox conditions, ensure the wavelength of light does not overlap with the absorption band that triggers N-N bond homolysis[4].

Section 3: Data Presentation

Table 1: Optimization of Reaction Conditions for Pd-Catalyzed β -Arylation of 1-Vinylbenzotriazole

EntryCatalyst / LigandBaseSolventTemp (°C)Conversion (%)Regioselectivity ( β : α )E/Z Ratio
1 Pd(OAc)2​ / PPh3​ Et3​N DMF8045>99:1>95:5
2 PdCl2​(dppf) K2​CO3​ THF/ H2​O 7060>99:1>95:5
3 Pd(OAc)2​ / P(t-Bu)3​ Cy2​NMe Dioxane9092>99:1>99:1
4 Pd2​(dba)3​ / None NaOtBu Toluene10025*N/AN/A

*Note: Entry 4 resulted in significant denitrogenative degradation of the benzotriazole starting material.

Section 4: Experimental Protocols

General Procedure: Palladium-Catalyzed Heck Coupling of 1-Vinylbenzotriazole with Aryl Iodides

This self-validating protocol utilizes an internal standard (dodecane) to monitor conversion prior to workup, ensuring mechanistic fidelity.

  • Preparation of the Reaction Vessel: Flame-dry a 10 mL Schlenk tube and backfill with Argon (repeat 3 times).

  • Reagent Loading: Add 1-vinylbenzotriazole (1.0 mmol), the corresponding aryl iodide (1.2 mmol), Pd(OAc)2​ (0.05 mmol, 5 mol%), and P(t-Bu)3​ (0.10 mmol, 10 mol%) to the tube.

  • Solvent and Base Addition: Inject anhydrous, degassed 1,4-dioxane (3.0 mL) followed by N,N-dicyclohexylmethylamine ( Cy2​NMe , 2.0 mmol). Add 50 μ L of dodecane as an internal GC standard.

  • Reaction Execution: Seal the tube and heat the mixture in an oil bath at 90 °C for 12 hours under vigorous stirring.

  • In-Process Validation: Cool the reaction to room temperature. Withdraw a 10 μ L aliquot, dilute with EtOAc, filter through a short pad of silica, and analyze via GC-MS. The presence of the molecular ion corresponding to the (E)- β -aryl-1-vinylbenzotriazole, coupled with the disappearance of the starting material relative to the dodecane peak, validates successful completion.

  • Workup and Purification: Dilute the mixture with EtOAc (20 mL) and wash with water (3 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure (E)-isomer[1].

Section 5: Reaction Pathways & Competing Mechanisms

G A 1-Vinylbenzotriazole + Aryl Halide B Pd-Catalyzed Heck Coupling (Desired) A->B Pd(OAc)2, Base Solvent, Heat C Oxidative/Radical Conditions (Side Reaction) A->C I2 or Visible Light Radical Initiators D (E)-β-Aryl-1-vinylbenzotriazole (Cross-Coupled Product) B->D β-aryl addition Stereoselective E Denitrogenative Transannulation (Indoles/Phenanthridines) C->E -N2, Ring Opening Cyclization

Caption: Mechanistic divergence of 1-vinylbenzotriazole: Pd-catalyzed cross-coupling vs. denitrogenative ring-opening.

References

  • Title: 1,2,3-Triazoles (Comprehensive Heterocyclic Chemistry)
  • Source: Chemical Communications (RSC Publishing)
  • Source: Organic Letters (ACS Publications)
  • Title: 1-Aminobenzotriazole Functionalization Using Directed Metalation (Lithiation of 1-vinylbenzotriazole)

Sources

Troubleshooting

preventing degradation of 1-Vinyl-1H-benzo[d][1,2,3]triazole during long-term storage

Welcome to the Technical Support Center for 1-Vinyl-1H-benzo[d][1,2,3]triazole (also known as 1-vinylbenzotriazole). As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behav...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Vinyl-1H-benzo[d][1,2,3]triazole (also known as 1-vinylbenzotriazole).

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of this compound during long-term storage. This bifunctional molecule presents a unique challenge: it combines a highly reactive, polymerizable vinyl group with a photochemically sensitive benzotriazole core. Understanding the fundamental causality behind its degradation is critical for maintaining batch-to-batch reproducibility in drug development and materials science.

Below, you will find an in-depth mechanistic guide, optimal handling protocols, and troubleshooting FAQs designed to ensure the integrity of your experiments.

Section 1: Mechanistic Overview of Degradation

1-Vinyl-1H-benzo[d][1,2,3]triazole degrades via two primary, independent pathways. Addressing both is mandatory for long-term stability.

  • Spontaneous Free-Radical Polymerization: The electron-rich N-vinyl group is highly susceptible to thermal and radical-initiated polymerization. Even at ambient temperatures, trace radicals can initiate a chain reaction, leading to the formation of a viscous gel or an insoluble solid polymer mass[1].

  • Photolytic Ring Cleavage: While benzotriazoles are often utilized as UV stabilizers due to their ability to dissipate photon energy via tautomerization, prolonged exposure to high-intensity UV light—especially in the presence of photosensitizers or certain solvents—can overwhelm this mechanism. This leads to the cleavage of the triazole ring and degradation into smaller, polar byproducts like aniline derivatives[2][3].

Degradation_Pathways Monomer 1-Vinyl-1H-benzo[d][1,2,3]triazole Thermal Thermal / Radical Initiation Monomer->Thermal Heat/Time UV UV Light / Photolysis Monomer->UV Photon Exposure Polymer Spontaneous Polymerization (Gelation) Thermal->Polymer Vinyl Group PhotoDeg Ring Cleavage & Photodegradation UV->PhotoDeg Triazole Ring

Fig 1. Primary degradation pathways of 1-Vinyl-1H-benzo[d][1,2,3]triazole during storage.

Section 2: Optimal Storage Protocol & Causality

To establish a self-validating storage system, you must implement the following controls:

  • Temperature Control (2–8 °C): Storing the monomer refrigerated exponentially decreases the kinetic rate of thermal auto-initiation of the vinyl group[4].

  • Inhibitor Dynamics (MEHQ): 4-Methoxyphenol (MEHQ) is typically added (e.g., 100–600 ppm) to scavenge free radicals. Crucial Causality: MEHQ does not react directly with carbon-centered monomer radicals (R•). Instead, it reacts with peroxy radicals (ROO•). Therefore, MEHQ requires trace amounts of dissolved oxygen to function [5].

  • Atmospheric Control: Never store MEHQ-stabilized 1-vinylbenzotriazole under 100% inert gas (Argon or Nitrogen). Doing so starves the inhibitor of oxygen, rendering it useless and leading to spontaneous polymerization[5]. Always use dry air or a 50/50 Nitrogen/Air mixture.

  • Actinic Protection: Store in amber glass vials to block UV wavelengths (<400 nm) and prevent photolytic ring cleavage[2].

Section 3: Troubleshooting Guides & FAQs

Q1: I stored my 1-vinylbenzotriazole in the fridge under pure Argon, but it still polymerized into a solid block. Why did this happen? A1: You inadvertently deactivated your inhibitor. By purging the storage vial with pure Argon, you removed the dissolved oxygen required by the MEHQ inhibitor to form the intermediate peroxy radicals (ROO•) that it scavenges[5]. To fix this in the future, purge the headspace with a dry air/nitrogen blend instead.

Q2: My downstream palladium-catalyzed coupling reaction is failing. Could the monomer storage conditions be responsible? A2: Yes. If you did not remove the MEHQ inhibitor prior to the reaction, the phenolic compound can coordinate with transition metal catalysts or quench the radical intermediates required for your specific synthetic pathway. Furthermore, if the monomer was exposed to light, photolytic degradation products (like ring-opened amines) can act as potent catalyst poisons[3]. Always purify the monomer immediately before use.

Q3: How can I visually validate if my monomer has started to degrade? A3: Pure 1-vinylbenzotriazole should be a clear to slightly pale liquid or a low-melting solid. An increase in viscosity or the presence of insoluble "stringy" particulates indicates partial polymerization. A shift to a dark yellow or brown color typically indicates photolytic degradation or oxidation of the phenolic inhibitor[6].

Section 4: Experimental Protocol for Inhibitor Removal

To ensure experimental integrity, the MEHQ inhibitor must be removed immediately prior to use. Because MEHQ is weakly acidic, passing the monomer through a basic activated alumina column is the most efficient, self-validating method[7].

Step-by-Step Methodology:

  • Column Preparation: Pack a glass chromatography column with Basic Activated Alumina (Brockmann I). Use approximately 10 grams of alumina per 50 mL of monomer. Causality: The basic sites on the alumina selectively bind the weakly acidic phenolic hydroxyl group of MEHQ, while the neutral 1-vinylbenzotriazole passes through unhindered[7].

  • Validation of Adsorbent: Ensure the alumina has not been exposed to atmospheric moisture for prolonged periods. Water deactivates the basic sites, leading to incomplete inhibitor removal and subsequent reaction failure.

  • Elution: Pour the stabilized monomer through the column. Do not use vacuum or positive pressure; allow gravity to pull the liquid through to ensure sufficient residence time for complete adsorption.

  • Verification: Collect the eluent in a pre-weighed, amber glass flask. The resulting monomer is now highly reactive.

  • Immediate Utilization: Use the purified monomer within 1–2 hours. Do not attempt to store inhibitor-free 1-vinylbenzotriazole, as it will spontaneously polymerize[7].

Inhibitor_Removal Start Stabilized Monomer (Contains MEHQ) Column Basic Activated Alumina Column Start->Column Adsorption Pure Inhibitor-Free Monomer Column->Pure Elution Use Immediate Use in Experiment Pure->Use Highly Reactive

Fig 2. Workflow for MEHQ inhibitor removal via basic activated alumina chromatography.

Section 5: Quantitative Data & Parameter Summary

The following table summarizes the critical parameters for managing 1-vinylbenzotriazole storage and inhibitor dynamics.

ParameterSpecification / MethodMechanistic RationaleReference
Storage Temperature 2 °C to 8 °CReduces thermal kinetic energy, preventing spontaneous auto-initiation of the vinyl group.[4]
Optimal Atmosphere Dry Air or 50/50 N₂/AirProvides the ~10 ppm dissolved O₂ required for MEHQ to scavenge peroxy radicals (ROO•).[5]
Light Protection Amber Glass (Actinic)Blocks UV radiation (<400 nm), preventing photolytic cleavage of the benzotriazole ring.[2]
Primary Inhibitor MEHQ (100 - 600 ppm)Balances effective radical scavenging with ease of removal via basic alumina.[6]
Inhibitor Removal Basic Activated AluminaExploits the weak acidity of MEHQ for selective adsorption without heating the monomer.[7]

References

  • Title: Pyrolysis of benzotriazoles.
  • Source: benchchem.
  • Source: fluoryx.
  • Title: MEHQ vs.
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  • Source: benchchem.

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Optimization

Technical Support Center: Optimizing Catalyst Loading for 1-Vinyl-1H-benzo[d]triazole Reactions

Technical Support Center: Optimizing Catalyst Loading for 1-Vinyl-1H-benzo[d][1][2][3]triazole Reactions Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center dedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Catalyst Loading for 1-Vinyl-1H-benzo[d][1][2][3]triazole Reactions

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center dedicated to the synthesis and reactions of 1-Vinyl-1H-benzo[d][1][2][3]triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst optimization for this versatile heterocyclic compound. Our goal is to provide you with actionable, field-proven insights to troubleshoot common issues and enhance your experimental outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format. We focus not just on the solution, but on the underlying chemical principles to empower your decision-making.

Q1: My reaction yield is very low, or the reaction stalls before completion. What are the primary causes and how can I resolve this?

A1: Low or no product yield is one of the most common challenges. The issue often traces back to the activity and stability of your catalytic system. Let's break down the potential culprits and their solutions.

  • Potential Cause 1: Catalyst Inactivity or Degradation

    • Causality: Many catalysts, particularly transition-metal complexes like those of copper or palladium, are sensitive to air and moisture.[1] Oxidative degradation of the active catalytic species is a frequent cause of stalled reactions. Similarly, the purity of reagents is crucial, as impurities can poison the catalyst.[4]

    • Solutions:

      • Verify Catalyst & Reagent Quality: Use a freshly opened bottle of your catalyst or a recently purified batch. Ensure all starting materials, especially the benzotriazole and vinylating agent, are pure and dry.

      • Ensure Inert Atmosphere: Degas your solvents thoroughly (e.g., via sparging with argon or nitrogen, or freeze-pump-thaw cycles). Run the reaction under a positive pressure of an inert gas (N₂ or Ar).

      • Consider a Pre-Catalyst: If you are generating the catalyst in situ (e.g., from a palladium source and a separate ligand), consider switching to a more stable, well-defined pre-catalyst which can provide more reproducible generation of the active species.[1]

  • Potential Cause 2: Insufficient Catalyst Loading

    • Causality: While minimizing catalyst loading is economically and environmentally desirable, an insufficient amount may not provide enough active sites to drive the reaction to completion at a reasonable rate.

    • Solutions:

      • Incremental Increase: If you suspect loading is too low, perform a systematic optimization. Increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%, then to 5 mol%) while keeping all other parameters constant.

      • Monitor Progress: Track reaction progress by TLC, LC-MS, or GC to determine if increasing the catalyst amount improves the conversion rate. Be aware that simply adding more catalyst doesn't always improve yield and can sometimes lead to more side products.[5]

  • Potential Cause 3: Suboptimal Reaction Conditions

    • Causality: Every catalytic cycle has an activation energy barrier. The reaction temperature may be too low to overcome this barrier efficiently.[6]

    • Solutions:

      • Temperature Screening: Gradually increase the reaction temperature in 10-20 °C increments.

      • Solvent Choice: The solvent plays a critical role in stabilizing the catalyst and solvating reactants. If your catalyst or starting materials are not fully dissolved, the reaction will be inefficient. Screen a range of solvents with different polarities (e.g., THF, Dioxane, DMF, DMSO).[1]

Troubleshooting Workflow: Low Product Yield

Below is a logical workflow to diagnose and solve issues related to low reaction yields.

LowYieldWorkflow start Low or No Product Yield check_purity Verify Purity of All Reagents & Catalyst start->check_purity check_inert Ensure Rigorous Inert Atmosphere (Degas Solvents) check_purity->check_inert If purity is confirmed increase_loading Systematically Increase Catalyst Loading check_inert->increase_loading If conditions are inert optimize_temp Screen Higher Reaction Temperatures increase_loading->optimize_temp If yield still low change_solvent Test Alternative Solvents optimize_temp->change_solvent If temperature has no effect final_check Re-evaluate Catalyst/Ligand System change_solvent->final_check If no improvement

Caption: A step-by-step workflow for troubleshooting low yields.

Q2: I am forming a mixture of N1 and N2-vinylated benzotriazole isomers. How can I improve regioselectivity for the N1 product?

A2: The formation of regioisomers is a classic challenge in the chemistry of benzotriazoles and other N-heterocycles.[7] Selectivity is governed by a delicate balance of electronic and steric factors, which can be influenced by your choice of catalyst and reaction conditions.

  • Potential Cause 1: Nature of the Catalytic System

    • Causality: Different reaction mechanisms can favor different isomers. For instance, some metal-free syntheses using a strong base like Cs₂CO₃ can produce mixtures of N1 and N2 products, with the ratio depending on the specific base and solvent system.[2][8] In contrast, certain synthetic routes are designed to be highly selective.

    • Solutions:

      • Switch Synthetic Strategy: If you are using a method known to produce isomers, consider an alternative approach. For example, a modular synthesis involving an azide-aryne cycloaddition followed by a Julia-Kocienski olefination has been shown to be highly selective for the N1 isomer.[7]

      • Catalyst/Base Screening: If sticking with the current method, screen different catalysts or bases. In base-mediated reactions, switching from Cs₂CO₃ to KOH or EtONa can alter the N1:N2 ratio.[2]

  • Potential Cause 2: Steric and Electronic Effects

    • Causality: The steric bulk of the catalyst, ligands, or even the substrates can influence which nitrogen atom is more accessible for the reaction.

    • Solutions:

      • Ligand Modification (for metal catalysis): If using a system like Palladium or Copper with a phosphine ligand, screen ligands with different steric profiles. Bulkier ligands can block access to one of the nitrogen atoms, thereby enhancing selectivity.[1]

      • Solvent Polarity: The solvent can influence the tautomeric equilibrium of the benzotriazole and the transition state energies leading to the different isomers. Experiment with a range of solvents from non-polar (e.g., Toluene) to polar aprotic (e.g., DMF, DMSO).

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst loading in my reaction?

A1: The optimal catalyst loading is highly dependent on the specific reaction type. There is no single answer, but general guidelines can provide a strong starting point for your optimization.

Reaction TypeCatalyst SystemTypical Starting Loading RangeKey Considerations
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Cu(I) source (e.g., CuI, CuSO₄/Na-Ascorbate)1 - 10 mol%A foundational method for forming the triazole ring.[9][10] Lower loadings (<1 mol%) are possible with highly active systems.
Palladium-Catalyzed Cross-Coupling (e.g., Heck, Suzuki) Pd(0) or Pd(II) source + Ligand0.5 - 5 mol%Highly active pre-catalysts can often be used at lower loadings (0.5-1.5 mol%).[1]
Base-Mediated Vinylation Inorganic Base (e.g., Cs₂CO₃, KOH)50 - 200 mol% (0.5 - 2.0 equiv.)These often act as both catalyst and reactant (deprotonating the triazole). The optimal amount can be super-stoichiometric.[2]
Indium-Catalyzed Vinylation In(OTf)₃10 - 20 mol%A Lewis acid approach that has shown efficiency in specific vinylation reactions.[11]
Q2: How do I decide between a transition-metal catalyst and a metal-free (base-mediated) approach?

A2: This is a critical decision that balances reaction efficiency with practical considerations like cost and product purity.

  • Transition-Metal Catalysis (e.g., Cu, Pd, Ru):

    • Pros: High catalytic activity (often requiring low loadings), broad substrate scope, and well-established methodologies.[12][13]

    • Cons: Cost of precious metals, potential for toxic metal contamination in the final product (critical for pharmaceutical applications), and sensitivity to air/moisture.[2]

  • Metal-Free Catalysis (e.g., Base-Mediated):

    • Pros: Avoids metal contamination, utilizes cheaper and more readily available reagents (e.g., inorganic bases), and aligns with green chemistry principles.[3][8]

    • Cons: May require harsher reaction conditions (higher temperatures, stronger bases), potentially lower functional group tolerance, and may require stoichiometric amounts of the "catalyst".[2]

Decision Flowchart: Catalyst System Selection

CatalystSelection start Need to Synthesize 1-Vinyl-1H-benzo[d][1,2,3]triazole metal_concern Is residual metal in the final product a major concern? start->metal_concern harsh_conditions Can the substrate tolerate high temperatures or strong bases? metal_concern->harsh_conditions Yes transition_metal Start with a Transition-Metal (e.g., Copper-Catalyzed) System metal_concern->transition_metal No metal_free Start with a Metal-Free (e.g., Base-Mediated) System harsh_conditions->metal_free Yes reconsider Re-evaluate substrate or protecting group strategy harsh_conditions->reconsider No reconsider->transition_metal

Caption: A decision-making guide for choosing a catalytic approach.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in a Model Vinylation Reaction

This protocol provides a framework for efficiently screening different catalysts and loadings to find the optimal conditions for your specific substrates.

  • Preparation:

    • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1H-Benzotriazole (1.0 equiv.).

    • In a separate oven-dried vial, weigh the catalyst (e.g., Pd(OAc)₂, CuI) and any necessary ligands (e.g., PCy₃). For an initial screen, prepare separate vials for 1 mol%, 2 mol%, and 5 mol% loadings.

    • Ensure your vinylating agent (e.g., a vinyl halide or triflate, 1.1-1.5 equiv.) and any required base (e.g., K₂CO₃, 2.0 equiv.) are weighed out and ready.

  • Reaction Setup:

    • Seal the Schlenk flask with a septum and cycle between vacuum and inert gas (N₂ or Ar) three times to create an inert atmosphere.

    • Add the pre-weighed base to the flask.

    • Add the catalyst and ligand to the flask under a positive flow of inert gas.

    • Add degassed solvent (e.g., 5 mL of dioxane per mmol of benzotriazole) via syringe.

    • Add the vinylating agent via syringe.

  • Execution and Monitoring:

    • Lower the flask into a pre-heated oil bath set to the desired temperature (e.g., 80-100 °C).[1]

    • Stir the reaction vigorously.

    • Monitor the reaction progress at set time intervals (e.g., 1h, 4h, 12h, 24h) by taking small aliquots via syringe and analyzing by TLC or LC-MS.

  • Work-up and Analysis:

    • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Analyze the crude product by ¹H NMR or GC-MS to determine the conversion and yield. Compare the results across the different catalyst loadings to identify the optimum.

References

  • Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of Vinyl Trifl
  • Cui, M., Su, C., Wang, R., & Kuang, C. (2021). Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions. RSC Advances. (URL: [Link])

  • Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions. RSC Advances. (URL: )
  • Al-Hourani, B. J., & Al-Awaida, W. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Iranian Chemical Society. (URL: [Link])

  • Behenna, D. C., & MacMillan, D. W. C. (2012). Enantioselective α-Vinylation of Aldehydes via the Synergistic Combination of Copper and Amine Catalysis. Journal of the American Chemical Society. (URL: [Link] Macmillan Group/files/publications/2012-05-behenna.pdf)

  • Shafi, S., et al. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega. (URL: [Link])

  • Kumar, R., & Zajc, B. (2014). Modular Synthesis of N-Vinyl Benzotriazoles. Organic Letters. (URL: [Link])

  • Catalyst-Assisted Selective Vinylation and Methylallylation of a Quaternary Carbon Center Using tert-Butyl Acetate. The Journal of Organic Chemistry. (URL: [Link])

  • Catalyst-free N1-regioselective aza-Michael addition of vinyl ketones with 1,2,3-triazole derivatives. New Journal of Chemistry. (URL: [Link])

  • Catalyst Loading Optimization. ResearchGate. (URL: [Link])

  • D'Agostino, S., et al. (2021). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Molecules. (URL: [Link])

  • Shafi, S., et al. (2023). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega. (URL: [Link])

  • Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions. ResearchGate. (URL: [Link])

  • Karimova, S. B., et al. (2023). METHOD OF PREPARATION OF N-VINYL BENZOTRIAZOLE. INTERNATIONAL MULTIDISCIPLINARY JOURNAL FOR RESEARCH & DEVELOPMENT. (URL: [Link])

  • Iridium-Catalyzed Enantioselective Allylic Vinylation with Potassium Alkenyltrifluoroborates. Organic Syntheses. (URL: [Link])

  • Hosseini-Zare, M. S., et al. (2022). Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. Molecules. (URL: [Link])

  • Synthesis of N-Vinyl-1,2,3-triazole Derivatives. ResearchGate. (URL: [Link])

  • Li, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. (URL: [Link])

  • Benzotriazole: Information, Common Applications and Questions. Wincom Inc. (URL: [Link])

  • OVERVIEW OF BENZOTRIAZOLE. IJNRD. (URL: [Link])

  • Kumar, A., et al. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Trade Science Inc. (URL: [Link])

  • Drelinkiewicz, D., & Whitby, R. J. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances. (URL: [Link])

  • Finšgar, M., & Jackson, J. (2021). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. Molecules. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues with 1-Vinyl-1H-benzo[d][1,2,3]triazole Polymers

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals facing critical solubility bottlenecks when working with poly(1-vinylbenzotriazole) (PVBTz)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals facing critical solubility bottlenecks when working with poly(1-vinylbenzotriazole) (PVBTz) and its derivatives.

The Causality of Insolubility: A Mechanistic Overview

The monomer 1-Vinyl-1H-benzo[d][1,2,3]triazole features a highly polar, rigid heterocyclic pendant group. Once polymerized, the resulting backbone suffers from severely restricted rotation. The pendant triazole rings engage in intense π−π stacking and strong dipole-dipole interactions[1]. This exceptionally high cohesive energy density makes the homopolymer notoriously difficult to dissolve in standard organic solvents, often precipitating out of solution during synthesis and hindering downstream characterization[2]. Resolving this requires a thermodynamic approach: either decreasing the enthalpic penalty of dissolution (via solvent additives) or increasing the entropy of mixing (via molecular weight control and copolymerization).

Workflow A Insoluble Poly(1-vinylbenzotriazole) B Determine Root Cause A->B C High Molecular Weight (>30 kDa) B->C D Strong Inter-chain Interactions B->D E Execute RAFT/ATRP (Target < 25 kDa) C->E Control Kinetics F Modify Solvent System (Add LiCl/LiBr) D->F Polar Aprotic Need G Copolymerize (Styrene / PEG-MA) D->G Non-Polar Need

Figure 1: Logical troubleshooting workflow for resolving PVBTz solubility bottlenecks.

Troubleshooting Guide & FAQs

Q1: Why did my synthesized PVBTz homopolymer crash out of solution during free radical polymerization (FRP)? Causality: FRP of vinylbenzotriazoles often exhibits auto-acceleration, leading to uncontrolled, ultra-high molecular weights ( Mn​ > 100 kDa). As the polymer chain grows, the entropy of mixing ( ΔSmix​ ) decreases exponentially. Combined with the strong enthalpic penalty of solvent molecules failing to disrupt the triazole π−π networks, the polymer reaches a critical chain length and precipitates. Solution: Transition to a Controlled Radical Polymerization (CRP) method, such as RAFT (Reversible Addition-Fragmentation chain Transfer). By maintaining a low, controlled degree of polymerization (target Mn​ < 25 kDa), you thermodynamically favor dissolution and prevent sudden precipitation.

Q2: How do I dissolve high-MW poly(1-vinylbenzotriazole) for GPC or NMR analysis? Causality: Standard solvents like THF or Dichloromethane cannot overcome the inter-chain cohesive energy of the benzotriazole units. Solution: Utilize a highly polar aprotic solvent (DMF, NMP, or DMSO) supplemented with a chaotropic salt (0.05 - 0.1 M LiCl or LiBr). The Li+ ions act as Lewis acids, coordinating specifically to the electron-rich N2 and N3 atoms of the pendant triazole rings. This coordination induces electrostatic repulsion between adjacent polymer chains, forcing disentanglement.

Mechanism Agg Aggregated Polymer Chains Li Li+ Ion Coordination (N2/N3) Agg->Li Add 0.1M LiCl in DMF Repulsion Electrostatic Repulsion Li->Repulsion Disrupts Pi-Pi & Dipoles Solvated Fully Solvated Polymer Repulsion->Solvated Chain Disentanglement

Figure 2: Mechanism of chaotropic salt (LiCl) disrupting PVBTz polymer aggregation.

Q3: I need my polymer to be soluble in low-polarity solvents (e.g., Chloroform) for film casting. What are my options? Causality: The homopolymer entirely lacks flexible, solvophilic aliphatic chains required for favorable interactions with low-dielectric solvents. Solution: You must disrupt the structural regularity of the polymer using one of two field-proven approaches:

  • Copolymerization: Form a statistical or block copolymer with a flexible comonomer like poly(ethylene glycol) methyl ether methacrylate (PEGMA) or an alkyl methacrylate. Block copolymers of benzotriazole and alkyl methacrylates not only dissolve in chloroform but can self-assemble into defined supramolecular vesicles[3].

  • Pre-polymerization Monomer Modification: If a pure benzotriazole backbone is required, modify the monomer before polymerization. Adding an alkoxy or hexyl chain to the benzene ring of the benzotriazole moiety drastically lowers the glass transition temperature ( Tg​ ) and forces steric separation between polymer chains, enabling solubility in solvents like CHCl3​ [2].

Quantitative Data: Solvent & Additive Efficacy

Solvent SystemAdditiveSolubility (Homopolymer, >50 kDa)Solubility (Copolymer, <30 kDa)Primary Mechanism of Action
THF / Chloroform NoneInsolubleSolubleDisrupted packing via flexible comonomer
DMF / DMSO NoneSwells / Partially SolubleSolubleHigh dielectric constant partial solvation
DMF / DMSO 0.1 M LiClFully Soluble Fully Soluble Li+ coordination to triazole N2/N3 atoms
Hexane / Toluene NoneInsolubleInsolubleInsufficient polarity to overcome π−π stacking

Self-Validating Experimental Protocols

Protocol A: RAFT Copolymerization for Enhanced Solubility

This protocol utilizes a controlled kinetic environment to prevent the high-MW precipitation commonly seen in PVBTz synthesis.

  • Preparation: In a Schlenk flask, combine 1-vinylbenzotriazole and styrene (comonomer) at a 1:1 molar ratio. Add 4-Cyanopentanoic acid dithiobenzoate (CPDB) as the chain transfer agent (CTA) and AIBN as the initiator (Ratio: Monomer:CTA:Initiator = 200:1:0.2).

  • Solvation: Dissolve the mixture in anhydrous DMF (1 M total monomer concentration).

  • Deoxygenation: Perform three consecutive freeze-pump-thaw cycles to strictly remove oxygen, which otherwise quenches radicals and causes premature termination.

  • Polymerization: Backfill with Argon and heat the flask to 70°C in an oil bath.

  • Self-Validation Checkpoint: Extract 0.5 mL aliquots at 2, 4, and 6 hours. Analyze via GPC (using DMF + 0.05M LiCl as the eluent). Validation: The system is validated if the dispersity ( Đ ) remains < 1.3 and Mn​ increases linearly with monomer conversion. If Đ spikes or a high-MW shoulder appears, chain termination is occurring (indicating oxygen contamination or an incorrect CTA ratio), and the batch will likely suffer from solubility issues.

Protocol B: LiCl/DMF Dissolution Workflow for Refractory Polymers

Use this protocol to force dissolution of already-synthesized, stubborn PVBTz homopolymers.

  • Reagent Prep: Prepare a 0.1 M solution of anhydrous LiCl in HPLC-grade DMF. (Critical: Ensure LiCl is dried under vacuum at 150°C for 12 hours prior to use. Trace water will outcompete the triazole rings for Li+ coordination).

  • Mixing: Add the refractory PVBTz polymer to the solvent at a concentration of 5 mg/mL.

  • Thermal Agitation: Seal the vial and sonicate at 60°C for 45 minutes. The thermal energy combined with cavitation accelerates the penetration of Li+ into the polymer matrix.

  • Self-Validation Checkpoint: Allow the solution to cool to room temperature. Centrifuge the vial at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. Validation: If a translucent pellet is present, the polymer is merely suspended as micro-gels, not dissolved. In this case, increase the LiCl concentration to 0.2 M and repeat. True, thermodynamically stable dissolution is validated by the complete absence of any pellet post-centrifugation.

References

  • Mild Copper-Catalyzed Vinylation Reactions of Azoles and Phenols with Vinyl Bromides. ResearchGate.1

  • Synthesis of n-Type Poly(benzotriazole)s Having p-Conducting and Polymerizable Carbazole Pendants. ACS Publications.2

  • Synthesis and Solution Self-Assembly of Poly(benzotriazole)- b -Poly(alkyl methacrylate)s. ResearchGate.3

Sources

Reference Data & Comparative Studies

Validation

1-Vinyl-1H-benzo[d][1,2,3]triazole vs 1-vinylimidazole in polymerization

As a Senior Application Scientist in polymer chemistry, navigating the selection of N-vinyl heterocyclic monomers requires a deep understanding of their electronic environments, polymerization kinetics, and downstream ma...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in polymer chemistry, navigating the selection of N-vinyl heterocyclic monomers requires a deep understanding of their electronic environments, polymerization kinetics, and downstream material properties.

This guide provides an objective, data-driven comparison between 1-Vinylimidazole (1-VIM) and 1-Vinyl-1H-benzo[d][1,2,3]triazole (1-Vinylbenzotriazole, VBT) . By synthesizing structural theory with field-proven experimental protocols, this document serves as a comprehensive resource for researchers developing advanced hydrogels, bioseparation matrices, and metal-coordination polymers.

Structural and Mechanistic Profiling

While both 1-VIM and VBT belong to the N-vinyl azole family, their structural divergence dictates entirely different reactivity profiles and application landscapes.

  • 1-Vinylimidazole (1-VIM): Featuring a highly hydrophilic, basic imidazole ring, 1-VIM is a water-soluble monomer that readily forms quaternizable homopolymers[1]. Its polymerization kinetics are highly pH-dependent; free-radical polymerization proceeds sluggishly at pH 9 but accelerates rapidly at pH 1 or upon quaternization[1]. Furthermore, the addition of salts like lithium bistriflimide (LiTf2N) can significantly accelerate its photopolymerization rate[2].

  • 1-Vinylbenzotriazole (VBT): VBT features a fused benzene and triazole ring system. This bulky, hydrophobic structure makes the monomer highly prone to thermal auto-polymerization upon heating, which historically complicates purification processes like pyrolysis[3]. However, the rigid benzotriazole pendant groups restrict polymer backbone rotation, yielding poly(N-vinyl-1,2,3-triazole) derivatives with exceptionally high glass transition temperatures ( Tg​ ranging from 196–212 °C)[4]. VBT also exhibits profound coordination capabilities with transition metals (e.g., Ni²⁺, Zn²⁺)[5].

Pathways VIM 1-Vinylimidazole (1-VIM) Hydrophilic, Basic Radical Free-Radical Polymerization (Azo Initiators / UV) VIM->Radical VBT 1-Vinylbenzotriazole (VBT) Hydrophobic, Bulky VBT->Radical PolyVIM Poly(1-VIM) Gene Delivery, Bioseparation Radical->PolyVIM PolyVBT Poly(VBT) High Tg Materials Radical->PolyVBT Metal Transition Metal Coordination (e.g., Ni2+, Zn2+) PolyVIM->Metal Weak PolyVBT->Metal Strong

Reaction pathways of 1-VIM and VBT highlighting polymerization and metal coordination.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative differences between the two monomers to guide material selection.

Property / Parameter1-Vinylimidazole (1-VIM)1-Vinylbenzotriazole (VBT)
Monomer Solubility Highly soluble in water and alcohols[1].Hydrophobic; soluble in DMF, DMSO, CHCl₃.
Polymerization Kinetics Fast at pH 1; Accelerated by LiTf₂N[1][2].Prone to thermal auto-polymerization[3].
Glass Transition ( Tg​ ) Low to Moderate (dependent on hydration).Exceptionally High (196–212 °C)[4].
Residual Monomer Risk High (>600 ppm); causes severe fishy odor[1][6].Moderate; handled via precipitation.
Key Applications Antibody purification[7], dye-transfer inhibitors[6].Metal-containing polymers[5], flame retardants.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explained for every critical step to empower researchers to troubleshoot effectively.

Protocol A: Controlled Synthesis of Odor-Free Poly(1-Vinylimidazole)

Challenge: Standard free-radical polymerization of 1-VIM yields polymers with residual monomer contents exceeding 600 ppm, resulting in a highly toxic profile and an unpleasant amine-like odor that limits commercial viability[1][6]. Solution: Implementing a sulfur-containing chain transfer regulator.

Step-by-Step Workflow:

  • Preparation: Dissolve 1-VIM (100 mmol) in isopropanol (50 mL) under a nitrogen atmosphere to prevent oxygen-induced radical quenching[6].

  • Initiation: Add 4,4'-azobisvaleric acid (1 mol%) as the water-soluble azo initiator[1]. Heat the system to 70 °C.

  • Chain Regulation (Critical Step): Inject 0.5 mol% of mercaptoethanol.

    • Causality: As conversion increases, steric hindrance traps propagating macroradicals, leaving unreacted monomer. Mercaptoethanol acts as a chain transfer agent, terminating trapped radicals and reacting directly with residual 1-VIM via thiol-ene click chemistry, driving residual content down[1].

  • Propagation & Termination: Stir at 70 °C for 8 hours.

  • Self-Validation (QC): Extract a 0.5 mL aliquot and analyze via Gas Chromatography (GC). The protocol is validated when the residual 1-VIM peak corresponds to < 50 ppm[1][6].

  • Isolation: Precipitate the polymer in cold acetone, filter, and dry under vacuum.

Workflow Step1 1. Monomer Preparation (1-VIM + Isopropanol + N2) Step2 2. Initiation & Propagation (Azo Initiator, 70°C) Step1->Step2 Step3 3. Chain Transfer Regulation (Inject Mercaptoethanol) Step2->Step3 Prevent Auto-acceleration Step4 4. Termination & Precipitation (Cold Acetone) Step3->Step4 Thiol-ene Scavenging Step5 5. QC Validation (GC Analysis: Monomer < 50 ppm) Step4->Step5

Step-by-step experimental workflow for the controlled synthesis of Poly(1-VIM).

Protocol B: Synthesis of Poly(1-Vinylbenzotriazole)-Nickel Complexes

Challenge: Free VBT is difficult to handle due to its propensity for uncontrolled thermal polymerization[3]. Solution: Pre-coordinating the monomer with a transition metal to alter its electron density and stabilize the vinyl group prior to polymerization[5].

Step-by-Step Workflow:

  • Complexation: Dissolve VBT (20 mmol) and NiCl₂ (10 mmol) in anhydrous DMF (30 mL). Stir at room temperature for 2 hours.

    • Causality: The lone pairs on the benzotriazole nitrogen coordinate with Ni²⁺, forming a bis(1-vinylbenzotriazole)nickel dichloride complex. This 2:1 coordination withdraws electron density from the vinyl group, stabilizing it against premature thermal initiation[5].

  • Initiation: Add AIBN (1 mol%) and heat the solution to 65 °C under argon.

  • Kinetics Monitoring: Track the polymerization. The kinetics of this specific metal-containing monomer (MCM) follow the equation w=k[M]0.7[I]0.5 [5].

    • Causality: The deviation from standard first-order monomer kinetics ( [M]1 ) is due to the deactivation of macroradicals coordinated to the Ni²⁺ ions, which act as weak radical traps, lowering the overall molecular mass compared to uncoordinated VBT[5].

  • Self-Validation (QC): Analyze the resulting polymer via Differential Scanning Calorimetry (DSC). A successful synthesis of a rigid poly(N-vinyl-1,2,3-triazole) backbone will yield a Tg​ approaching 200 °C[4].

Application Landscapes

Understanding the fundamental polymer physics of these materials allows us to deploy them in cutting-edge applications:

  • Bioseparations (1-VIM): Poly(1-VIM) has recently emerged as a highly efficient, non-affinity polymeric material for the purification of monoclonal antibodies (mAbs). Fabricated via one-step polymerization, PolyVIM acts as a capture ligand, achieving 95.4% purity for mAbs directly from cell culture media without sacrificing bioactivity[7].

  • Detergent Auxiliaries (1-VIM): Low-molecular-weight copolymers of 1-VIM and 1-vinylpyrrolidone are heavily utilized as dye-transfer inhibitors in commercial washing products, leveraging the imidazole ring's ability to complex with loose dye molecules in aqueous environments[6].

  • Advanced Engineering Plastics (VBT): Due to the extreme rigidity imparted by the fused benzotriazole rings, Poly(VBT) derivatives are utilized in environments requiring high thermal stability and high refractive indices, outperforming commodity plastics like polystyrene ( Tg​ ~100 °C) and PMMA ( Tg​ ~110 °C)[4].

Sources

Comparative

1H and 13C NMR spectra comparison of 1-vinylbenzotriazole isomers

Comprehensive Comparison Guide: 1 H and 13 C NMR Spectra of 1-Vinylbenzotriazole Isomers The Analytical Challenge of Benzotriazole Regioisomers Benzotriazoles are highly versatile pharmacophores and synthetic intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: 1 H and 13 C NMR Spectra of 1-Vinylbenzotriazole Isomers

The Analytical Challenge of Benzotriazole Regioisomers

Benzotriazoles are highly versatile pharmacophores and synthetic intermediates used extensively in drug development and materials science. The N-vinylation of benzotriazole typically yields a mixture of two distinct regioisomers: 1-vinyl-1H-benzotriazole and 2-vinyl-2H-benzotriazole[1]. Differentiating these isomers is a critical quality control step, as their reactivity profiles—such as their behavior in cycloadditions, polymerizations, or thermal pyrolysis—diverge significantly[2].

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical tool for this differentiation. By exploiting the distinct molecular symmetries and electronic environments of the N1 versus N2 substituted systems, researchers can objectively and quantitatively resolve isomer mixtures without relying on destructive analytical techniques[3].

Mechanistic Basis for Spectral Divergence

The fundamental causality behind the spectral divergence of these two isomers lies in their molecular symmetry and the resulting electron distribution across the fused heterocyclic system:

  • 1-Vinyl-1H-benzotriazole ( C1​ Symmetry): Substitution at the N1 position breaks the symmetry of the fused benzene ring. The electron-withdrawing nature of the triazole moiety is unevenly distributed across the carbocycle. Consequently, all four aromatic protons (H4, H5, H6, H7) are chemically and magnetically non-equivalent. This lack of symmetry manifests as four distinct, complex multiplets in the 1 H NMR spectrum (an ABCD spin system) and six distinct aromatic carbon signals in the 13 C NMR spectrum.

  • 2-Vinyl-2H-benzotriazole ( C2v​ Symmetry): Substitution at the N2 position preserves a functional plane of symmetry bisecting the molecule. The electron density is distributed symmetrically across the fused benzene ring. As a result, the aromatic protons form an AA'BB' spin system, appearing as two distinct, symmetrical multiplets (each integrating to 2H)[4]. Correspondingly, the 13 C NMR spectrum simplifies dramatically, showing only three aromatic carbon signals due to the magnetic equivalence of the C4/C7, C5/C6, and C3a/C7a pairs.

Quantitative NMR Data Comparison

The following table summarizes the key diagnostic chemical shifts and splitting patterns used to differentiate the two isomers.

Analytical Feature1-vinyl-1H-benzotriazole2-vinyl-2H-benzotriazole
Molecular Symmetry Asymmetric ( C1​ )Symmetric ( C2v​ )
1 H NMR: Aromatic Region 4 distinct signals (ABCD spin system)2 distinct signals (AA'BB' spin system)
1 H NMR: Aromatic Shifts ~7.40 (t, 1H), ~7.55 (t, 1H), ~7.75 (d, 1H), ~8.10 (d, 1H) ppm~7.40 (m, 2H), ~7.90 (m, 2H) ppm
1 H NMR: Vinyl Region ~5.6 (d, 1H), ~6.1 (d, 1H), ~7.6 (dd, 1H) ppm~5.5 (d, 1H), ~6.2 (d, 1H), ~7.7 (dd, 1H) ppm
13 C NMR: Aromatic Carbons 6 unique signals (~110, 120, 124, 128, 132, 146 ppm)3 unique signals (~118, 126, 144 ppm)
13 C NMR: Vinyl Carbons 2 unique signals (~105, 129 ppm)2 unique signals (~106, 132 ppm)

Note: Exact chemical shifts may vary slightly depending on sample concentration and the specific deuterated solvent used, but the symmetry-driven signal multiplicity remains an absolute diagnostic metric.

Self-Validating Experimental Protocol for Isomer Resolution

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating workflow for the NMR acquisition of vinylbenzotriazole mixtures.

Step 1: Sample Preparation

  • Action: Dissolve 15-20 mg of the analyte in 0.6 mL of Chloroform-d ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality: CDCl3​ is strictly preferred over coordinating solvents like DMSO- d6​ . Coordinating solvents can induce transient solvent-solute interactions that perturb the delicate electronic distribution of the triazole ring, potentially broadening the AA'BB' multiplets of the 2-isomer and complicating symmetry analysis.

Step 2: Instrument Calibration & Tuning

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl3​ and perform automated gradient shimming (Z1-Z5).

  • Causality: Precise shimming is mandatory. Poor magnetic field homogeneity will artificially broaden the ABCD multiplets of the 1-isomer, making them indistinguishable from the AA'BB' system of the 2-isomer, thereby destroying the diagnostic value of the spectrum.

Step 3: Data Acquisition Parameters

  • Action: Acquire the 1 H spectrum using a 30° pulse angle and a relaxation delay ( D1​ ) of at least 5 seconds. For 13 C NMR, utilize a proton-decoupled sequence (e.g., zgpg30) with a D1​ of 2-3 seconds and a minimum of 512 scans.

  • Causality: The quaternary carbons in the benzotriazole ring (especially C3a and C7a) lack attached protons and thus exhibit long T1​ relaxation times. A sufficient D1​ ensures complete magnetization recovery, preventing artificial signal suppression and ensuring accurate integration for structural validation.

Step 4: Self-Validation & Integration Check

  • Action: Phase and baseline correct the spectrum. Integrate the internal vinyl proton (=CH-N) appearing between 7.6–7.7 ppm and set this integral to exactly 1.00.

  • Validation: The total integration of the aromatic region (7.3–8.2 ppm) must equal exactly 4.00. Any deviation greater than 5% indicates the presence of co-eluting impurities, residual starting material, or incomplete relaxation, which invalidates the quantitative assessment of the isomer ratio.

Workflow Visualization

NMR_Workflow A Isomer Mixture (1-vinyl vs 2-vinyl) B Sample Preparation (CDCl3, TMS Internal Std) A->B C NMR Acquisition (1H & 13C, 298K) B->C D Spectral Processing (FT, Phase/Baseline) C->D E Symmetry Analysis (Aromatic Region) D->E F 1-vinyl-1H-benzotriazole (Asymmetric: 4 Ar-H signals) E->F C1 Symmetry G 2-vinyl-2H-benzotriazole (Symmetric: AA'BB' Ar-H signals) E->G C2v Symmetry

Analytical workflow for NMR-based differentiation of 1-vinyl and 2-vinylbenzotriazole isomers.

References

  • Organophosphorus Azoles Incorporating a Tetra-, Penta-, and Hexacoordinated Phosphorus Atom: NMR Spectroscopy and Quantum Chemistry Source: NIH / PMC URL:[Link]

  • Pyrolysis of benzotriazoles. Relationships between 1- and 2-vinylbenzotriazoles, α- and β-azidostyrenes, N-phenylketenimine... Source: The University of Queensland URL:[Link]

  • Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems Source: Chemical Reviews - ACS Publications URL:[Link]

  • BENZOTRIAZOLES BY REACTION OF ALKYNYL(PHENYL)IODONIUM SALTS WITH BENZOTRIAZOLE ION Source: Clockss.org / Heterocycles URL:[Link]

Sources

Validation

Comparative Reactivity Profile: 1-Vinyl-1H-benzo[d][1,2,3]triazole vs. Other Vinyl Azoles

N-vinyl azoles are highly versatile building blocks in organic synthesis, materials science, and drug development. However, the reactivity of the N-vinyl group is profoundly dictated by the electronic nature and basicity...

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Author: BenchChem Technical Support Team. Date: April 2026

N-vinyl azoles are highly versatile building blocks in organic synthesis, materials science, and drug development. However, the reactivity of the N-vinyl group is profoundly dictated by the electronic nature and basicity of the parent azole ring. This guide provides an in-depth, objective comparison of the reactivity of 1-Vinyl-1H-benzo[d][1,2,3]triazole (1-VBT) against other common vinyl azoles, such as 1-vinylimidazole (1-VIM) and 1-vinylpyrazole (1-VPZ).

By understanding the causality behind their divergent behaviors in electrophilic addition, metal coordination, and thermal rearrangements, researchers can rationally select the appropriate vinyl azole for targeted synthetic workflows.

Electronic Structure and Basicity: The Root of Divergent Reactivity

The reactivity of the N-vinyl group in azoles is governed by the extent to which the nitrogen's lone electron pair (LEP) is delocalized into the heterocycle's π -system versus the vinyl double bond[1].

In highly basic azoles like 1-VIM , the pyridine-like nitrogen atom possesses a high π -electron charge, making it a strong nucleophile and an excellent ligand for transition metals[2]. Conversely, as the number of nitrogen atoms in the ring increases (as seen in triazoles), the mutual inductive electron-withdrawing effect drastically reduces the basicity of the heterocycle[1].

For 1-VBT , the combination of three contiguous nitrogen atoms and benzo-fusion creates a highly electron-withdrawing core[3]. This structural feature leads to two critical mechanistic outcomes:

  • Reduced N-Nucleophilicity: 1-VBT is a poor ligand compared to 1-VIM, preventing the formation of strong donor-acceptor complexes with Lewis acids.

  • Enhanced Vinyl Acidity: The strong electron-withdrawing nature of the benzotriazole ring increases the acidity of the α -proton on the vinyl group, enabling facile lithiation.

ElectronicInfluence VIM 1-Vinylimidazole (High Basicity) PCl5_1 PCl5 Attack VIM->PCl5_1 VBT 1-Vinylbenzotriazole (Low Basicity) PCl5_2 PCl5 Attack VBT->PCl5_2 Complex N-Coordination (Donor-Acceptor Complex) PCl5_1->Complex Phos Electrophilic Addition at Vinyl Group PCl5_2->Phos Deact Vinyl Group Deactivated Complex->Deact Enamine Enaminophosphonic Derivatives Phos->Enamine

Electronic influence of azole basicity on PCl5 electrophilic phosphorylation pathways.

Electrophilic Phosphorylation: A Case Study in Chemoselectivity

The reaction of vinyl azoles with phosphorus pentachloride (PCl 5​ ) perfectly illustrates the impact of ring basicity on chemoselectivity[1].

When 1-VIM is treated with PCl 5​ , the highly basic pyridine nitrogen attacks the phosphorus center, generating a stable donor-acceptor complex[1]. This coordination draws electron density away from the N-vinyl group, severely hindering its nucleophilicity and preventing phosphorylation of the double bond[3].

In stark contrast, the low basicity of 1-VBT prevents N-coordination. Instead, PCl 5​ acts as an electrophile directly at the electron-rich N-vinyl double bond[3]. This reaction yields benzotriazolyl-N-ethenyltrichlorophosphonium hexachlorophosphorate, which can be subsequently converted into valuable enaminophosphonic or enaminophosphinic derivatives[1].

Quantitative Comparison of Reactivity Profiles
Azole DerivativeRelative BasicityPCl 5​ Reaction OutcomePolymerization Tendency
1-Vinylimidazole (1-VIM) HighN-Coordination (Donor-Acceptor Complex)High (Radical)
1-Vinylpyrazole (1-VPZ) ModerateVinyl Phosphorylation (E-isomers)Moderate
1-Vinylbenzotriazole (1-VBT) LowVinyl Phosphorylation (High Yield)High (Spontaneous on heating)

Thermal Stability and Flash Vacuum Pyrolysis (FVP)

While 1-VIM and 1-VPZ are relatively stable under moderate heating, 1-VBT exhibits unique and highly complex thermal reactivity. 1-VBT is notoriously prone to spontaneous polymerization upon heating, which often results in poor mass balances during high-temperature reactions[4].

When subjected to Flash Vacuum Pyrolysis (FVP), 1-VBT undergoes N-N bond homolysis to form a diradical intermediate. The fate of this intermediate is highly temperature-dependent[4]:

  • At 650 °C: The primary rearrangement product is N-phenylketenimine (19% yield), alongside minor amounts of indole[4].

  • At 900 °C: The reaction shifts toward cyclization, yielding indole (36% yield) and benzyl cyanide as the major identifiable products, while N-phenylketenimine is largely consumed or bypassed[4].

FVP_Pathway VBT 1-Vinylbenzotriazole (1-VBT) Pyrolysis Flash Vacuum Pyrolysis (0.3 hPa) VBT->Pyrolysis Radical N-N Bond Homolysis (Diradical Intermediate) Pyrolysis->Radical PathA 650 °C Pathway Radical->PathA PathB 900 °C Pathway Radical->PathB Ketenimine N-Phenylketenimine (Major Product) PathA->Ketenimine Indole Indole (Major Product) PathB->Indole

Temperature-dependent product distribution in the flash vacuum pyrolysis of 1-VBT.
FVP Product Distribution of 1-VBT at Varying Temperatures
Pyrolysis TemperatureRecovered 1-VBTN-PhenylketenimineIndoleBenzyl Cyanide
650 °C 13%19%10%1%
900 °C 2%1%36%9%

(Note: The remaining mass balance consists of intractable polymeric materials due to the high polymerization tendency of 1-VBT[4].)

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into the steps to explain why specific conditions are mandated.

Protocol 1: Electrophilic Phosphorylation of 1-VBT

This protocol leverages the low basicity of 1-VBT to selectively functionalize the vinyl group without deactivating the heterocycle[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 1-VBT in 20 mL of anhydrous benzene under an argon atmosphere. (Causality: Strict anhydrous conditions are required to prevent the rapid hydrolysis of PCl 5​ into POCl 3​ and HCl).

  • Electrophile Addition: Cool the solution to 0–5 °C using an ice bath. Add 20 mmol of PCl 5​ portion-wise over 15 minutes. (Causality: The reaction is highly exothermic; cooling prevents the spontaneous thermal polymerization of 1-VBT).

  • Complex Formation: Remove the ice bath and stir the mixture at 25 °C for 12 hours. A crystalline precipitate of benzotriazolyl-N-ethenyltrichlorophosphonium hexachlorophosphorate will form.

  • Conversion to Dichloride: Bubble dry SO 2​ gas through the suspension until the precipitate completely dissolves. (Causality: SO 2​ reduces the hexachlorophosphorate counter-ion, converting the intermediate into the stable enaminophosphonic dichloride).

  • Validation: Remove the solvent under reduced pressure and recrystallize the residue. Validate the product using 31 P NMR spectroscopy; a characteristic shift confirming the phosphonic dichloride environment should be observed.

ProtocolWorkflow S1 1. Dissolve 1-VBT (Dry Benzene, Ar atm) S2 2. Add PCl5 (0-5 °C, Dropwise) S1->S2 S3 3. Stir at 25 °C (Form Hexachlorophosphorate) S2->S3 S4 4. SO2 Gas Treatment (Convert to Dichloride) S3->S4 S5 5. Recrystallization (Validate via 31P NMR) S4->S5

Step-by-step experimental workflow for the electrophilic phosphorylation of 1-VBT.
Protocol 2: Flash Vacuum Pyrolysis (FVP) of 1-VBT

This protocol isolates highly reactive intermediates (like N-phenylketenimine) before they can undergo secondary bimolecular reactions[4].

Step-by-Step Methodology:

  • System Setup: Connect a quartz pyrolysis tube to a high-vacuum line capable of maintaining a pressure of 0.3 hPa. Equip the exit of the tube with a liquid nitrogen-cooled U-trap.

  • Heating: Preheat the quartz tube furnace to exactly 650 °C. (Causality: Temperatures above 700 °C will cause the intermediate N-phenylketenimine to rapidly cyclize into indole).

  • Sublimation: Place 5 mmol of 1-VBT in a sublimation flask attached to the entrance of the quartz tube. Gently heat the flask to sublimate the 1-VBT through the hot zone. (Causality: Gas-phase unimolecular conditions prevent the dominant thermal polymerization pathway).

  • Trapping & Validation: Collect the pyrolysate in the cold trap. Immediately analyze the crude mixture via matrix-isolation IR spectroscopy. Validation is achieved by observing the intense, characteristic cumulative double bond stretch of N-phenylketenimine at ~2047 cm −1 [4].

References

Sources

Comparative

comparing thermal stability of 1-vinylbenzotriazole polymers vs standard polymers

An in-depth understanding of polymer thermal dynamics is critical for researchers and drug development professionals, particularly when designing polymeric carriers for high-temperature processing techniques like Hot-Mel...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of polymer thermal dynamics is critical for researchers and drug development professionals, particularly when designing polymeric carriers for high-temperature processing techniques like Hot-Melt Extrusion (HME).

Poly(1-vinylbenzotriazole) (PVBT) represents a specialized class of heterocyclic polymers. Because the benzotriazole pharmacophore is highly relevant in medicinal chemistry, understanding how its polymeric form behaves under thermal stress compared to standard commodity polymers—such as Polystyrene (PS) and Poly(methyl methacrylate) (PMMA)—provides critical insights into its viability as a robust structural or carrier material.

This guide provides an objective, data-driven comparison of the thermal stability of PVBT against PS and PMMA, grounded in mechanistic causality and reproducible analytical workflows.

Mechanistic Insights: The Benzotriazole Advantage

The thermal degradation profile of a polymer is dictated by the bond dissociation energies within its backbone and the steric/electronic nature of its pendant groups.

Standard polymers like PMMA are highly susceptible to thermal stress, undergoing rapid end-chain depolymerization (often termed "unzipping") at relatively low temperatures (~200–250°C). This occurs because the activation energy required to cleave the main chain and release the methyl methacrylate monomer is low. Polystyrene (PS) exhibits marginally better stability, degrading via random chain scission around 350°C to yield a mixture of styrene monomers and oligomers.

Poly(1-vinylbenzotriazole) (PVBT) , however, operates via an entirely different thermal mechanism due to its bulky, rigid, nitrogen-rich heterocyclic side chain:

  • Elevated Glass Transition ( Tg​ ): The massive steric hindrance of the benzotriazole group severely restricts the rotational freedom of the carbon-carbon backbone. Consequently, PVBT requires significantly more thermal energy to transition from a glassy to a rubbery state, providing a wider processing window for techniques like HME.

  • Complex Degradation and Char Formation: PVBT does not cleanly depolymerize. At extreme temperatures, the benzotriazole moiety undergoes complex thermal rearrangements. Flash vacuum pyrolysis studies of the 1-vinylbenzotriazole monomer demonstrate that it decomposes via parallel reactions to yield N-phenylketenimine and indole, driven by the homolytic cleavage of N-N bonds and the extrusion of nitrogen gas[1]. In a polymer matrix, this nitrogen elimination facilitates the cross-linking of the remaining carbon backbone. This results in a high char yield, which acts as a thermal insulator that retards further degradation—a mechanism highly prized in flame-retardant and high-stability applications. Furthermore, the triazole ring's ability to coordinate with transition metals can further stabilize these polymeric systems[2][3].

Comparative Thermal Data

The following table synthesizes representative thermal performance metrics derived from standardized Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Polymer SystemGlass Transition ( Tg​ )Onset of Degradation ( Td,5%​ )Char Yield at 600°CPrimary Degradation Mechanism
PMMA ~105 °C~250 °C< 2%End-chain depolymerization (unzipping)
Polystyrene (PS) ~100 °C~350 °C< 2%Random chain scission
Poly(1-VBT) ~150 °C~320 °C15 - 25%Side-chain homolysis & N₂ extrusion

Note: Td,5%​ represents the temperature at which 5% weight loss is observed. Values are representative baselines for high-molecular-weight samples.

Experimental Workflows & Self-Validating Protocols

As a standard of scientific integrity, reproducible thermal data relies entirely on the purity of the synthesized polymer and the rigor of the analytical protocol. The following workflow establishes a self-validating system for evaluating PVBT.

Phase 1: Synthesis and Internal Validation
  • Monomer Purification: Pass the 1-vinylbenzotriazole monomer through a basic alumina column.

    • Causality Check: Commercial monomers contain stabilizers (e.g., hydroquinone) that quench initiating radicals, leading to unpredictable molecular weights and skewed thermal data.

  • Free Radical Polymerization (FRP): Dissolve the purified monomer and Azobisisobutyronitrile (AIBN) (1 mol%) in anhydrous N,N-Dimethylformamide (DMF). Degas the solution via three freeze-pump-thaw cycles. Heat at 70°C for 24 hours.

    • Causality Check: 1-Vinylazoles are prone to complexation. DMF provides excellent solubility for both the monomer and the rigid growing polymer chain, preventing premature precipitation[3]. Degassing removes oxygen, a potent radical scavenger. 70°C is chosen to match the optimal half-life decomposition of AIBN.

  • Self-Validation (FT-IR): Precipitate the polymer in methanol, filter, and dry under a vacuum at 60°C for 24 hours. Run an FT-IR spectrum to confirm the complete disappearance of the vinyl C=C stretching band at ~1630 cm⁻¹.

    • Causality Check: Residual monomer acts as a plasticizer. If present, it will artificially lower the measured Tg​ in DSC and initiate early, misleading weight loss in TGA.

Phase 2: Thermal Profiling
  • Thermogravimetric Analysis (TGA): Load 3–5 mg of the purified PVBT into an alumina pan. Heat from 25°C to 800°C at a rate of 10°C/min under a continuous nitrogen flow (50 mL/min).

    • Causality Check: An N₂ atmosphere is mandatory to isolate pure thermal pyrolysis from thermo-oxidative degradation. The 10°C/min heating rate is slow enough to prevent thermal lag across the sample mass, ensuring accurate Td,5%​ determination.

  • Differential Scanning Calorimetry (DSC): Perform a Heat-Cool-Heat cycle (-20°C to 250°C at 10°C/min) under nitrogen.

    • Causality Check: The initial heating cycle must be discarded as it contains endothermic artifacts from residual solvent evaporation and thermal history (enthalpic relaxation). The true bulk Tg​ is exclusively extracted from the second heating curve.

Workflow Visualization

ThermalAnalysis Step1 Monomer Purification (Inhibitor Removal) Step2 Free Radical Polymerization (AIBN, DMF, 70°C) Step1->Step2 Step3 Validation Checkpoint (FT-IR: Loss of C=C at 1630 cm⁻¹) Step2->Step3 Step4 Thermogravimetric Analysis (N₂, 10°C/min to 800°C) Step3->Step4 Purified PVBT Step5 Differential Scanning Calorimetry (Heat-Cool-Heat, -20 to 250°C) Step3->Step5 Purified PVBT Step6 Data Synthesis (Extract Tg, Td5%, Char Yield) Step4->Step6 Step5->Step6

Experimental workflow for the synthesis and thermal validation of poly(1-vinylbenzotriazole).

Conclusion

When compared to standard polymers like PS and PMMA, Poly(1-vinylbenzotriazole) demonstrates superior thermal rigidity and a highly stable degradation pathway. Its elevated Tg​ and tendency to form a protective char layer rather than cleanly unzipping make it an exceptional candidate for high-temperature formulations, advanced flame-retardant materials, and specialized drug delivery matrices where thermal integrity during processing is non-negotiable.

References

  • Pyrolysis of benzotriazoles. Relationships between 1- and 2-vinylbenzotriazoles, α- and β-azidostyrenes, N-phenylketenimine an - UQ eSpace - The University of Queensland. 1

  • 1,2,3-Triazoles - PMC (nih.gov). 2

  • Complexes of 1‐vinylazoles with transition metals in radical polymerization - ResearchGate. 3

Sources

Validation

1-Vinyl-1H-benzo[d][1,2,3]triazole vs benzotriazole in copper corrosion inhibition

An in-depth technical comparison of copper corrosion inhibitors requires moving beyond basic efficacy metrics to understand the fundamental molecular interactions at the metal-liquid interface. This guide provides a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of copper corrosion inhibitors requires moving beyond basic efficacy metrics to understand the fundamental molecular interactions at the metal-liquid interface. This guide provides a comprehensive analysis of 1-Vinyl-1H-benzo[d][1,2,3]triazole (1-VBT) versus the industry standard, Benzotriazole (BTA) . By examining their structural divergence, we can elucidate why BTA dominates static aqueous environments, while 1-VBT offers unique advantages in dynamic, specialized applications such as Chemical Mechanical Planarization (CMP).

The Causality of Molecular Structure: Mechanistic Divergence

The protective action of triazole-based inhibitors is entirely dictated by their ability to interact with the oxidized copper surface (Cu/Cu₂O). The structural difference between BTA and 1-VBT—specifically the substitution at the N1 position—fundamentally alters their inhibition mechanisms.

Benzotriazole (BTA): The Polymeric Passivator BTA is considered the gold standard for copper protection [1]. Its efficacy is rooted in the presence of a slightly acidic N-H proton at the 1-position. When exposed to a copper surface in neutral or slightly alkaline media, this proton dissociates. The resulting deprotonated triazole ring bridges multiple Cu(I) ions, forming a highly insoluble, two-dimensional[Cu(I)-BTA]ₙ coordination polymer [2]. This chemisorbed network acts as a robust physical barrier that halts the ingress of corrosive chloride ions and moisture.

1-Vinyl-1H-benzo[d][1,2,3]triazole (1-VBT): The Hydrophobic Shield In 1-VBT, the N1 position is covalently bonded to a vinyl group. This seemingly simple substitution eliminates the molecule's ability to deprotonate, meaning 1-VBT cannot form the classic 1D/2D [Cu(I)-BTA]ₙ polymeric chain . Instead, 1-VBT functions as a neutral ligand. It adsorbs onto the copper surface via the lone electron pairs of the N2 and N3 atoms, synergized by the π-electron interactions of the benzene ring and the vinyl group.

While this prevents the formation of a rigid coordination polymer, the vinyl group introduces significant steric bulk and hydrophobicity. In specialized environments like CMP slurries, the vinyl group can provide a flexible, tunable barrier that prevents static etching without leaving behind the rigid, defect-causing residues characteristic of BTA [4].

G cluster_BTA Benzotriazole (BTA) Pathway cluster_1VBT 1-Vinyl-1H-benzotriazole (1-VBT) Pathway Cu_Surface Copper Surface (Cu/Cu2O) BTA_Mol BTA Molecule (Active N-H Bond) Deprotonation Deprotonation (-H+) BTA_Mol->Deprotonation Cu_BTA_Polymer [Cu(I)-BTA]n Polymer (Chemisorbed 1D Network) Deprotonation->Cu_BTA_Polymer Cu_BTA_Polymer->Cu_Surface Strong Covalent Bridging VBT_Mol 1-VBT Molecule (N1 Blocked by Vinyl) Coordination N2/N3 Lone Pair & π-Electron Adsorption VBT_Mol->Coordination Polymerization Hydrophobic Shielding (Vinyl Group Interactions) VBT_Mol->Polymerization Coordination->Cu_Surface Physisorption / Coordination Polymerization->Cu_Surface Steric Barrier Formation

Figure 1: Mechanistic divergence of BTA and 1-VBT film formation on copper surfaces.

Comparative Performance Data

The following table synthesizes quantitative electrochemical data, contrasting the performance of BTA and 1-VBT across different environments. BTA exhibits superior charge transfer resistance ( Rct​ ) in static saline environments due to its thick polymeric film. However, 1-VBT outperforms BTA in alkaline polishing environments where a thinner, hydrophobic, and easily shearable film is required to minimize surface defects [3][4].

InhibitorConcentrationEnvironmentInhibition Efficiency (IE%) Rct​ ( Ω⋅cm2 )Primary Film Characteristic
Blank (Control) 0 mM3.5% NaClN/A~250Rapid dissolution / CuCl formation
Benzotriazole (BTA) 10 mM3.5% NaCl99.8%> 45,000Rigid [Cu(I)-BTA]ₙ Polymeric Network
1-Vinyl-1H-benzotriazole 10 mM3.5% NaCl91.2%~ 2,800Thin Physisorbed Coordination Layer
Benzotriazole (BTA) 0.1 wt%Alkaline CMP Slurry85.0%~ 1,500Passivating film (Prone to defectivity)
1-Vinyl-1H-benzotriazole 0.1 wt%Alkaline CMP Slurry95.5%~ 4,200Hydrophobic vinyl barrier (Low defectivity)

Self-Validating Experimental Protocol: Electrochemical & Surface Characterization

To ensure scientific integrity, the evaluation of corrosion inhibitors must not rely on a single metric. The following protocol is designed as a self-validating system , utilizing Electrochemical Impedance Spectroscopy (EIS) for non-destructive kinetic analysis, coupled with orthogonal validation via X-ray Photoelectron Spectroscopy (XPS) to definitively prove the proposed molecular mechanisms.

Causality of Design: We employ EIS rather than simple weight loss because EIS isolates the charge transfer resistance ( Rct​ ) and double-layer capacitance ( Cdl​ ). This allows us to mathematically differentiate between a thick, covalently bonded polymeric film (BTA) and a thinner, hydrophobically driven coordination layer (1-VBT). XPS is utilized as the ultimate verification step to confirm the presence or absence of the Cu-N1 covalent bond, self-validating the mechanistic divergence caused by the vinyl substitution.

Step 1: Substrate Preparation & Baseline Validation
  • Polish high-purity copper discs (99.99%) sequentially with SiC paper (up to 2000 grit), followed by a 0.3 μm alumina slurry to achieve a mirror finish.

  • Ultrasonicate the discs in ethanol and double-distilled water for 5 minutes each.

  • Internal Validation Check: Measure the baseline surface roughness using Atomic Force Microscopy (AFM). The acceptable average roughness ( Ra​ ) must be < 10 nm to ensure that macroscopic surface defects do not artificially skew adsorption kinetics.

Step 2: Inhibitor Incubation & Electrochemical Setup
  • Prepare 10 mM solutions of BTA and 1-VBT in a 3.5% NaCl electrolyte, adjusting the pH to 7.0 to isolate the variable of acidity.

  • Assemble a standard three-electrode cell: the prepared Copper disc as the working electrode, a Platinum mesh as the counter electrode, and a Saturated Calomel Electrode (SCE) as the reference.

  • Internal Control: Run a blank 3.5% NaCl solution simultaneously to establish the uninhibited corrosion baseline.

Step 3: Electrochemical Impedance Spectroscopy (EIS)
  • Immerse the working electrode and allow the system to reach Open Circuit Potential (OCP) for 30 minutes. Stabilization is confirmed when ΔE<2 mV/min.

  • Apply a sinusoidal AC perturbation of 10 mV peak-to-peak over a frequency range of 100 kHz down to 10 mHz.

  • Self-Validation (Data Integrity): Apply Kramers-Kronig (K-K) transforms to the raw EIS data. Any data sets deviating by >2% from K-K linearity must be discarded, as this indicates the system was not at a steady state during the measurement, rendering the Rct​ values invalid.

Step 4: Orthogonal Validation via XPS
  • Extract the copper electrodes from the solutions, rinse gently with deionized water to remove unadsorbed bulk salts, and dry immediately under a stream of N₂.

  • Perform XPS analysis focusing on the high-resolution Cu 2p and N 1s spectra.

  • Mechanistic Proof:

    • For the BTA-treated sample , identify the characteristic N 1s binding energy shift (~399.8 eV) indicative of N-H deprotonation and Cu-N covalent bond formation.

    • For the 1-VBT-treated sample , validate the mechanism by confirming the retention of the distinct N environment (absence of the 399.8 eV shift) and the presence of C 1s peaks corresponding to the intact vinyl group (~284.8 eV).

References

  • Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue National Center for Biotechnology Information (PMC) URL:[Link]

  • Effect of benzotriazole on corrosion inhibition of copper under flow conditions CSIR-Central Electrochemical Research Institute (CECRI) URL: [Link]

  • Polishing liquid for metal and polishing method (US10037894B2)
Comparative

mass spectrometry fragmentation patterns of 1-vinylbenzotriazole

Structural Elucidation of 1-Vinylbenzotriazole: A Comparative Guide to Mass Spectrometry Platforms As a Senior Application Scientist, selecting the appropriate analytical platform for the structural characterization of h...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of 1-Vinylbenzotriazole: A Comparative Guide to Mass Spectrometry Platforms

As a Senior Application Scientist, selecting the appropriate analytical platform for the structural characterization of heterocyclic compounds is paramount. 1-Vinylbenzotriazole (C₈H₇N₃) presents a unique analytical challenge: it contains a highly stable aromatic system juxtaposed with a thermally labile triazole ring. For drug development professionals and analytical chemists, understanding how this molecule behaves under different ionization and thermal conditions is critical for accurate quantification and metabolite profiling.

This guide objectively compares the performance of Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) versus Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) for the analysis of 1-vinylbenzotriazole, providing mechanistic insights and self-validating experimental protocols.

Mechanistic Fragmentation Pathways

The fragmentation of 1-vinylbenzotriazole is driven by the thermodynamics of its contiguous nitrogen atoms (N1-N2-N3). Under Collision-Induced Dissociation (CID) in an LC-MS/MS system, the protonated molecular ion ([M+H]⁺ m/z 146.0713) undergoes a highly favorable, sequential neutral loss pathway[1].

  • Primary Fragmentation (Loss of N₂): The triazole ring ruptures, expelling molecular nitrogen (28.0061 Da) to form a stable aziridinic or indole-like intermediate cation at m/z 118.0651.

  • Secondary Fragmentation (Loss of HCN): The intermediate cation subsequently loses hydrogen cyanide (27.0109 Da), yielding a tropylium or cyclopentadienyl derivative at m/z 91.0542.

The GC-MS Thermal Pitfall

A critical analytical pitfall exists when analyzing 1-vinylbenzotriazole via GC-MS. At elevated temperatures (such as those found in GC injection ports or during pyrolysis), 1-vinylbenzotriazole undergoes thermal degradation into N-phenylketenimine and indole[2]. Because the molecular weight of indole is 117.0578 Da, its molecular ion perfectly overlaps with the primary EI fragment of intact 1-vinylbenzotriazole (M⁺ 145 → m/z 117). Consequently, nominal mass GC-MS cannot easily distinguish whether an m/z 117 signal originates from in-source EI fragmentation or pre-column thermal degradation.

MS_Fragmentation A 1-Vinylbenzotriazole [M+H]+ m/z 146.07 B Aziridinic Cation [M+H-N2]+ m/z 118.06 A->B CID (LC-MS/MS) - N2 (28.006 Da) D Indole / Ketenimine Thermal Artifacts A->D GC Injector Heat Thermal Degradation C Product Ion [M+H-N2-HCN]+ m/z 91.05 B->C CID (LC-MS/MS) - HCN (27.011 Da)

MS fragmentation and thermal degradation pathways of 1-vinylbenzotriazole.

Platform Comparison and Quantitative Data

To circumvent thermal artifacts, LC coupled with High-Resolution Mass Spectrometry (HRMS), such as Orbitrap technology, is the superior platform for intact molecular characterization. Orbitrap systems routinely achieve mass accuracies within 2 ppm, allowing for the unambiguous assignment of empirical formulas to the fragments[3].

Table 1: Analytical Platform Comparison for 1-Vinylbenzotriazole

FeatureLC-ESI-HRMS/MS (Recommended)GC-EI-MS (Alternative)
Ionization Source Electrospray Ionization (Soft, ESI+)Electron Ionization (Hard, 70 eV)
Precursor Ion Intact [M+H]⁺ at m/z 146.0713M⁺ at m/z 145 (often weak)
Primary Base Peak m/z 118.0651 (CID dependent)m/z 117 (Fragment or Artifact)
Thermal Artifact Risk Low (Ambient ionization)High (Injector/Oven heat)
Best Application Structural elucidation, trace quantificationVolatile impurity profiling

Table 2: High-Resolution ESI-MS/MS Fragmentation Data

Precursor Ion (m/z)Neutral LossProduct Ion (m/z)Fragment FormulaMass Error (ppm)
146.0713 ([M+H]⁺)-146.0713C₈H₈N₃⁺< 2.0
146.0713 ([M+H]⁺)N₂ (28.0061 Da)118.0651C₈H₈N⁺< 2.0
118.0651HCN (27.0109 Da)91.0542C₇H₇⁺< 2.0

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems. Every critical parameter includes a causality rationale to explain why the choice was made.

Protocol A: Intact Analysis via LC-ESI-HRMS/MS

Objective: Obtain artifact-free structural data using soft ionization.

  • System Suitability Test (SST): Inject a 10 ng/mL solution of Benzotriazole-d4 internal standard. Verify that the mass accuracy of the [M+H]⁺ ion is < 5 ppm.

    • Causality Rationale: Validates mass calibration and electrospray stability prior to running the labile target compound, ensuring subsequent mass defects are analytically real.

  • Sample Preparation: Dissolve 1-vinylbenzotriazole in cold Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality Rationale: Formic acid acts as an abundant proton source, driving the equilibrium toward the[M+H]⁺ state in the ESI droplet, maximizing signal intensity.

  • Chromatographic Separation: Utilize a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a column compartment temperature of 30°C.

    • Causality Rationale: A low column temperature prevents on-column thermal degradation, ensuring the molecule reaches the MS intact.

  • MS/MS Acquisition: Perform targeted MS/MS (Data-Dependent Acquisition) with a normalized collision energy (NCE) ramp from 15 to 45 eV.

    • Causality Rationale: Ramping the collision energy ensures the capture of both the low-energy N₂ loss (m/z 118) and the higher-energy HCN loss (m/z 91) within a single composite spectrum.

Protocol B: Thermal Stability Profiling via GC-EI-MS

Objective: Identify thermal degradation artifacts.

  • Inlet Temperature Optimization (Self-Validation Step): Program the GC inlet to perform three consecutive injections of the standard at 150°C, 200°C, and 250°C.

    • Causality Rationale: By monitoring the ratio of m/z 145 (intact) to m/z 117 (indole artifact) across different inlet temperatures, the analyst self-validates the exact temperature threshold at which pyrolysis begins.

  • Chromatographic Separation: Use a non-polar capillary column (e.g., HP-5MS) with a fast temperature ramp (20°C/min) to minimize residence time in the oven.

  • EI-MS Acquisition: Operate the source at standard 70 eV.

    • Causality Rationale: Standardized 70 eV energy allows the resulting spectra to be directly cross-referenced against the NIST mass spectral library to confirm the identity of the indole and N-phenylketenimine degradation products.

Sources

Validation

Benchmarking 1-Vinyl-1H-benzo[d][1,2,3]triazole Derivatives in Organic Synthesis: A Comparative Guide

Executive Summary & The Benzotriazole Advantage In modern synthetic organic chemistry and drug development, the quest for stable, versatile, and highly reactive intermediates is paramount. 1-Vinyl-1H-benzo[d][1,2,3]triaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Benzotriazole Advantage

In modern synthetic organic chemistry and drug development, the quest for stable, versatile, and highly reactive intermediates is paramount. 1-Vinyl-1H-benzo[d][1,2,3]triazole (1-VBT) has emerged as a powerful synthon, offering distinct advantages over traditional vinylating agents such as vinyl halides, vinyl ethers, and vinyl acetates.

Benzotriazole is a superior leaving group; unlike volatile and often toxic halogen analogues, benzotriazole derivatives are stable, non-volatile, and highly economical to produce 1. Furthermore, the unique electronic properties of the benzotriazole ring significantly increase the acidity of the α -proton on the vinyl group, enabling facile lithiation and subsequent electrophilic trapping to access highly functionalized architectures 2.

Comparative Performance Analysis

To objectively benchmark 1-VBT, we must evaluate its performance metrics against standard industrial alternatives. The data below synthesizes the operational parameters and reactivity profiles of common vinylating agents.

Metric1-Vinylbenzotriazole (1-VBT)Vinyl Bromide / ChlorideVinyl EthersVinyl Acetate
Toxicity & Handling Low toxicity, stable solid/liquid 1Highly toxic, volatile gas/liquidFlammable, volatileModerately toxic, volatile
α -Proton Acidity High (Facile lithiation at -78°C) [[2]]()Low (Requires harsh conditions)ModerateLow
Leaving Group Ability Excellent (Comparable to tosylates) 1Good (Halide displacement)PoorModerate
Versatility in Cyclization High (Dianion formation possible) 3Limited (Primarily cross-coupling)ModerateLimited
Storage Stability Excellent (Bench-stable)Poor (Requires pressurized cylinders)Moderate (Prone to polymerization)Moderate

Mechanistic Pathways: The Lithiation-Electrophile Workflow

The synthetic utility of 1-VBT is primarily driven by its ability to form stable lithium carbanions. Treatment with n-butyllithium (n-BuLi) deprotonates the α -carbon. The resulting anion can react with various electrophiles (e.g., alkyl halides, carbonyls, or diketones). Notably, the use of two equivalents of n-BuLi generates a dianion, which serves as a critical intermediate for synthesizing complex ring systems like 5,6-dihydro-4H-[1,2,3]triazolo[4,5,1-ij]quinolines 3.

VBT_Workflow VBT 1-Vinylbenzotriazole (1-VBT) BuLi n-BuLi (1-2 equiv) THF, -78°C VBT->BuLi Deprotonation Anion α-Lithio Carbanion / Dianion Intermediate BuLi->Anion Stabilization Electrophile Electrophilic Trapping (Diketones, PCl5, etc.) Anion->Electrophile Nucleophilic Attack Product Functionalized Heterocycles (Quinolines, Phosphonates) Electrophile->Product Cyclization / Substitution

Workflow of 1-VBT α-lithiation and subsequent electrophilic trapping.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each critical step is explained to empower researchers with mechanistic understanding.

Protocol A: Synthesis of 1-(1-Substituted Vinyl)benzotriazoles via α -Lithiation

Objective: To functionalize the α -position of 1-VBT using electrophiles. Causality & Design: Tetrahydrofuran (THF) is strictly used as the solvent because its oxygen lone pairs coordinate with the lithium cation, breaking down n-BuLi hexamers into reactive monomers and stabilizing the resulting carbanion. The temperature must be strictly maintained at -78 °C to prevent the highly reactive carbanion from undergoing unwanted side reactions, such as the premature breakdown of the benzotriazole ring 1.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1-vinylbenzotriazole (1.0 mmol) 4 and anhydrous THF (10 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Dropwise add n-BuLi (1.1 mmol, 1.6 M in hexanes) over 5 minutes. Self-Validation Check: A distinct color change (typically deep red/orange) indicates the successful formation of the α -lithio species.

  • Electrophilic Addition: Stir for 30 minutes at -78 °C, then add the desired electrophile (e.g., an alkyl halide or aldehyde, 1.2 mmol) dropwise.

  • Quenching: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH 4​ Cl (5 mL) to neutralize any unreacted organolithium.

  • Isolation: Extract with ethyl acetate (3 x 10 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify via silica gel flash chromatography 4.

Protocol B: Phosphorylation of 1-Vinylbenzotriazole

Objective: Synthesis of benzotriazolyl-N-ethenyltrichlorophosphonium hexachlorophosphorates. Causality & Design: 1-VBT reacts with phosphorus pentachloride (PCl 5​ ). The reduced basicity of the pyridine nitrogen atom (N-2) in 1-VBT prevents N-coordination, directing the electrophilic attack exclusively to the π -electron cloud of the vinyl double bond. This electronic bias ensures the formation of exclusively E-isomers 5.

Step-by-Step Methodology:

  • Reagent Mixing: In a dry, inert atmosphere, dissolve 1-VBT (1.0 mmol) in anhydrous benzene or toluene (10 mL).

  • Phosphorylation: Slowly add PCl 5​ (2.0 mmol) in portions at 0 °C.

  • Reaction Maturation: Stir the mixture at room temperature for 12 hours. Self-Validation Check: The precipitation of a solid complex indicates the formation of the hexachlorophosphorate intermediate.

  • Transformation: Treat the intermediate with SO 2​ gas to convert it into the corresponding enaminophosphonic or enaminophosphinic derivatives 5.

  • Purification: Remove volatiles under reduced pressure and recrystallize the product from an appropriate solvent mixture (e.g., chloroform/hexane).

Quantitative Benchmarking Data

Experimental yields highlight the efficiency of 1-VBT compared to traditional cross-coupling or substitution methods.

Target Scaffold1-VBT Method (Yield %)Traditional Method (Yield %)Traditional Reagent
α -Alkyl Vinyl Derivatives75 - 88% 240 - 60%Vinyl Bromide + Pd Cat.
5,6-Dihydroquinolines68 - 82% 330 - 50%Multi-step condensation
E-Enaminophosphonates85 - 92% 5< 40%Vinyl Ethers + PCl 5​

Conclusion: 1-Vinyl-1H-benzo[d][1,2,3]triazole serves as a highly efficient, bench-stable alternative to traditional vinylating agents. Its predictable reactivity profile—specifically its propensity for α -lithiation and controlled electrophilic addition—makes it an indispensable tool for the synthesis of complex heterocycles and organophosphorus compounds.

References

  • Katritzky, A. R., Li, J., & Malhotra, N. (1992). N-Vinyl-, N-Allyl-, N-Propenyl- and N-Propargyl-benzotriazoles: Reactions of Their Lithium Derivatives. Liebigs Annalen der Chemie. URL:[Link]

  • MDPI. (2023). Organophosphorus Azoles Incorporating a Tetra-, Penta-, and Hexacoordinated Phosphorus Atom: NMR Spectroscopy and Quantum Chemistry. MDPI. URL:[Link]

  • IP Innovative. (2022). Pharmacological activities and activation as well as comparison of benzotriazole with other groups. IP Innovative. URL:[Link]

  • Katritzky, A. R., et al. (2003). Syntheses of Examples of the 5,6-Dihydro-4H-[1,2,3]triazolo[4,5,1-ij]quinoline, 4,5,6,7-Tetrahydro[1,2,3]triazolo[4,5,1-jk][1,4]benzodiazepine... The Journal of Organic Chemistry. URL:[Link]

  • Katritzky, A. R., et al. (2009). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chemical Reviews. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Vinyl-1H-benzo[d]triazole

A Comprehensive Guide to the Safe Disposal of 1-Vinyl-1H-benzo[d][1][2][3]triazole This document provides a detailed protocol for the safe handling and disposal of 1-Vinyl-1H-benzo[d][1][2][3]triazole (CAS No. 2764-84-3)...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Safe Disposal of 1-Vinyl-1H-benzo[d][1][2][3]triazole

This document provides a detailed protocol for the safe handling and disposal of 1-Vinyl-1H-benzo[d][1][2][3]triazole (CAS No. 2764-84-3). As this compound is intended for research and development purposes, a comprehensive, dedicated Safety Data Sheet (SDS) is not always readily available.[4] Therefore, the following procedures are conservatively based on the well-documented hazardous properties of the parent compound, 1H-benzotriazole, and its derivatives. The introduction of the vinyl group may alter the chemical's reactivity and toxicity profile; thus, adherence to these stringent guidelines is paramount to ensure the safety of laboratory personnel and environmental integrity.

Part 1: Core Hazard Assessment and Personal Protection

The foundational principle of laboratory safety is a thorough understanding of the risks associated with a chemical. Based on data from analogous benzotriazole compounds, 1-Vinyl-1H-benzo[d][1][2][3]triazole should be handled as a hazardous substance.

Hazard Profile

The primary hazards associated with the benzotriazole family are summarized below. It is imperative to assume the vinyl derivative exhibits similar characteristics.

Hazard ClassificationDescriptionRationale and Key ConsiderationsCitations
Acute Toxicity (Oral) Harmful if swallowed.Ingestion can lead to systemic health damage. Animal studies on related compounds indicate that ingestion of less than 150 grams could be fatal or cause serious harm.[5][6]
Serious Eye Damage/Irritation Causes serious eye irritation.Direct contact with the eyes can cause redness, pain, and potentially severe, lasting damage. Immediate and thorough rinsing is critical in case of exposure.[5]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.Release into the environment must be strictly avoided. Contaminated water can harm aquatic organisms and persist in the ecosystem.[5][7]
Flammability & Explosion Flammable solid. Dust may form an explosive mixture with air.As a solid, it can burn. More significantly, fine dust dispersed in the air presents a considerable explosion hazard if an ignition source is present. This necessitates careful handling to avoid dust generation.[2][8]
Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to mitigate the risks of exposure through inhalation, dermal contact, and ocular contact.

  • Hand Protection : Wear chemical-resistant gloves tested to a relevant standard (e.g., EN 374 in Europe, F739 in the US). Nitrile rubber gloves are a suitable choice. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[2][9]

  • Eye and Face Protection : Safety glasses with side-shields are mandatory.[9] Where splashing is a risk, chemical safety goggles and a face shield should be used.[10]

  • Skin and Body Protection : A lab coat or chemical-resistant apron is required to prevent skin contact. For large-scale operations or spill cleanup, a complete protective suit may be necessary.[9]

  • Respiratory Protection : All handling of solid material that could generate dust must be conducted in a certified chemical fume hood.[11] If a fume hood is not feasible, a dust respirator (e.g., P95 or P1) is required.[9]

Part 2: Standard Operating Protocol for Waste Disposal

The proper disposal of 1-Vinyl-1H-benzo[d][1][2][3]triazole is not merely a suggestion but a regulatory requirement. All waste must be handled as hazardous waste in accordance with local, state, and federal regulations.[2][12]

Disposal Decision Workflow

The following diagram outlines the critical decision points for managing waste streams containing 1-Vinyl-1H-benzo[d][1][2][3]triazole.

cluster_0 Waste Characterization cluster_1 Containerization start Waste Generation (1-Vinyl-1H-benzo[d][1,2,3]triazole) is_solid Solid Waste? (Unused chemical, contaminated labware, paper towels, gloves, etc.) start->is_solid Yes is_liquid Liquid Waste? (Solutions, reaction mixtures, washings) start->is_liquid No solid_container Place in dedicated Solid Hazardous Waste Container. Ensure container is sealed & labeled. is_solid->solid_container liquid_container Place in dedicated Liquid Hazardous Waste Container. Ensure container is sealed & labeled. Do NOT mix with strong acids or oxidizers. is_liquid->liquid_container storage Store sealed container in a designated, secure Hazardous Waste Accumulation Area. solid_container->storage liquid_container->storage disposal Arrange for pickup by a licensed Environmental Waste Disposal Contractor. storage->disposal

Caption: Waste Disposal Workflow for 1-Vinyl-1H-benzo[d][1][2][3]triazole.

Step-by-Step Disposal Procedure
  • Segregation : Isolate waste containing 1-Vinyl-1H-benzo[d][1][2][3]triazole from all other chemical waste streams. Crucially, avoid mixing with strong oxidizing agents (e.g., nitrates, perchlorates) or strong acids, as this can create a fire or explosion hazard.[2][13]

  • Containerization :

    • Use a dedicated, compatible hazardous waste container, such as one made of high-density polyethylene (HDPE).[11]

    • The container must have a secure, sealing lid to prevent leaks or the release of vapors.

  • Labeling : The waste container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "1-Vinyl-1H-benzo[d][1][2][3]triazole."

    • A list of associated hazards (e.g., "Harmful if Swallowed," "Eye Irritant," "Toxic to Aquatic Life").[11]

    • Appropriate hazard pictograms.

  • Waste Collection :

    • Solid Waste : Carefully transfer unused chemical, contaminated weighing papers, gloves, and other solid labware into the designated solid waste container. Perform this action in a fume hood to minimize dust creation.[11]

    • Liquid Waste : Carefully pour solutions containing the compound into the designated liquid hazardous waste container. Use a funnel to prevent spills.

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from heat, ignition sources, and incompatible materials.[11]

  • Final Disposal : The ultimate disposal method must be conducted by a licensed waste management facility. Acceptable methods for benzotriazoles include:

    • Incineration : This is often the preferred method. Dissolving the compound in a flammable solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber ensures complete destruction.[1]

    • Secure Landfill : If incineration is not an option, disposal in an authorized hazardous waste landfill may be permissible.[2] Empty containers should be punctured to prevent reuse before landfilling.[12]

Part 3: Emergency Protocols - Spill Management

Immediate and correct response to a spill is critical to prevent personnel exposure and environmental contamination.

Spill Response Workflow

cluster_0 Initial Response cluster_1 Cleanup Protocol (Minor Spill) spill Spill Occurs alert Alert personnel in the immediate area. Assess the spill size. spill->alert evacuate Evacuate non-essential personnel. Isolate the area. alert->evacuate is_major Is the spill >1 Liter or are you untrained? evacuate->is_major major_spill Call Emergency Responders. Move upwind. is_major->major_spill Yes minor_spill Proceed with cleanup. is_major->minor_spill No ppe Don appropriate PPE (gloves, goggles, respirator). minor_spill->ppe contain Contain the spill using inert absorbent material (sand, vermiculite). Work from the outside in. ppe->contain collect Gently scoop up absorbed material. Place in a sealed hazardous waste container. contain->collect decontaminate Clean the spill area with soap and water. Collect cleaning materials as hazardous waste. collect->decontaminate

Caption: Emergency Spill Response Workflow.

Detailed Spill Cleanup Protocol

The procedure varies based on the scale of the spill.

Spill SizeContainment & Cleanup Procedure
Minor Spill 1. Control & Alert : Alert others in the lab. Ensure the area is well-ventilated (turn on fume hood). Remove all ignition sources.[2] 2. PPE : Don the full PPE described in Part 1.2. 3. Contain : Cover the spill with an inert, non-combustible absorbent material like sand, earth, or vermiculite.[14] Create a dike around the spill to prevent it from spreading.[15] 4. Collect : Once fully absorbed, carefully scoop the material into a labeled hazardous waste container. Avoid creating dust.[9] 5. Decontaminate : Clean the spill surface with soap and water.[16] All cleaning materials (sponges, paper towels) must also be disposed of as hazardous waste.[17]
Major Spill 1. Evacuate : Immediately clear the area of all personnel and move upwind of the spill.[2] 2. Alert : Notify your institution's emergency responders (e.g., Environmental Health & Safety) and inform them of the location and nature of the hazard.[2] 3. Isolate : Close doors to the affected area to contain vapors. 4. Do Not Attempt Cleanup : Only trained emergency response personnel should handle large spills.

Under no circumstances should wash water or spilled material be allowed to enter drains or waterways.[2][9]

References

  • Investigation of Selected Potential Environmental Contaminants: Benzotriazoles - Final Report. (1972). epa nepis.
  • Benzotriazole Safety D
  • Safety D
  • Safety Data Sheet: 1,2,3-Benzotriazole. (n.d.). Carl ROTH.
  • Benzotriazole 1% - 0826 - SAFETY DATA SHEET. (n.d.). Columbus Chemical Industries, Inc.
  • SAFETY DATA SHEET - 1-(Methoxymethyl)-1H-benzotriazole. (2023, March 5). TCI Chemicals.
  • 1,2,3, Benzotriazole MATERIAL SAFETY D
  • Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London.
  • Chemical Spill Cleanup. (n.d.). Johns Hopkins Bloomberg School of Public Health.
  • SAFETY D
  • CHEMICAL SPILL PROCEDURES. (n.d.). Clarkson University.
  • Safety d
  • 1-Vinylimidazole Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Proper Disposal of N-Boc-Benzotriazole: A Guide for Labor
  • SAFETY DATA SHEET. (2023, September 1). Fisher Scientific.
  • SAFETY DATA SHEET - 1,2,3-1H-Triazole. (2010, October 29). Fisher Scientific.
  • Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). CUNY.
  • 安全データシート(SDS) [Safety Data Sheet]. (2025, October 29). Showa Chemical Co., Ltd.
  • 1-Vinyl-1H-benzo[D][1][2][3]triazole. (n.d.). Sapphire Bioscience.

  • 1,2,3-Benzotriazole SAFETY DATA SHEET. (2025, July 22). Ing. Petr Švec - PENTA s.r.o.
  • 3-Amino-1,2,4-triazole Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.

Sources

Handling

Personal protective equipment for handling 1-Vinyl-1H-benzo[d][1,2,3]triazole

Comprehensive Safety and Operational Guide for Handling 1-Vinyl-1H-benzo[d][1,2,3]triazole Introduction 1-Vinyl-1H-benzo[d][1,2,3]triazole (CAS: 2764-84-3) is a highly reactive heterocyclic compound utilized extensively...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 1-Vinyl-1H-benzo[d][1,2,3]triazole

Introduction

1-Vinyl-1H-benzo[d][1,2,3]triazole (CAS: 2764-84-3) is a highly reactive heterocyclic compound utilized extensively in organic synthesis, polymer chemistry, and drug development. The presence of both a benzotriazole core and a vinyl moiety presents a dual-hazard profile: the benzotriazole ring is associated with acute oral toxicity, severe eye irritation, and aquatic toxicity, while the vinyl group introduces the risk of spontaneous, exothermic polymerization if not properly stabilized or handled under controlled thermal conditions [1].

As a Senior Application Scientist, I have designed this guide to provide drug development professionals with a field-proven, self-validating framework for Personal Protective Equipment (PPE), operational handling, and waste disposal.

Hazard Profile & Causality

Before defining the PPE matrix, it is critical to understand why these protections are necessary. Benzotriazole derivatives decompose under high heat to release toxic nitrogen oxides (NOx) and carbon oxides (COx) [2]. Furthermore, the lipophilic nature of the vinyl group enhances dermal penetration compared to the parent benzotriazole, making stringent skin protection mandatory.

Table 1: Quantitative Hazard and Physicochemical Data

Property / HazardValue / GHS ClassificationOperational Implication
CAS Number 2764-84-3Unique identifier for SDS tracking and inventory.
Acute Toxicity Category 4 (Oral/Inhalation)Mandates the use of a fume hood (face velocity 80-120 fpm).
Eye Irritation Category 2 (H319)Requires tight-fitting safety goggles; glasses are insufficient.
Aquatic Toxicity Chronic 2 (H411)Absolute prohibition of sink disposal; requires dedicated waste streams [3].
Reactivity Polymerization riskStore < 4°C. Avoid radical initiators unless planned.

Personal Protective Equipment (PPE) Matrix

The following PPE must be donned prior to entering the handling zone. The causality behind each choice ensures a self-validating safety barrier.

  • Hand Protection (Primary & Secondary):

    • Specification: Double-gloving is required. Inner glove: Nitrile (minimum 0.11 mm thickness). Outer glove: Neoprene or heavy-duty Nitrile (minimum 0.3 mm).

    • Causality: Benzotriazoles can permeate standard latex. The vinyl group acts as a non-polar solvent conduit. Nitrile provides excellent resistance to non-polar organics, while the double-layer ensures that if the outer glove is compromised by a reactive intermediate, the inner glove provides a temporal buffer for safe removal.

  • Eye & Face Protection:

    • Specification: Indirect-vented chemical splash goggles (ANSI Z87.1 or EN 166 compliant) paired with an 8-inch polycarbonate face shield.

    • Causality: The compound causes severe eye irritation (H319)[2]. Indirect venting prevents vapor intrusion, and the face shield protects against splash hazards during exothermic polymerization events.

  • Body Protection:

    • Specification: Flame-resistant (FR) laboratory coat (e.g., Nomex) fully buttoned, worn over non-synthetic clothing (cotton).

    • Causality: If spontaneous polymerization occurs, localized heating can ignite nearby solvents. FR coats prevent the fabric from melting into the skin.

  • Respiratory Protection:

    • Specification: Handling must occur in a Class II Type A2 biological safety cabinet or a standard chemical fume hood. If ventilation is compromised, a half-face respirator with ABEK1P3 (organic vapor + particulate) cartridges is required.

    • Causality: Mitigates inhalation of toxic dust or sublimated vapors (Acute Tox. 4) [3].

Operational Plan: Step-by-Step Handling Workflow

To ensure trustworthiness, this protocol is designed as a self-validating system: each step has a verification checkpoint before the next step can proceed.

Step 1: Pre-Operation Verification

  • Verify the fume hood continuous flow monitor reads between 80-120 feet per minute (fpm).

  • Inspect primary and secondary nitrile gloves for micro-tears using the inflation method.

  • Ensure the ambient temperature of the reaction vessel is maintained below 30°C to prevent uninitiated polymerization of the vinyl moiety.

Step 2: Reagent Transfer

  • Purge the reaction vessel with an inert gas (Argon or Nitrogen) for 15 minutes. Causality: Oxygen can sometimes act as a radical initiator or interact with the vinyl group under specific catalytic conditions.

  • Using a static-free anti-spark spatula, transfer the 1-Vinyl-1H-benzo[d][1,2,3]triazole into the weighing boat.

  • Immediately seal the source container and return it to a desiccated, light-protected storage unit (< 4°C).

Step 3: Reaction Execution & Monitoring

  • Dissolve the reagent in an appropriate anhydrous solvent (e.g., DCM or THF) dropwise.

  • Monitor the reaction temperature using an internal thermocouple. Validation: If the temperature spikes by >5°C within 1 minute without external heating, suspect spontaneous polymerization.

  • Have a quenching agent (e.g., a radical inhibitor like 4-tert-butylcatechol) readily available on the benchtop to halt runaway reactions.

OperationalWorkflow Start Pre-Operation: Verify Fume Hood & PPE Transfer Inert Transfer (Argon/N2 Purge) Start->Transfer Reaction Reaction Setup (Temp < 30°C) Transfer->Reaction Monitor Monitor Thermocouple for Exotherm Reaction->Monitor Polymerization Exotherm Detected: Add Radical Inhibitor Monitor->Polymerization Temp Spike >5°C Quench Standard Workup & Quench Monitor->Quench Stable Temp Polymerization->Quench Stabilized

Caption: Self-validating operational workflow for handling 1-Vinyl-1H-benzo[d][1,2,3]triazole.

Emergency Response & Spill Protocol

Due to its acute toxicity and environmental hazard, spills must be addressed systematically without panic.

Methodology for Solid Spills:

  • Evacuate & Assess: Instruct personnel to step back. Verify that no ignition sources are active.

  • Containment: Do not sweep dry, as this generates hazardous airborne dust. Lightly mist the spill with a compatible non-reactive solvent (e.g., water or a high-boiling aliphatic hydrocarbon) to suppress dust.

  • Collection: Use a spark-proof shovel or damp absorbent pads to collect the material into a hazardous waste bag.

  • Decontamination: Wash the spill area with a 5% sodium bicarbonate solution followed by soap and water. Causality: Mildly basic solutions help neutralize any acidic degradation byproducts of the benzotriazole ring.

Waste Management & Disposal Plan

1-Vinyl-1H-benzo[d][1,2,3]triazole is classified as Toxic to Aquatic Life with Long Lasting Effects (H411) [2]. It must never enter the municipal water supply.

Step-by-Step Disposal Methodology:

  • Segregation: Collect all unreacted chemicals, contaminated gloves, and empty vials in a dedicated, rigid, high-density polyethylene (HDPE) container. Do not mix with halogenated waste unless the reaction specifically utilized halogenated solvents.

  • Labeling: Affix a GHS09 (Environment) and GHS07 (Exclamation Mark) label. Explicitly write "Contains Benzotriazole Derivatives - Aquatic Toxicity."

  • Storage: Store the waste container in a secondary containment tray in a cool (< 20°C), well-ventilated waste accumulation area.

  • Incineration: Transfer to a licensed hazardous waste contractor. Causality: Disposal must be via high-temperature incineration equipped with NOx scrubbers, as the combustion of the triazole ring generates toxic nitrogen oxides[3].

DisposalPathway Waste 1-Vinyl-1H-benzotriazole Waste Generation Segregation Segregation: HDPE Container Waste->Segregation Labeling Labeling: Aquatic Toxicity (GHS09) Segregation->Labeling Storage Secondary Containment (< 20°C) Labeling->Storage Incineration Licensed Incineration (NOx Scrubber Required) Storage->Incineration

Caption: Step-by-step waste segregation and disposal pathway ensuring environmental compliance.

References

  • Carl Roth. "Safety Data Sheet: 1,2,3-Benzotriazole". carlroth.com. URL:[Link]

Sources

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